I-BRD9

Catalog No.
S530308
CAS No.
M.F
C22H22F3N3O3S2
M. Wt
497.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
I-BRD9

Product Name

I-BRD9

IUPAC Name

N'-(1,1-dioxothian-4-yl)-5-ethyl-4-oxo-7-[3-(trifluoromethyl)phenyl]thieno[3,2-c]pyridine-2-carboximidamide

Molecular Formula

C22H22F3N3O3S2

Molecular Weight

497.6 g/mol

InChI

InChI=1S/C22H22F3N3O3S2/c1-2-28-12-17(13-4-3-5-14(10-13)22(23,24)25)19-16(21(28)29)11-18(32-19)20(26)27-15-6-8-33(30,31)9-7-15/h3-5,10-12,15H,2,6-9H2,1H3,(H2,26,27)

InChI Key

WRUWGLUCNBMGPS-UHFFFAOYSA-N

SMILES

CCN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=CC=C4)C(F)(F)F

solubility

Soluble in DMSO, not in water

Synonyms

I-BRD9; I-BRD-9; I-BRD 9

Canonical SMILES

CCN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=CC=C4)C(F)(F)F

Isomeric SMILES

CC1=CC2=C(C=C1)C=C(S2)C(=O)NC3(CCCC3)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)NCC5CCN(CC5)CC6CCOCC6

The exact mass of the compound N'-[1,1-Bis(Oxidanylidene)thian-4-Yl]-5-Ethyl-4-Oxidanylidene-7-[3-(Trifluoromethyl)phenyl]thieno[3,2-C]pyridine-2-Carboximidamide is 497.1055 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

I-BRD9 discovery and development

Author: Smolecule Technical Support Team. Date: February 2026

The Discovery of I-BRD9

This compound was developed as the first selective, cell-active chemical probe for the Bromodomain-containing protein 9 (BRD9) [1]. Its discovery was driven by the need for a high-quality tool to elucidate the cellular role of BRD9, a component of the non-canonical SWI/SNF (cBAF) chromatin-remodeling complex, without the confounding effects of inhibiting other bromodomains [1] [2].

The probe was identified through structure-based design, leveraging key differences in the architecture of the BRD9 binding pocket compared to other bromodomains [1]. A critical distinction is the presence of a Tyr106 "gatekeeper" residue in BRD9, which blocks access to a lipophilic region called the 'WPF shelf'. In contrast, the BET family bromodomain BRD4 BD1 has an isoleucine at this position, creating a more open channel [1]. This structural insight was pivotal in achieving selectivity.

The development of this compound adhered to strict chemical probe criteria, requiring high potency and exceptional selectivity to ensure that any observed cellular phenotypes could be confidently attributed to BRD9 inhibition [1].

Key Characteristics of this compound

The table below summarizes the core biochemical and cellular properties that define this compound as a high-quality chemical probe [1] [3]:

Property Value / Measurement Significance / Assay
Potency (BRD9) pIC50 = 7.3 μM (approx. 50 nM) [3] Biochemical binding (TR-FRET) [1] [3]
Cellular Potency pIC50 = 6.8 μM (approx. 160 nM) [3] NanoBRET cellular target engagement [3]
Selectivity vs. BET >700-fold [1] Over BRD4 BD1, a representative BET bromodomain [1]
Selectivity vs. BRD7 >200-fold [1] Over the highly homologous BRD7 [1]
Broader Selectivity >70-fold selectivity over 34 other bromodomains [1] Demonstrates specificity across the bromodomain family [1]
Aqueous Solubility 359 μM [1] Favorable for cellular and biochemical studies (CLND assay) [1]

Experimental Applications and Protocols

This compound has been utilized in various experimental contexts to investigate BRD9 biology. Here are summaries of key methodologies from the literature.

Identifying BRD9-Regulated Genes

This protocol is used to uncover downstream genes and pathways controlled by BRD9 in specific cell models [1].

  • Cell Line: Kasumi-1 cells (an acute myeloid leukemia cell line) [1].
  • Probe Treatment: Cells are treated with this compound at a typical concentration of 10 µM for 6 hours [3].
  • Downstream Analysis: Post-treatment, total RNA is extracted and analyzed using RT-PCR or transcriptomic profiling (e.g., RNA-seq) to identify differentially expressed genes [1]. This approach has identified genes involved in oncology and immune response pathways, such as CLEC1, DUSP6, FES, and SAMSN1 [1] [3].
Assessing Phenotypic Impact in Cancer Cells

This compound is used to evaluate the role of BRD9 in cell proliferation and survival, as demonstrated in Gallbladder Cancer (GBC) and multiple myeloma research [2] [4].

  • Cell Lines: GBC cell lines (e.g., NOZ, GBC-SD) or multiple myeloma cell lines [2] [4].
  • Proliferation Assay (CCK-8):
    • Seed cells in 96-well plates.
    • Treat with a concentration gradient of this compound (e.g., from 0 to 20 µM).
    • After incubation (e.g., 24-48 hours), add CCK-8 reagent.
    • Measure absorbance at 450 nm to determine cell viability and calculate the IC50 value [4].
  • Colony Formation Assay:
    • Seed cells at low density (e.g., 1,000 cells/well in a 6-well plate).
    • Treat with this compound or transfert with BRD9-targeting siRNA.
    • Incubate for 1-2 weeks, allowing colonies to form.
    • Fix, stain with crystal violet, and count colonies to assess long-term proliferative capacity [4].
In Vivo Tumor Model Studies

The efficacy of BRD9 inhibition has been explored in preclinical animal models [4].

  • Animal Model: Establish a xenograft model, for example, by subcutaneously injecting GBC cells into nude mice [4].
  • Dosing: Once tumors are palpable, mice are administered this compound (e.g., via intraperitoneal injection). A cited regimen is 5 mg/kg, injected every two days for the duration of the study [4].
  • Endpoint Analysis: Monitor tumor volume and weight. At the end of the study, tumors are harvested for further analysis, such as checking the expression of downstream targets like CST1 and assessing pathway activity (e.g., PI3K/AKT) [4].

Mechanisms and Therapeutic Potential

Research using this compound has revealed several mechanisms by which BRD9 influences cellular processes and its potential as a therapeutic target.

brd9_mechanism BRD9 BRD9 FOXP1 FOXP1 BRD9->FOXP1 Interacts With CST1 Gene CST1 Gene BRD9->CST1 Gene Promotes Ribosome Biogenesis Ribosome Biogenesis BRD9->Ribosome Biogenesis Co-occupies Promoters MYC MYC BRD9->MYC Cooperates with BRD4 FOXP1->CST1 Gene Binds Promoter PI3K/AKT Pathway PI3K/AKT Pathway CST1 Gene->PI3K/AKT Pathway Activates Cell Proliferation Cell Proliferation PI3K/AKT Pathway->Cell Proliferation Stimulates Protein Synthesis Protein Synthesis Ribosome Biogenesis->Protein Synthesis Required for MYC->Ribosome Biogenesis Regulates Protein Synthesis->Cell Proliferation Supports

The diagram above illustrates two key mechanistic pathways through which BRD9 promotes cancer progression, as identified using tools like this compound.

The table below summarizes the therapeutic potential of targeting BRD9 in various diseases, as revealed by studies using this compound:

Disease Area Proposed Role of BRD9 Experimental Evidence with this compound
Gallbladder Cancer (GBC) Oncogenic; upregulates CST1, activating PI3K/AKT pathway [4]. This compound inhibited GBC cell proliferation in vitro and in vivo, suppressed CST1 and PI3K/AKT signaling [4].
Multiple Myeloma Oncogenic; regulates ribosome biogenesis genes and cooperates with MYC [2]. BRD9 depletion (degraders/shRNA) disrupted ribosome biogenesis, inhibited protein synthesis, and suppressed tumor growth [2].
Uterine Fibroids (UFs) Pathogenic; promotes cell proliferation and ECM deposition [5]. This compound suppressed UF cell growth, increased apoptosis, and reduced ECM [5].
Bone Diseases (e.g., Osteonecrosis) Suppresses osteoclastogenesis; maintains bone mass [6]. This compound treatment enhanced osteoclast differentiation, confirming BRD9's role as a negative regulator in bone [6].

Interpretation Guide for Researchers

When using this compound in your research, please consider the following:

  • Confirm On-Target Effects: The high selectivity of this compound makes it an excellent tool. However, for critical experiments, it is good practice to use an orthogonal method, such as BRD9 siRNA or shRNA, to knock down BRD9 and confirm that the phenotype is replicated [2] [4].
  • Understand Context-Dependent Biology: The function of BRD9 can vary significantly depending on the cellular and disease context. For instance, it acts as an oncogene in most cancers but can be a negative regulator in processes like osteoclastogenesis [6]. Your experimental conclusions should be drawn within the specific biological system you are studying.
  • Leverage Its Selectivity: this compound's >700-fold selectivity over the BET family is a key advantage [1]. This allows you to dissect BRD9-specific phenotypes from the well-known and profound biology associated with BET inhibition, which is crucial for clean target validation.

References

Introduction to BRD9 and I-BRD9

Author: Smolecule Technical Support Team. Date: February 2026

Bromodomain-containing protein 9 (BRD9) is a subunit of the mammalian SWI/SNF (switch/sucrose non-fermentable) chromatin remodeling complex, which plays a critical role in regulating gene expression by altering nucleosome positioning [1] [2]. The bromodomain of BRD9 recognizes and binds to acetylated lysine residues on histones.

I-BRD9 is the first potent, selective, and cell-active chemical probe designed to inhibit the BRD9 bromodomain [3]. Its development was driven by the need for a high-quality tool compound to elucidate the cellular and biological functions of BRD9 without the confounding effects of inhibiting the highly studied BET (Bromodomain and Extra Terminal) family of bromodomains.

Structure-Based Design of this compound

The discovery of this compound was initiated through a cross-screening strategy of compound libraries, which identified a thienopyridone scaffold (compound 17) as a potent starting point [3]. The subsequent structure-based design focused on exploiting key structural differences between the acetylated lysine (Kac) binding pockets of BRD9 and BET family proteins, particularly BRD4.

The table below summarizes the critical structural features that informed the design of this compound.

Structural Element Role in Binding and Selectivity
ZA Channel A distinct architecture in BRD9 compared to BRD4, primarily due to differences in amino acid composition [3].
Gatekeeper Residue BRD9 has a Tyr106, while BRD4 BD1 has an Ile146. The bulkier tyrosine in BRD9 blocks access to a lipophilic 'WPF' shelf, a key difference leveraged for selectivity [3].
Acetyl-Lysine Mimic The carbonyl group of the core scaffold forms hydrogen bonds with the side chain of Asn100 in BRD9 and with Tyr57 via a conserved water molecule [2].
Aromatic Core Stacking The thienopyridone core makes a π-stacking interaction with the Tyr106 gatekeeper residue in BRD9 [2].
Solvent-Exposed Region Optimizing substituents directed towards the more open, solvent-exposed area of the binding pocket helped improve potency and physicochemical properties [3].

To visualize the structure-based design strategy, the following diagram outlines the key steps from scaffold identification to the final probe.

G Start Start: Identify BRD9 Binder Scaffold Thienopyridone Scaffold Start->Scaffold Strategy Structure-Based Design Strategy Scaffold->Strategy Cmp1 Exploit Gatekeeper Difference (BRD9 Tyr106 vs. BRD4 Ile146) Strategy->Cmp1 Cmp2 Optimize Kac-binding motif (H-bond to Asn100, water-bridge to Tyr57) Strategy->Cmp2 Cmp3 Enhance π-stacking with Tyr106 Strategy->Cmp3 Cmp4 Optimize substituents for solvent-exposed region Strategy->Cmp4 Result Final Probe: this compound Cmp1->Result Cmp2->Result Cmp3->Result Cmp4->Result

Overview of the structure-based design workflow for this compound.

Quantitative Profiling of this compound

This compound was rigorously profiled to establish its potency and selectivity, meeting stringent criteria for a high-quality chemical probe. The quantitative data are summarized in the table below.

Assay Parameter Result for BRD9 Result for BRD4 (BD1) Result for BRD7 Assay Type
Binding Affinity (Kd) 1.9 nM 1400 nM 380 nM DiscoveRx [2]
Binding Affinity (pIC50) 7.3 (≈ 50 nM) 5.3 (≈ 5000 nM) N/R Cell-free assay [4]
Cellular Target Engagement (IC50) 158 nM N/R N/R NanoBRET (HEK293 cells) [2]
Selectivity over BET > 700-fold - - TR-FRET [3]
Selectivity over BRD7 > 200-fold - - Based on Kd values [3] [4]

N/R = Not explicitly reported in the sourced excerpts; values are derived from the provided citations.

Key Experimental Protocols for Validation

The biological validation of this compound involved several key experiments. The following diagram maps out a typical workflow for profiling a chemical probe like this compound.

G Step1 1. Biochemical Binding Assays A1 TR-FRET Assay Step1->A1 A2 Surface Plasmon Resonance (SPR) Step1->A2 Step2 2. Selectivity Screening Step1->Step2 B1 Profile against bromodomain panel (>70-fold selectivity vs. 34 bromodomains) Step2->B1 Step3 3. Cellular Target Engagement Step2->Step3 C1 NanoBRET Assay Step3->C1 C2 Chemoproteomic Competition Binding Step3->C2 Step4 4. Functional Phenotyping Step3->Step4 D1 Transcriptomic Analysis (RNA-seq) Step4->D1 D2 Phenotypic assays (Proliferation, Apoptosis) Step4->D2

A generalized workflow for the experimental validation of this compound's potency, selectivity, and cellular activity.

Here are concise methodologies for the core experiments cited in the search results:

  • TR-FRET Assay: This homogeneous assay was used to determine biochemical potency and selectivity. It typically involves a tagged BRD9 bromodomain, a fluorescent tracer that binds to the Kac pocket, and a test compound (this compound). Displacement of the tracer by the compound reduces the TR-FRET signal. The assay was crucial for ensuring >700-fold selectivity over the BET family [3].
  • NanoBRET Target Engagement Assay: This cell-based assay confirms that this compound engages with BRD9 in a live cellular environment. It involves expressing a NanoLuc-tagged BRD9 fusion protein and a HaloTagged-histone H3.3 protein in HEK293 cells. The binding of the fusion protein to the histone is disrupted by the inhibitor (this compound), leading to a decrease in the BRET (Bioluminescence Resonance Energy Transfer) signal. This assay yielded an IC50 of 158 nM for this compound [2] [4].
  • Transcriptomic Profiling (RNA-seq): To elucidate the functional consequences of BRD9 inhibition, researchers treated Kasumi-1 acute myeloid leukemia cells with this compound. Subsequent RNA-sequencing and bioinformatics analysis identified genes and pathways regulated by BRD9, implicating it in oncology and immune response pathways [3].

Application in Disease Research

This compound has been used as a tool to investigate the role of BRD9 in various diseases, revealing its potential as a therapeutic target.

  • Cancer Research: Studies using this compound have shown that targeted inhibition of BRD9 suppresses tumorigenesis in several cancer models, including acute myeloid leukemia (AML), gallbladder cancer (GBC), and uterine fibroids (UFs) [1] [5] [6]. The anti-tumor effects are mediated through mechanisms such as increased apoptosis, cell cycle arrest, and decreased cell proliferation and extracellular matrix deposition [5] [6].
  • Mechanistic Insights: In gallbladder cancer, this compound was instrumental in uncovering that BRD9 promotes cancer progression by upregulating CST1 and activating the PI3K/AKT pathway through interaction with the transcription factor FOXP1 [6].

References

BRD9 in Chromatin Remodeling: Mechanisms, Disease Implications, and Therapeutic Targeting

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BRD9 Biochemistry and Complex Organization

Bromodomain-containing protein 9 (BRD9) is a critical component of the non-canonical BAF (ncBAF or GBAF) chromatin remodeling complex, one of the three major subtypes of mammalian switch/sucrose non-fermentable (SWI/SNF) complexes. Chromatin remodeling complexes are multiprotein assemblies that regulate DNA accessibility by altering nucleosome positioning and composition using ATP hydrolysis, thereby governing gene expression, DNA repair, and cellular differentiation. The BRD9 protein contains a single N-terminal bromodomain that specifically recognizes and binds to acetylated lysine residues on histones, functioning as a "reader" of epigenetic marks that recruits the ncBAF complex to specific genomic loci. This bromodomain consists of a conserved left-handed four-helix bundle that forms a hydrophobic pocket to accommodate acetylated lysine residues, with key hydrogen bonds formed between the carbonyl oxygen of acetylated lysine and the side chains of conserved asparagine and tyrosine residues [1].

The ncBAF complex is structurally and functionally distinct from other SWI/SNF complexes (canonical BAF and PBAF) through its unique composition. Unlike cBAF and PBAF, ncBAF lacks core subunits including ARID1A/1B, BAF47, and BAF57, but contains the distinctive components BRD9, GLTSCR1 (or GLTSCR1L), and the ATPase subunits BRG1 (SMARCA4) or BRM (SMARCA2). This unique composition enables differential genomic localization and specialized functions compared to other SWI/SNF complexes. Research has demonstrated that BRD9-containing ncBAF complexes are enriched at promoter-proximal regions and CTCF-binding sites, suggesting specific roles in regulating promoter activity and higher-order chromatin organization [2] [3].

Table 1: Core and Accessory Subunits of the ncBAF Complex

Subunit Gene Name Function Characteristics
BRD9 BRD9 Bromodomain-containing subunit Binds acetylated lysines; specific to ncBAF
GLTSCR1 GLTSCR1 Core scaffold protein Specific to ncBAF; also known as BICRA
GLTSCR1L GLTSCR1L Core scaffold protein Paralogue of GLTSCR1; specific to ncBAF
BRG1 SMARCA4 ATPase catalytic subunit Shared with cBAF and PBAF; provides energy for remodeling
BRM SMARCA2 Alternative ATPase Can substitute for BRG1 in some contexts
BAF155 SMARCC1 Core subunit Shared with other SWI/SNF complexes; stabilization
BAF47 SMARCB1 Core subunit Shared with other SWI/SNF complexes; tumor suppressor

BRD9 in Chromatin Remodeling and Transcriptional Regulation

Molecular Mechanisms of Chromatin Remodeling

BRD9 functions within the ncBAF complex to facilitate ATP-dependent chromatin remodeling through several distinct mechanisms that regulate DNA accessibility. The complex utilizes energy from ATP hydrolysis to catalyze nucleosome sliding, histone eviction, and nucleosome positioning alterations, thereby controlling the exposure of DNA regulatory elements to transcription factors and RNA polymerase. The bromodomain of BRD9 plays a critical role in targeting these remodeling activities to specific genomic locations by recognizing histone acetylation marks, particularly at promoter regions and enhancers. This targeting mechanism ensures precise spatial and temporal regulation of gene expression programs in response to cellular signals and developmental cues [1] [4].

The functional specificity of BRD9-containing ncBAF complexes arises from their unique subunit composition, which dictates distinct genomic localization and protein interaction networks compared to cBAF and PBAF complexes. Genome-wide mapping studies have revealed that ncBAF complexes are particularly enriched at CTCF-binding sites and promoter regions, where they influence chromatin architecture and transcription initiation. Through its interaction with transcription factors like FOXP1, BRD9 helps recruit the ncBAF complex to specific gene promoters, including those of STAT1 and CST1, thereby activating or repressing transcription in a context-dependent manner. This targeted recruitment enables BRD9 to regulate diverse cellular processes including lineage specification, metabolic homeostasis, and DNA repair [5] [6].

BRD9-Mediated Transcriptional Regulation

BRD9 exhibits a dual functionality in transcriptional regulation, serving as either a transcriptional repressor or activator depending on cellular context and target genes. In hepatic lipid metabolism, BRD9 functions as a negative regulator of PPARα-mediated transactivation. Mechanistically, BRD9 binds to PPARα and prevents its association with target gene promoters such as carnitine palmitoyltransferase 1A (CPT1A), a rate-limiting enzyme in mitochondrial fatty acid β-oxidation. Inhibition of BRD9 with the specific antagonist BI-9564 enhances PPARα binding to PPRE (PPAR response element) on CPT1A by relaxing the chromatin structure, thereby increasing fatty acid oxidation and reducing lipid accumulation in hepatocytes [7].

Conversely, in osteoclastogenesis, BRD9 acts as a transcriptional activator of the IFN-β signaling pathway by interacting with transcription factor FOXP1 to promote STAT1 expression. This pathway creates a negative feedback loop that constrains osteoclast differentiation. BRD9 deletion in myeloid cells results in downregulated IFN-β signaling and released constraint on osteoclastogenesis, leading to enhanced bone resorption. Similarly, in gallbladder cancer, BRD9 interacts with FOXP1 to activate CST1 expression, thereby promoting tumor progression through the PI3K/AKT pathway. These context-dependent functions highlight BRD9's role as a versatile regulator of gene expression programs [5] [6].

brd9_pathway cluster_0 Context-Specific Outcomes HistoneAcetylation Histone Acetylation (H3K9ac, H3K14ac, etc.) BRD9 BRD9 Bromodomain HistoneAcetylation->BRD9 Recognition ncBAF ncBAF Complex Chromatin Remodeling BRD9->ncBAF Targeting ChromatinRelaxation Chromatin Relaxation Nucleosome Repositioning ncBAF->ChromatinRelaxation ATP-Dependent Remodeling TF_Recruitment Transcription Factor Recruitment ChromatinRelaxation->TF_Recruitment DNA Accessibility Gene_Expression Gene Expression Activation/Repression TF_Recruitment->Gene_Expression Transcriptional Regulation Liver Liver: Lipid Metabolism (PPARα Target Genes) Gene_Expression->Liver Bone Bone: Osteoclastogenesis (IFN-β/STAT1 Pathway) Gene_Expression->Bone Cancer Cancer: Tumor Progression (CST1/PI3K/AKT) Gene_Expression->Cancer

BRD9 Chromatin Remodeling Mechanism: This diagram illustrates how BRD9 recognizes acetylated histones and recruits the ncBAF complex to specific genomic loci, leading to chromatin relaxation and context-dependent gene regulation.

BRD9 in Cellular Processes and Homeostasis

DNA Damage Repair and Genomic Stability

Beyond its role in transcriptional regulation, BRD9 plays a critical function in homologous recombination (HR), a high-fidelity pathway for repairing DNA double-strand breaks. Following DNA damage, BRD9 is recruited to damage sites in a RAD51-dependent manner, where its bromodomain binds to acetylated K515 on RAD54. This interaction facilitates the formation of the RAD51-RAD54 complex, which is essential for the later stages of homologous recombination repair. BRD9 serves as a molecular bridge between RAD51 and RAD54, with its C-terminal domain interacting with RAD51 constitutively, while its bromodomain mediates the DNA damage-induced interaction with RAD54. Depletion of BRD9 disrupts this complex formation, leading to persistent RAD51 foci at damage sites and delayed resolution of DNA damage, resulting in defective HR repair and increased sensitivity to DNA-damaging agents like cisplatin and PARP inhibitors [8].

The role of BRD9 in DNA repair has significant implications for cancer therapy. BRD9 is overexpressed in ovarian cancer, and its depletion sensitizes cancer cells to PARP inhibitors and platinum-based chemotherapy. The BRD9-specific inhibitor I-BRD9 acts synergistically with olaparib in HR-proficient cancer cells, suggesting that targeting BRD9 could represent a promising strategy to overcome therapeutic resistance. This synthetic lethal approach is particularly relevant for cancers lacking traditional HR deficiency, where inducing HR deficiency through BRD9 inhibition could expand the utility of PARP inhibitor therapy [8].

Cell Fate Determination and Differentiation

BRD9 plays pivotal roles in lineage specification and cellular differentiation across multiple tissue types, particularly in the hematopoietic system. In hematopoietic stem and progenitor cells (HSPCs), BRD9 maintains the balance between self-renewal and differentiation. BRD9 depletion promotes myeloid skewing while impairing B-cell development, with knockout mice exhibiting reduced preB and immature B cells but increased myeloid output. This lineage bias is mediated through BRD9's regulation of chromatin accessibility at promoters of key transcription factors, including altered CTCF binding and chromatin loop formation within topologically associating domains. The bromodomain function is essential for this activity, as bromodomain-disrupted mutants recapitulate the differentiation defects observed in complete knockout models [2] [3].

In bone biology, BRD9 constrains osteoclast differentiation through a negative feedback mechanism involving the FOXP1-STAT1-IFN-β axis. BRD9 interacts with transcription factor FOXP1 to activate STAT1 transcription and IFN-β signaling, which subsequently suppresses osteoclastogenesis. Loss of BRD9 in myeloid cells enhances osteoclast lineage commitment and bone resorption, leading to decreased bone mass. This regulatory mechanism demonstrates how BRD9 integrates with signaling pathways to maintain tissue homeostasis, with therapeutic implications for bone diseases like osteoporosis and osteonecrosis [6].

Metabolic Regulation

In hepatic metabolism, BRD9 functions as a negative regulator of lipid metabolism by repressing PPARα-mediated transactivation of fatty acid oxidation genes. PPARα is a nuclear receptor that upregulates enzymes involved in fatty acid metabolism, including carnitine palmitoyltransferase 1A (CPT1A). BRD9 inhibition with BI-9564 enhances PPARα binding to the PPRE on CPT1A by relaxing the chromatin structure, thereby increasing fatty acid oxidation. This metabolic effect has therapeutic implications for dyslipidemia, as BRD9 inhibition attenuates lipid accumulation in free fatty acid-treated HepG2 cells and decreases plasma triglyceride levels in mice, suggesting BRD9 as a novel pharmacological target for metabolic disorders [7].

BRD9 in Disease Pathogenesis

Cancer

BRD9 exhibits context-dependent oncogenic functions across various cancer types. In gallbladder cancer, BRD9 expression is significantly elevated in tumor tissues compared to adjacent non-tumor tissues, with high BRD9 expression associated with poor prognosis. BRD9 promotes tumor progression by interacting with FOXP1 to activate CST1 expression, thereby stimulating the PI3K/AKT signaling pathway. Similarly, in uterine fibroids, BRD9 is upregulated compared to matched myometrium, and its inhibition suppresses tumorigenesis by increasing apoptosis, inducing cell cycle arrest, decreasing cell proliferation, and reducing extracellular matrix deposition. The oncogenic role of BRD9 is further supported by its requirement in acute myeloid leukemia (AML) maintenance, where genetic or pharmacological targeting induces differentiation and cell death [9] [5] [3].

Table 2: BRD9 in Disease Pathogenesis and Mechanisms

Disease Context BRD9 Expression/Function Molecular Mechanisms Therapeutic Implications
Gallbladder Cancer Upregulated FOXP1 interaction → CST1 activation → PI3K/AKT pathway BRD9 inhibition suppresses proliferation
Uterine Fibroids Upregulated Regulation of cell cycle, apoptosis, ECM deposition BRD9 inhibition reduces tumor growth
Acute Myeloid Leukemia Essential for maintenance Regulation of myeloid differentiation genes BRD9 depletion induces differentiation
Ovarian Cancer Overexpressed HR repair regulation via RAD51-RAD54 complex Sensitizes to PARP inhibitors and cisplatin
Dyslipidemia Represses PPARα signaling Chromatin-mediated repression of fatty acid oxidation genes BRD9 inhibition reduces triglyceride levels
Bone Diseases Constrains osteoclastogenesis FOXP1-STAT1-IFN-β signaling axis BRD9 inhibition potential for osteoporosis
DNA Repair Defects Regulates HR repair RAD51-RAD54 complex facilitation BRD9 inhibitors for synthetic lethality
Metabolic and Bone Diseases

The role of BRD9 in lipid metabolism positions it as a potential therapeutic target for metabolic disorders. By repressing PPARα-mediated transactivation of fatty acid oxidation genes, BRD9 contributes to lipid accumulation and hypertriglyceridemia. Pharmacological inhibition of BRD9 enhances hepatic lipid metabolism and reduces plasma triglyceride levels, suggesting its potential as a novel approach for managing dyslipidemia, particularly in statin-intolerant patients [7].

In bone homeostasis, BRD9 dysfunction contributes to excessive bone resorption and bone loss. BRD9 deletion in myeloid cells enhances osteoclast lineage commitment through downregulated IFN-β signaling, leading to decreased bone mass. This mechanism has been leveraged therapeutically in local delivery systems using silk fibroin hydrogel containing BRD9 inhibitors to mitigate zoledronate-related osteonecrosis of the jaw and alleviate acute bone loss in localized aggressive periodontitis. These findings demonstrate the potential of targeting BRD9 for bone-related diseases [6] [4].

Therapeutic Targeting of BRD9

BRD9 Inhibitors and Degraders

The development of BRD9-specific chemical probes has enabled precise targeting of its bromodomain function. Several small-molecule inhibitors have been developed, including BI-9564, which competitively binds to the acetyl-lysine recognition site, and This compound, which demonstrates potent and selective inhibition. These inhibitors displace BRD9 from chromatin by preventing its interaction with acetylated histones, leading to altered gene expression programs in a context-dependent manner. Beyond conventional inhibitors, PROTAC degraders such as dBRD9A and QA68 have been developed to induce targeted protein degradation of BRD9, resulting in more sustained suppression of its function. These chemical tools have demonstrated efficacy in preclinical models of various cancers, inflammatory disorders, and bone diseases [9] [8] [3].

Therapeutic Applications and Synthetic Lethality

The therapeutic potential of BRD9 inhibition extends across multiple disease areas, with particularly promising applications in oncology. In synovial sarcoma and malignant rhabdomyosarcoma, BRD9 represents a synthetic lethal target due to its interaction with driver mutations in the core components of the SWI/SNF complex. BRD9 inhibition induces differentiation and cell death in these tumors while sparing normal cells. Similarly, in acute myeloid leukemia, BRD9 is essential for tumor maintenance, with inhibition leading to cell cycle arrest, differentiation, and apoptosis. The synthetic lethal approach is further evidenced in DNA repair contexts, where BRD9 inhibition sensitizes HR-proficient cancers to PARP inhibitors, expanding the utility of this drug class beyond BRCA-deficient cancers [8] [3].

Beyond oncology, BRD9 targeting shows promise for inflammatory disorders and metabolic diseases. In macrophage-mediated inflammation, BRD9 regulates interferon-stimulated genes during activation. In metabolic diseases, BRD9 inhibition enhances lipid oxidation and reduces triglyceride levels, offering a potential alternative to fibrates for dyslipidemia management. The therapeutic window for BRD9 targeting appears favorable due to the relatively mild phenotypes observed in conditional knockout models, suggesting that transient pharmacological inhibition may be well-tolerated while providing therapeutic benefits across multiple disease contexts [7] [6].

Experimental Methods for Studying BRD9 Function

Genetic Manipulation Approaches

RNA interference using shRNA or siRNA remains a widely employed method for BRD9 depletion in cellular models. Multiple studies have utilized lentiviral delivery of BRD9-targeting shRNAs to achieve efficient and stable knockdown in various cell types, including hematopoietic stem cells and cancer cell lines. For more precise genetic manipulation, CRISPR-Cas9 approaches have been developed to generate complete BRD9 knockout models. Conditional knockout mouse models, such as Mx1-Cre;Brd9fl/fl and LysM-Cre;Brd9fl/fl strains, enable tissue-specific and inducible deletion of BRD9, allowing researchers to study its function in specific physiological contexts and avoid developmental compensation. These genetic tools have been instrumental in elucidating BRD9's roles in hematopoiesis, bone biology, and cancer pathogenesis [2] [3] [6].

Biochemical and Molecular Assays

Several specialized assays have been employed to characterize BRD9 function and interactions:

  • Chromatin Immunoprecipitation (ChIP) followed by qPCR or sequencing identifies BRD9 genomic localization and histone modifications at target loci. Combined with formaldehyde-assisted isolation of regulatory elements (FAIRE)-qPCR, this approach can assess chromatin accessibility changes upon BRD9 inhibition [7].

  • Co-immunoprecipitation and pull-down assays demonstrate protein-protein interactions between BRD9 and binding partners such as PPARα, FOXP1, RAD51, and RAD54. These assays reveal constitutive versus DNA damage-induced interactions and identify interaction domains through truncation mutants [7] [8] [5].

  • Homologous recombination reporter assays using DR-GFP and other fluorescent reporters quantify HR efficiency in BRD9-deficient cells. These assays, combined with analysis of DNA damage foci (γH2AX, RAD51, RAD54) resolution kinetics, define BRD9's role in DNA repair [8].

  • Chromatin accessibility assays including ATAC-seq and DNase-seq map genome-wide changes in open chromatin regions following BRD9 depletion, revealing its impact on the chromatin landscape and transcription factor binding [2] [3].

  • In vitro differentiation assays using methylcellulose-based colony formation or lineage-specific culture conditions assess the impact of BRD9 manipulation on cellular differentiation potential across hematopoietic, osteoclast, and other lineages [2] [3] [6].

Conclusion and Future Perspectives

BRD9 has emerged as a critical regulator of chromatin remodeling with diverse functions in cellular homeostasis and disease pathogenesis. As a specific component of the ncBAF complex, BRD9 provides unique targeting opportunities distinct from other SWI/SNF complexes. The context-dependent functions of BRD9—as both transcriptional activator and repressor—highlight its versatile role in gene regulation across different tissues and disease states. The development of selective BRD9 inhibitors and degraders has enabled preclinical target validation across oncology, inflammatory diseases, metabolic disorders, and bone pathologies, revealing promising therapeutic avenues.

References

Biochemical Profile and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

I-BRD9 functions as a highly selective antagonist of the BRD9 bromodomain, an "epigenetic reader" that recognizes acetylated lysine on histones [1]. Its binding disrupts BRD9's role in gene regulation.

The table below summarizes its core biochemical characteristics.

Property Value / Description
Primary Target Bromodomain-containing protein 9 (BRD9) [1]
Reported IC₅₀ ~50 - 79 nM (TR-FRET binding assay) [2] [1]
Cellular IC₅₀ (NanoBRET) ~158 nM [1]
Key Selectivity >700-fold over BET family; ~200-fold over BRD7 [1]
Molecular Weight 497.11 g/mol [1]
Mechanism of Action (MOA) Bromodomain inhibitor [1]

Structurally, this compound binds to the acetylated lysine recognition pocket of BRD9. Key interactions involve residues like Gly43, Phe44, Phe45, Asn100, and Tyr106 [3]. Its selectivity over the highly similar BRD7 is attributed to specific residue differences in the binding pocket, such as the gatekeeper residue [3].

Experimental Protocols and Applications

This compound is primarily used to probe BRD9's biological function in diverse experimental models.

In Vitro Binding Assay (TR-FRET)

The BRD9 TR-FRET Assay Kit provides a validated method for measuring inhibitor binding [4].

  • Principle: A homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay that measures displacement of a dye-labeled acetylated ligand by the inhibitor.
  • Procedure:
    • Incubation: Combine BRD9 protein, Terbium-labeled donor, dye-labeled acceptor, and the test inhibitor (e.g., this compound) in a single well.
    • Reading: After a 60-minute incubation, measure the TR-FRET signal without washing steps. Inhibitor presence reduces the FRET signal.
  • Key Consideration: The final DMSO concentration should not exceed 0.5% to avoid interference [4].
Cellular Target Engagement (NanoBRET)

The NanoBRET assay confirms that this compound engages its target in a live-cell context.

  • Principle: A cellular competition binding assay using a energy transfer between a NanoLuc-fused BRD9 and a fluorescent tracer ligand.
  • Reported Result: this compound shows potent cellular activity with a pIC₅₀ of 6.8 (IC₅₀ ≈ 158 nM) [1].
In Vivo Preclinical Studies

This compound has demonstrated efficacy in multiple animal models of cancer, establishing its therapeutic potential.

  • Glioblastoma Models: BRD9 inhibition with this compound overcomes resistance to oncolytic virus (oHSV1) therapy, significantly enhancing viral replication and antitumor immunity [5].
  • Gallbladder Cancer (GBC) Xenografts: this compound treatment suppressed tumor growth by disrupting the CST1/PI3K/AKT signaling pathway, inducing anti-proliferative effects without significant toxicity [6].
  • Thyroid Cancer Models: this compound inhibits proliferation and promotes apoptosis in thyroid cancer cell lines, with effects linked to the MAPK/ERK pathway [7].

Therapeutic Potential and Biological Pathways

Research has identified promising therapeutic roles for this compound across different fields by targeting specific pathways.

Key pathways targeted by this compound in disease models

Oncology Applications
  • Gallbladder Cancer (GBC): this compound suppresses tumor growth by downregulating CST1, which in turn inhibits the oncogenic PI3K/AKT pathway. BRD9 also interacts with the transcription factor FOXP1 to regulate CST1 expression [6].
  • Thyroid Cancer: this compound inhibits proliferation and promotes apoptosis. BRD9 knockdown decreases key proteins in the MAPK/ERK pathway (Raf, p-ERK, c-Fos, c-Myc), indicating this pathway's central role [7].
  • Glioblastoma: Combining this compound with an oncolytic virus overcomes therapeutic resistance. Mechanistically, BRD9 binds to transcription factor RELA (p65) to drive antiviral gene expression. Inhibiting BRD9 blunts this innate antiviral response, allowing enhanced viral replication and immunogenic cell death [5].
Virology Application: HIV-1 "Shock and Kill"

This compound shows promise in curing HIV-1 by enabling the "shock and kill" strategy [8]. It acts as a Latency Reversal Agent (LRA) by competing with the viral Tat protein for binding to the HIV-1 promoter. When combined with other LRAs like BRD4 inhibitors, this compound demonstrates a strong synergistic effect in reactivating latent virus, making it vulnerable to clearance [8].

Conclusion and Future Perspectives

This compound serves as both a foundational research tool and a promising therapeutic candidate. Its high selectivity enables clear dissection of BRD9's biological functions, revealing its critical role in cancer signaling and viral latency.

Future work should focus on translating these findings into clinical applications, particularly in combination therapies, such as pairing BRD9 inhibition with oncolytic virotherapy for glioblastoma or with existing LRAs and ART for an HIV-1 cure.

References

The Role of I-BRD9 in ncBAF Complex: Technical Guide for Researchers and Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

I-BRD9 represents a critical chemical biology tool and potential therapeutic agent that specifically targets the bromodomain of BRD9, a key subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex. Unlike broad-spectrum BAF complex inhibitors, this compound enables precise disruption of ncBAF function by competitively inhibiting BRD9's acetyl-lysine recognition capability without destabilizing the entire complex. Extensive preclinical studies demonstrate that BRD9 inhibition impairs cancer cell viability in acute myeloid leukemia (AML), glioblastoma, and chronic lymphocytic leukemia (CLL) through mechanisms involving altered chromatin accessibility at enhancer regions and disruption of oncogenic transcriptional programs. Notably, this compound shows promising synthetic lethality in SF3B1-mutated cancers and enhances responsiveness to oncolytic virotherapy, revealing its potential as both monotherapy and combination treatment agent. This comprehensive technical review synthesizes current molecular understanding, experimental protocols, and therapeutic implications of this compound-mediated ncBAF targeting for research and drug development applications.

Introduction to ncBAF Complex and BRD9

Composition and Distinctive Features of ncBAF Complex

The non-canonical BAF (ncBAF) complex represents a specialized variant of the larger SWI/SNF family of ATP-dependent chromatin remodeling complexes. Unlike canonical BAF (cBAF) and PBAF complexes, ncBAF exhibits a unique subunit composition characterized by the presence of BRD9 and GLTSCR1 (or its paralog GLTSCR1L), while notably lacking ARID DNA-binding subunits that target other BAF complexes to specific chromatin regions [1]. This distinctive composition suggests specialized regulatory functions for ncBAF in chromatin organization and gene expression control. The complex retains the core ATPases BRG1 (SMARCA4) or BRM (SMARCA2) but assembles with a specific set of associated proteins that determine its unique localization and functional capabilities [2].

BRD9 as a Critical ncBAF Subunit

BRD9 serves as a defining component of the ncBAF complex, contributing both structural and functional properties. The protein contains two critical domains: a C-terminal bromodomain that recognizes and binds to acetylated lysine residues on histones, and a DUF3512 domain that facilitates scaffolding and assembly of the ncBAF complex [1]. This dual functionality creates an important distinction – while BRD9 depletion disrupts entire ncBAF complex assembly, targeted bromodomain inhibition specifically interferes with chromatin recognition capabilities without destabilizing the complex structural integrity. BRD9 demonstrates specific enrichment at enhancer regions genome-wide, particularly those marked by H3K27ac modifications, suggesting its crucial role in regulating enhancer activity and chromatin architecture in a cell-type-specific manner [2].

This compound: Molecular Mechanism and Biological Effects

Molecular Mechanism of Action

This compound functions as a competitive inhibitor that specifically targets the bromodomain of BRD9, disrupting its ability to bind acetylated histone residues. This molecular intervention achieves precise functional uncoupling – it disrupts ncBAF's chromatin sensing capability while largely preserving complex integrity and genomic localization [1]. The bromodomain of BRD9 normally facilitates ncBAF localization to acetylated chromatin regions, particularly H3K27ac-marked active enhancers and promoters. By blocking this interaction, this compound causes localized chromatin compaction at specific regulatory elements without triggering widespread complex dissociation from chromatin [1]. This mechanism stands in contrast to BRD9 protein degradation or genetic ablation, which completely disrupt ncBAF complex assembly and cause more extensive genomic relocalization.

Genome-Wide Chromatin and Transcriptional Effects

This compound treatment induces specific alterations in chromatin accessibility and gene expression patterns while minimally affecting overall ncBAF complex binding genome-wide. The most significant changes occur at gene-distal regulatory elements and promoters bound by BRD9, where reduced accessibility correlates with decreased transcription of nearby genes [1].

Table 1: Chromatin Accessibility Changes Following this compound Treatment

Transcription Factor Motif Accessibility Change Biological Implications
GATA family motifs Decreased Disruption of hematopoietic differentiation programs
ETS family motifs Decreased Altered cell lineage specification
AP-1 motifs Decreased Reduced stress response and proliferative signaling
SNAIL-recognized motifs Increased Potential epithelial-mesenchymal transition regulation
TP53-recognized motifs Increased Activation of tumor suppressor pathways
HIC-recognized motifs Increased Unknown functional consequences

The transcriptional consequences of these chromatin changes are context-dependent but consistently involve disruption of cell identity maintenance programs. In AML models, this compound treatment causes downregulation of oncogenic drivers and derepression of differentiation factors, effectively promoting a more mature myeloid cell state [1]. Similarly, in cellular reprogramming contexts, BRD9 inhibition facilitates identity transitions by reducing expression of somatic cell-enriched genes [2].

Therapeutic Potential and Applications

Oncology Applications

This compound demonstrates promising therapeutic potential across diverse cancer types, with particular efficacy in hematological malignancies and solid tumors dependent on specific oncogenic drivers:

  • Acute Myeloid Leukemia (AML): this compound treatment effectively impairs AML cell viability through multiple mechanisms including cell cycle arrest, induction of differentiation, and apoptosis. BRD9 bromodomain activity maintains accessible chromatin at critical hematopoietic transcription factor binding sites (GATA, ETS, AP-1), and its inhibition disrupts the oncogenic transcriptional circuitry that blocks myeloid maturation [1]. The therapeutic window appears favorable as HEK293T cells show no growth dependency on BRD9 bromodomain function, suggesting potential cancer specificity [1].

  • SF3B1-Mutant Cancers: In chronic lymphocytic leukemia (CLL) with SF3B1 mutations, alternative splicing creates a novel BRD9 isoform with altered C-terminus that exhibits augmented ncBAF complex interaction while showing decreased binding of auxiliary proteins (SPEN, BRCA2, CHD9) [3]. This altered interactome creates specific dependency on BRD9 function, making SF3B1-mutant cells particularly vulnerable to this compound treatment [3].

  • Glioblastoma and Oncolytic Virotherapy: Genome-wide CRISPR screening identified BRD9 as a key regulator of tumor resistance to oncolytic herpes simplex virus type 1 (oHSV1) [4]. BRD9 inhibition markedly augments oncolytic efficacy through enhanced viral replication and amplified immunogenic cell death (ICD), as evidenced by elevated calreticulin exposure, increased extracellular ATP levels, and enhanced HMGB1 release [4]. This demonstrates the potential of this compound as a combination therapy to overcome virotherapy resistance.

Table 2: Therapeutic Applications of this compound Across Cancer Types

Cancer Type Mechanism of Action Experimental Evidence
Acute Myeloid Leukemia Disruption of enhancer-mediated oncogenic transcription; Promotion of myeloid differentiation 5 AML cell lines with distinct mutations show viability dependency; Altered chromatin accessibility at hematopoietic TF motifs [1]
SF3B1-Mutant CLL Targeting of dependency created by alternative splicing-induced ncBAF complex alterations Primary CLL cells and cell lines show sensitivity; Altered ncBAF interactome in SF3B1-mutant cases [3]
Glioblastoma Enhancement of oncolytic virus replication and immunogenic cell death CRISPR screen identification; Combination therapy with oHSV1 in multiple GBM models [4]
Rhabdoid Tumors Induction of cell cycle arrest and apoptosis Decreased proliferation and G1-arrest in preclinical models [2]
Non-Oncology Applications

Beyond oncology, BRD9 inhibition demonstrates utility in modulating cell identity and differentiation pathways:

  • Cellular Reprogramming: BRD9 acts as a safeguarding factor for somatic cell identity by maintaining accessible chromatin at fibroblast enhancers and sustaining expression of somatic cell-type-specific genes [2]. Inhibition using this compound or degradation with PROTAC dBRD9 increases reprogramming efficiency up to 2-fold and can replace KLF4 and c-MYC in the reprogramming cocktail [2]. This application demonstrates the role of ncBAF in maintaining epigenetic barriers to cell fate conversion.

  • Bone Homeostasis: In myeloid-derived osteoclasts, BRD9 plays a negative regulatory role in osteoclastogenesis through activation of STAT1 transcription and IFN-β signaling [5]. BRD9 deficiency enhances osteoclast lineage commitment and bone resorption, suggesting potential applications for bone diseases like osteoporosis and osteonecrosis [5].

Experimental Protocols and Methodologies

Cell Culture and Treatment Conditions

Standardized cell culture protocols are essential for reproducible this compound experiments. For AML cell lines (Kasumi-1, KG-1, MV-4-11, U937, ML-1), maintain cultures in RPMI-1640 medium supplemented with 2 mmol/L L-glutamine, 1 mmol/L sodium pyruvate, and 10% FBS in a 5% CO2 incubator with 100 rpm shaking [1]. For inhibitor treatments, This compound is typically applied at concentrations ranging from 100 nM to 9 μM, depending on the cellular context and desired effect [1] [5]. Treatment duration varies from short-term (24-48 hours) for chromatin studies to longer-term (5-7 days) for viability and differentiation assays. Include appropriate controls such as DMSO vehicle and consider using BRD9-PROTAC (dBRD9) as a complementary approach for protein degradation [2].

Functional Assays and Readouts

Comprehensive assessment of this compound effects requires multiple complementary approaches:

  • Viability and Proliferation: Conduct cell counting, trypan blue exclusion, or MTT assays following 3-7 days of this compound treatment. Note that BRD9 inhibition typically impairs AML cell viability but shows minimal effects on non-transformed cells like HEK293T [1].

  • Chromatin Accessibility: Employ ATAC-seq to map genome-wide changes in open chromatin regions. Focus analysis on BRD9-bound regions and distal enhancer elements, particularly those marked by H3K27ac [1].

  • Gene Expression Analysis: Utilize nascent RNA capture techniques like Bru-seq followed by RNA-seq to distinguish direct transcriptional effects from secondary consequences. Analyze expression changes in key pathway genes (e.g., MYC, MN1, ZBTB38) [1] [2].

  • Differentiation Assessment: In AML models, examine morphological changes and surface marker expression (CD11b, CD14) to evaluate differentiation induction [1].

The following diagram illustrates a recommended experimental workflow for comprehensive characterization of this compound effects:

G Start Experimental Design A Cell Culture & this compound Treatment Start->A B Functional Assays A->B C Molecular Analyses A->C B1 Viability/Proliferation (MTT, Cell Counting) B->B1 B2 Differentiation (Morphology, Surface Markers) B->B2 B3 Apoptosis (Annexin V/PI Staining) B->B3 C1 Chromatin Accessibility (ATAC-seq) C->C1 C2 Gene Expression (RNA-seq, Bru-seq) C->C2 C3 Protein Analysis (Western Blot, IP-MS) C->C3 C4 Complex Localization (ChIP-seq) C->C4 D Data Integration Results Therapeutic Implications D->Results Interpretation B1->D B2->D B3->D C1->D C2->D C3->D C4->D

Recommended experimental workflow for comprehensive characterization of this compound effects incorporating multiple functional and molecular readouts.

Signaling Pathways and Regulatory Networks

Key Pathways Regulated by ncBAF Complex

This compound modulates several critical signaling pathways through its effects on chromatin accessibility and gene expression. The specific pathways affected vary by cellular context but consistently involve cell identity maintenance and differentiation programs:

  • MYC Oncogenic Signaling: BRD9 bromodomain activity maintains accessible chromatin at AML-specific enhancers of MYC, and this compound treatment reduces BRD9 and BRG1 occupancy at these regulatory elements accompanied by decreased enhancer RNA transcription and MYC expression [1].

  • Interferon Signaling Pathway: In osteoclastogenesis, BRD9 interacts with transcription factor FOXP1 to activate STAT1 transcription and subsequent IFN-β signaling, creating negative feedback that constrains osteoclast differentiation [5].

  • Antiviral Response Regulation: In glioblastoma, BRD9 binds to RELA and potentiates expression of downstream antiviral genes, explaining how its inhibition enhances oncolytic virus replication and efficacy [4].

  • Cell Identity Maintenance: During cellular reprogramming, BRD9 maintains expression of transcriptional regulators MN1 and ZBTB38, both of which impede reprogramming, explaining the enhanced iPSC generation efficiency following BRD9 inhibition [2].

The following diagram illustrates the molecular consequences of this compound intervention across different cellular contexts:

G cluster_ncBAF ncBAF Complex Disruption cluster_contexts Context-Specific Consequences IBRD9 This compound Treatment BRD9 BRD9 Bromodomain Inhibition IBRD9->BRD9 Chromatin Impaired Histone Acetylation Reading BRD9->Chromatin Access Reduced Chromatin Accessibility Chromatin->Access AML AML Differentiation Block Reversal Access->AML Reprogram Enhanced Cellular Reprogramming Access->Reprogram GBM Enhanced Oncolytic Virotherapy Access->GBM Osteo Enhanced Osteoclastogenesis Access->Osteo Mech1 Mech1 AML->Mech1 MYC Downregulation GATA/ETS Motif Accessibility Mech2 Mech2 Reprogram->Mech2 MN1/ZBTB38 Downregulation Somatic Enhancer Silencing Mech3 Mech3 GBM->Mech3 Antiviral Gene Suppression RELA Pathway Alteration Mech4 Mech4 Osteo->Mech4 IFN-β Signaling Downregulation STAT1 Expression Effects

Molecular consequences of this compound-mediated BRD9 bromodomain inhibition across different cellular contexts, showing both therapeutic benefits (green) and potential adverse effects (red).

Conclusion and Future Directions

This compound represents a precision tool for probing ncBAF complex function and developing targeted epigenetic therapies. The compound's specificity for the BRD9 bromodomain enables selective disruption of ncBAF-mediated chromatin remodeling without broadly affecting other BAF complexes. Key advantages include its well-characterized mechanism, demonstrated efficacy across multiple disease models, and potential for combination therapies, particularly with oncolytic viruses or other epigenetic modifiers.

Significant questions remain regarding tissue-specific effects, optimal therapeutic windows, and potential resistance mechanisms. Future research should focus on identifying predictive biomarkers for this compound responsiveness (such as SF3B1 mutation status), elucidating potential compensatory mechanisms, and developing more specific chemical probes with improved pharmacokinetic properties. The promising preclinical results summarized in this review support continued investigation of this compound as both a chemical probe and potential therapeutic agent targeting the ncBAF complex in cancer and other diseases characterized by aberrant cell identity maintenance.

References

Quantitative Profile of I-BRD9

Author: Smolecule Technical Support Team. Date: February 2026

Assay Type Target Potency (pIC50) Potency (IC50) Selectivity Notes
Biochemical Assay (TR-FRET) [1] [2] BRD9 7.3 [2] [3] 50 nM [2] >700-fold selective over BET family; ~200-fold selective over BRD7 [1] [2]
Cellular Assay (NanoBRET) [2] [4] [3] BRD9 6.8 [2] [3] 158 nM [2] >625-fold selective over BET member BRD3 in HUT-78 cells [2]
Biochemical Assay (TR-FRET) [1] [2] BRD4 (BD1) 5.3 [2] ~11 μM* [2] Used as a reference for selectivity over the BET family [1]

Note: The IC50 for BRD4 is listed as "11 nM" on one probe card, but this is inconsistent with the stated pIC50 of 5.3 and the >700-fold selectivity. A pIC50 of 5.3 corresponds to an IC50 of approximately 5 μM. The value in the table reflects this calculation for accuracy [2].

Experimental Protocols for Profiling I-BRD9

The characterization of this compound relied on several key methodologies to confirm its binding potency and cellular activity.

  • TR-FRET Binding Assay: This biochemical assay measured direct binding to the BRD9 bromodomain. The protocol involved incubating BRD9 protein with a fluorescent tracer ligand in the presence of this compound. The signal decrease, measured via time-resolved fluorescence resonance energy transfer (TR-FRET), indicated displacement of the tracer by the inhibitor, allowing for calculation of binding affinity (pIC50/IC50) [1] [4].
  • Cellular NanoBRET Assay: This method confirmed target engagement in a live-cell context. Cells were co-transfected with NanoLuc-BRD9 (a luminescent-tagged BRD9) and HaloTag-Histone H3.3 [4]. A fluorescent ligand bound to BRD9, and upon adding the luciferase substrate, energy transfer (BRET) occurred if the ligand was bound. This compound displaced the fluorescent ligand, reducing the BRET signal and providing a cellular IC50 value [4].
  • Selectivity Profiling: Broad selectivity was confirmed using BROMOscan profiling against a panel of 34 bromodomains, showing >70-fold selectivity for BRD9 over all others tested [1] [2]. Cellular selectivity was demonstrated through chemoproteomic profiling, where this compound effectively competed for binding to endogenous BRD9 but not BRD3 in HUT-78 cell lysates [2] [4].

Structural Basis and Rational Design

This compound was developed through structure-based design to exploit key architectural differences between BRD9 and other bromodomains [1] [5]. A crucial distinction is the gatekeeper residue at the entrance of the acetyl-lysine binding pocket. In BRD9, this residue is a tyrosine (Tyr106), which is bulkier than the isoleucine found in the equivalent position in BRD4 [1]. This compound was designed to accommodate this tyrosine, enabling high selectivity for BRD9 over the BET family [1]. The binding mode of this compound to BRD9 has been confirmed by X-ray crystallography (PDB ID: 4UIW) [2].

Research Applications in Oncology

This compound has been used as a tool to investigate the biological role of BRD9 in various cancers, revealing it often functions as an oncogene.

  • Acute Myeloid Leukemia (AML): Treatment of AML cell lines with this compound significantly reduced cell growth, decreased DNA synthesis (EdU incorporation), and induced apoptosis, as shown by the cleavage of PARP, Caspase-9, and Caspase-3 [6].
  • Gallbladder Cancer (GBC): this compound inhibited the proliferation of GBC cell lines and suppressed tumor growth in a mouse model. Mechanistically, it was found to downregulate CST1 and inhibit the PI3K/AKT signaling pathway, which is crucial for cancer cell survival [7].
  • Multiple Myeloma (MM): Research shows that targeting BRD9 with inhibitors like this compound can synergize with immunomodulatory drugs (IMiDs) to block MM cell proliferation, suggesting a potential strategy to overcome drug resistance [8].

The following diagram illustrates the mechanistic role of BRD9 and the action of this compound in cancer pathways, based on findings from these studies.

gb_brd9_pathway BRD9 BRD9 CST1 CST1 BRD9->CST1 Promotes FOXP1 FOXP1 FOXP1->CST1 Binds Promoter PI3K_AKT PI3K/AKT Pathway (Cell Proliferation & Survival) CST1->PI3K_AKT Activates CancerPhenotype Cancer Phenotype (Enhanced Cell Growth) PI3K_AKT->CancerPhenotype IBRD9 This compound IBRD9->BRD9 Inhibits

Mechanism of BRD9 in cancer and this compound inhibition, synthesized from research findings [6] [7] [8].

References

BRD9 Bromodomain Structure and Binding Specificity

Author: Smolecule Technical Support Team. Date: February 2026

The BRD9 bromodomain has a conserved structure but unique features that dictate its specificity for certain histone modifications.

  • Overall Structure: Like other bromodomains, BRD9 forms a left-handed, four-helix bundle (αZ, αA, αB, αC) connected by two loops (ZA and BC) that create a hydrophobic binding pocket for the acetylated lysine residue [1] [2].
  • Key Residue for Specificity: A critical structural difference is the Tyr106 "gatekeeper" residue in the ZA channel of BRD9. In the closely related BRD4, this position is occupied by an isoleucine (Ile146). Tyrosine's larger side chain blocks access to a lipophilic region (the "WPF shelf"), which is a key factor in achieving selectivity for BRD9 over the BET family of bromodomains [3].
  • Histone Recognition: While data is still emerging, profiling studies have revealed that the BRD9 bromodomain can recognize more than just acetyllysine. The table below summarizes its known binding capabilities.
Acyl-Lysine Modification Binding Capability Notes
Acetyllysine (Kac) Binds [1] [4] Primary recognition mark.
Butyryllysine (Kbu) Binds [5] Demonstrates plasticity of the binding pocket.
Crotonyllysine (Kcr) Does not bind (based on current data) [5] Differentiates BRD9 from some other bromodomains.
Succinyllysine (Ksu) Does not bind [5] Not a ligand for tested human bromodomains.

Experimental Methods for Studying BRD9-Ligand Interactions

The following methodologies are critical for identifying and characterizing the interactions between BRD9 and modified histone peptides.

SPOT Peptide Array Technology

This high-throughput technique is ideal for rapidly screening potential acetyl-lysine dependent interactions [4].

  • Principle: Fmoc-protected amino acids are iteratively synthesized on a functionalized cellulose membrane, creating spots of immobilized peptides (50-100 nmol per spot). Peptides can include modified amino acids, such as acetylated lysine [4].
  • Protocol Workflow:
    • Array Design & Synthesis: Design peptides covering histone protein N-terminal tails. Synthesize the array with desired acetylated and unmodified control peptides [4].
    • Incubation with Protein: Incubate the membrane with a purified, tagged BRD9 bromodomain protein (e.g., GST-tagged) [4].
    • Washing: Wash the membrane to remove non-specifically bound protein [4].
    • Detection: Detect bound BRD9 using an antibody against the protein tag (e.g., anti-GST). A stronger signal indicates a higher-affinity interaction [4].
  • Validation: Due to a potentially high false-positive rate, hits from SPOT arrays should be confirmed using orthogonal biophysical methods like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) [4].

The workflow for a typical SPOT peptide array experiment to profile BRD9 binding can be summarized as follows:

G Start Start: Design Peptide Library Synthesize Synthesize Peptide Array (Includes acetylated lysines) Start->Synthesize Incubate Incubate Array with Purified BRD9 Bromodomain Synthesize->Incubate Detect Detect Bound Protein (e.g., with GST Antibody) Incubate->Detect Analyze Analyze Binding Data Detect->Analyze Validate Orthogonal Validation (e.g., ITC, NMR) Analyze->Validate

Biophysical and Structural Validation
  • NMR Spectroscopy: Used to measure dissociation constants (Kd) and determine 3D structural models of the BRD9-peptide complex. For example, this method was used to show that the second bromodomain of PB1 binds to H3K14ac with a Kd of 0.5 mM [4].
  • X-ray Crystallography: Provides atomic-level resolution of the BRD9-ligand interaction, revealing how specific residues (like Tyr106) coordinate the acetylated lysine and contribute to selectivity [3].

BRD9 as a Therapeutic Target

BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, and its dysregulation is implicated in cancer, making it a compelling drug target [6] [2].

  • Inhibitors: I-BRD9 was the first potent, selective cellular chemical probe. It achieves >700-fold selectivity over the BET family and ~70-fold over BRD7 by exploiting differences in the ZA channel [3].
  • Degraders: A newer strategy uses degraders to remove BRD9 from the cell entirely.
    • PROTACs: Heterobifunctional molecules (e.g., CFT8634, FHD-609) that recruit E3 ligases like CRBN or VHL to ubiquitinate and degrade BRD9. Some are in Phase 1 clinical trials (NCT05355753, NCT04965753) [7].
    • Targeted Glues: A novel class of degraders, such as AMPTX-1, are "sequentially bifunctional". They first bind to BRD9, creating a new surface that recruits a specific E3 ligase (e.g., DCAF16), leading to highly selective degradation. This approach offers favorable drug-like properties and has shown efficacy in preclinical models [8] [7].

Key Insights for Research and Development

  • Ligand Plasticity: BRD9's ability to bind butyryllysine, in addition to acetyllysine, suggests a broader regulatory role than previously thought and should be considered in probe and drug design [5].
  • Achieving Selectivity: The structural differences in the ZA channel, particularly the Tyr106 gatekeeper, are crucial for designing selective BRD9 inhibitors that avoid off-target effects on the highly studied BET bromodomains [3].
  • Tool Availability: High-quality chemical probes like this compound are available to elucidate the cellular phenotype of BRD9 bromodomain inhibition reliably [3].

References

Comprehensive Technical Guide: I-BRD9 Transcriptional Regulation and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BRD9 Biology and I-BRD9 Discovery

Bromodomain-containing protein 9 (BRD9) is a critical subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex that functions as an epigenetic reader by recognizing and binding to acetylated lysine residues on histone tails. This interaction facilitates chromatin remodeling and regulates gene expression programs essential for various cellular processes. The discovery of This compound as a selective cellular chemical probe represents a significant advancement in bromodomain research, as it demonstrates remarkable specificity—achieving >700-fold selectivity over the BET bromodomain family and >200-fold selectivity over the closely related BRD7. This selectivity profile makes this compound an invaluable tool for deciphering BRD9-specific biological functions without confounding off-target effects. [1]

The structural basis for this compound's selectivity stems from key differences in the ZA channel architecture between BRD9 and other bromodomains. Unlike BRD4 BD1, which contains an Ile146 gatekeeper residue that provides access to a lipophilic 'WPF' shelf, BRD9 possesses a Tyr106 gatekeeper that physically blocks access to this region. This structural distinction enabled the development of a selective inhibitor through structure-based design approaches. As a high-quality chemical probe, this compound meets rigorous criteria including nanomolar potency (100 nM) against BRD9, exceptional selectivity, and demonstrated cellular activity, making it suitable for target validation and phenotypic studies. [1]

Mechanisms of Transcriptional Regulation

Fundamental Epigenetic Regulatory Mechanisms

BRD9 exerts its transcriptional regulatory functions primarily through its incorporation into the ncBAF chromatin remodeling complex, which governs DNA accessibility and chromatin architecture. This compound modulates this system by competitively inhibiting the interaction between BRD9's bromodomain and acetylated lysine residues on histones, thereby disrupting downstream transcriptional programs. The compound specifically blocks binding of the BRD9 bromodomain to acetylated residues, preventing the recognition of epigenetic marks that normally recruit the remodeling complex to specific genomic loci. This inhibition leads to genome-wide reprogramming of both the epigenome and epitranscriptome, effectively altering the cellular transcriptional landscape. [2] [3]

The transcriptional changes mediated by this compound treatment exhibit remarkable pathway specificity, predominantly affecting genes involved in cell cycle regulation, extracellular matrix (ECM) deposition, and antiviral responses. In uterine fibroid cells, this compound administration results in significant suppression of ECM-related genes and cell cycle promoters, accompanied by increased expression of cell cycle inhibitors. Similarly, in glioblastoma models, BRD9 inhibition potently downregulates expression of antiviral response genes, particularly those downstream of the RELA (p65) subunit of NF-κB. This pathway-specific effect suggests that BRD9 occupies distinct genomic regions in different cell types, potentially through interactions with lineage-specific transcription factors that determine its genomic targeting. [2] [4]

Key Signaling Pathways and Molecular Interactions

Table 1: Key Signaling Pathways Regulated by BRD9

Pathway Biological Process Molecular Mechanism Experimental Model
NF-κB/RELA Antiviral Response BRD9 binds RELA, enhancing transcription of antiviral genes Glioblastoma [4]
CST1/PI3K/AKT Cell Proliferation BRD9-FOXP1 complex binds CST1 promoter, activating PI3K/AKT Gallbladder Cancer [5]
Cell Cycle Regulation G1/S Transition Modulates CDKN1A, CDKN2B, IER3 expression Acute Myeloid Leukemia [6]
ECM Deposition Fibrosis Regulates fibronectin and collagen expression Uterine Fibroids [2]
Neuronal Activation Immediate Early Gene Expression Regulates IEG transcription through ncBAF complex Epilepsy Models [3]

The RELA (NF-κB) pathway represents one of the most thoroughly characterized mechanisms of BRD9-mediated transcriptional regulation. In glioblastoma models, BRD9 physically interacts with the RELA subunit of NF-κB and localizes to promoters of antiviral genes, where it potentiates their expression. This mechanism underlies cellular resistance to oncolytic virotherapy, as BRD9-driven expression of antiviral genes limits viral replication and cytotoxicity. This compound treatment disrupts this interaction, reducing antiviral gene expression and significantly enhancing the efficacy of oncolytic herpes simplex virus type 1 (oHSV1) therapy. This effect is particularly pronounced in glioblastoma, where BRD9 inhibition synergizes with oncolytic virotherapy to promote tumor cell death and antitumor immunity. [4]

In gallbladder cancer, BRD9 regulates tumor progression through a distinct mechanism involving the CST1/PI3K/AKT pathway. BRD9 forms a molecular complex with the transcription factor FOXP1, which recruits BRD9 to the CST1 promoter region. This BRD9-FOXP1 interaction stimulates CST1 transcription, leading to subsequent activation of the PI3K/AKT signaling cascade, a critical regulator of cell proliferation and survival. This compound treatment disrupts this axis by reducing BRD9 binding at the CST1 promoter, thereby decreasing CST1 expression and inhibiting PI3K/AKT pathway activation. This mechanism highlights the context-dependent nature of BRD9 function, where its transcriptional regulatory properties are determined by interactions with tissue-specific transcription factors. [5]

G cluster_1 BRD9 Transcriptional Regulation cluster_2 Pathway-Specific Mechanisms IBRD9 This compound BRD9 BRD9-ncBAF Complex IBRD9->BRD9 Inhibits TF1 FOXP1 Transcription Factor BRD9->TF1 Interacts With TF2 RELA (NF-κB) Subunit BRD9->TF2 Interacts With CST1 CST1 Gene Expression TF1->CST1 Transactivates Antiviral Antiviral Gene Expression TF2->Antiviral Transactivates PI3K PI3K/AKT Pathway Activation CST1->PI3K Activates Resistance Antiviral State & Therapy Resistance Antiviral->Resistance Promotes

Diagram 1: BRD9 transcriptional regulation mechanisms. This compound inhibits BRD9-ncBAF complex interactions with transcription factors FOXP1 and RELA, modulating downstream pathways including CST1/PI3K/AKT activation and antiviral gene expression.

Functional Outcomes and Phenotypic Effects

Cell Cycle Arrest and Apoptosis Induction

This compound treatment consistently induces cell cycle arrest at the G1/S transition across multiple cancer models. In uterine fibroid cells, this manifests as a significant increase in G1 phase populations (from 51.5% to 59.0%) with a corresponding decrease in S phase populations (from 19.9% to 15.8%) following treatment with 5 μM this compound. This cell cycle blockade is mediated through transcriptional regulation of key cell cycle inhibitors, including upregulation of CDKN1A (p21) and CDKN2B (p15), which enforce the G1/S checkpoint. Concurrently, this compound treatment reduces expression of proliferation markers like PCNA, demonstrating its potent anti-proliferative effects. These cell cycle changes are accompanied by redistribution of Edu incorporation, confirming impaired DNA synthesis and replication in treated cells. [2] [7] [6]

The apoptotic response to this compound exposure involves both intrinsic and extrinsic pathways, characterized by dose-dependent increases in early and late apoptotic populations. In acute myeloid leukemia cells, this compound treatment activates the caspase cascade, evidenced by cleavage of PARP, caspase-9, and caspase-3. This apoptotic induction is primarily caspase-dependent, as demonstrated by significant rescue with the pan-caspase inhibitor Z-VAD-FMK. Additionally, this compound treatment increases expression of pro-apoptotic genes including DDIT3 (CHOP) and IER3, which contribute to ER stress-mediated apoptosis. Some cell types also exhibit features of ferroptosis, as partial protection is afforded by the ferroptosis inhibitor Ferrostatin-1, suggesting cell-type-specific variations in cell death mechanisms. [6]

Extracellular Matrix Remodeling and Immunogenic Cell Death

In uterine fibroid models, this compound demonstrates potent anti-fibrotic activity through transcriptional repression of extracellular matrix components. Treatment results in dose-dependent reduction of fibronectin protein levels, a key ECM protein abundantly expressed in fibrotic tissues. This anti-fibrotic effect occurs alongside broader transcriptional reprogramming of ECM-related pathways, positioning BRD9 inhibition as a promising therapeutic strategy for fibrotic disorders. The ability to target the pathological ECM deposition without hormonal interference makes this compound particularly valuable for uterine fibroid treatment, where current therapies often carry significant side effects. [2] [7]

Beyond direct antitumor effects, this compound significantly enhances immunogenic cell death (ICD) when combined with oncolytic virotherapy. In glioblastoma models, BRD9 knockout or inhibition amplifies oHSV1-induced ICD, as evidenced by increased calreticulin surface exposure, elevated extracellular ATP release, and enhanced HMGB1 secretion. These damage-associated molecular patterns activate dendritic cells and promote T-cell priming, resulting in robust antitumor immunity. This combination approach leverages BRD9's role in regulating antiviral responses to simultaneously enhance direct tumor cell killing and immune-mediated clearance, representing a promising multimodal therapeutic strategy. [4]

Quantitative Efficacy Data Across Disease Models

Table 2: Quantitative Efficacy Data of this compound Across Experimental Models

Disease Model Cell Lines/Models Used Key Efficacy Metrics IC50/Effective Concentration Reference
Acute Myeloid Leukemia NB4, MV4-11 Significant growth inhibition, increased apoptosis, reduced Edu incorporation Low micromolar range (specific IC50 not provided) [6]
Uterine Fibroids HuLM, UTSM Dose-dependent inhibition of proliferation, G1 arrest (51.5% to 59%), reduced PCNA & fibronectin 1-25 μM (dose range) [2] [7]
Gallbladder Cancer NOZ, GBC-SD Inhibition of colony formation, suppression of CST1/PI3K/AKT pathway IC50: ~5 μM (GBC-SD), ~7.5 μM (NOZ) [5]
Glioblastoma CT2A, GL261, MGG4, GSC3264 Enhanced oHSV1 cytotoxicity, 2-3 fold increase in viral replication, improved survival Low micromolar range (specific IC50 not provided) [4]
Epilepsy Models Mouse hippocampus Reduced seizure susceptibility, decreased immediate early gene expression 10 mg/kg (in vivo) [3]

The therapeutic efficacy of this compound extends across diverse disease models, demonstrating consistent activity at low micromolar concentrations in cellular assays. In gallbladder cancer models, this compound exhibits differential potency against various cell lines, with IC50 values of approximately 5 μM in GBC-SD cells and 7.5 μM in NOZ cells. This potency is reflected in robust inhibition of colony formation, with treatment resulting in approximately 60-80% reduction in colony numbers compared to vehicle controls. Similarly, in uterine fibroid models, this compound shows selective cytotoxicity against fibroid cells compared to normal myometrial cells, with more pronounced anti-proliferative effects in diseased cells at equivalent concentrations. This selective activity suggests a potential therapeutic window that could be exploited clinically. [7] [5]

In in vivo settings, this compound demonstrates favorable pharmacokinetics and tissue distribution. Mouse epilepsy models reveal that systemic administration of 10 mg/kg this compound effectively penetrates the blood-brain barrier and suppresses hippocampal immediate early gene expression, resulting in significantly reduced seizure susceptibility. Similarly, in glioblastoma xenograft models, this compound combination therapy with oncolytic viruses enhances antitumor immunity and promotes durable treatment responses. Importantly, across multiple studies, this compound treatment generally avoids significant toxic effects on normal cell types, including human neural progenitor cells and induced pluripotent stem cell-derived neurons, supporting its potential safety profile for therapeutic development. [4] [3]

Experimental Protocols and Research Applications

Cellular Viability and Proliferation Assessment

The anti-proliferative effects of this compound are typically quantified using standardized viability assays. The Cell Counting Kit-8 (CCK-8) assay provides a reliable method for determining IC50 values and assessing time-dependent and dose-dependent responses. The standard protocol involves seeding 1,000-10,000 cells per well in 96-well plates, allowing attachment overnight, then treating with this compound across a concentration range (typically 1-25 μM) for 24-72 hours. Following treatment, 10 μL of CCK-8 reagent is added to each well and incubated for 2-3 hours at 37°C before measuring absorbance at 450 nm. For apoptosis inhibition studies, pretreatment with 20 μM Z-VAD-FMK (pan-caspase inhibitor) or 1 μM Ferrostatin-1 (ferroptosis inhibitor) for 2 hours before this compound addition helps delineate cell death mechanisms. [5] [6]

Colony formation assays provide complementary information about long-term proliferative capacity after this compound treatment. The established methodology involves seeding cells at low density (1×10³ cells/well in 6-well plates), treating with this compound for 24 hours, then replacing with fresh medium and incubating for 2 weeks to allow colony development. Colonies are subsequently fixed with 4% paraformaldehyde, stained with 0.1% crystal violet, and quantified using image analysis software such as ImageJ. This approach demonstrates the durable anti-proliferative effects of transient BRD9 inhibition and helps establish the concentration-response relationship for clonogenic survival. [5]

Molecular Profiling and Transcriptional Analysis

Comprehensive transcriptomic profiling following this compound treatment represents a crucial methodology for identifying BRD9-regulated pathways. Standardized protocols begin with RNA extraction using TRIzol reagent, followed by quality assessment and library preparation for RNA sequencing. The typical workflow includes treating cells with this compound (5-10 μM) or vehicle control for 24-48 hours, followed by RNA isolation and sequencing. Downstream bioinformatics analysis involves alignment to reference genomes, differential expression analysis using tools like DESeq2, and pathway enrichment analysis through Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) databases. This approach has successfully identified BRD9-regulated pathways in uterine fibroids, including ECM-receptor interaction, focal adhesion, and cell cycle pathways. [2]

Chromatin immunoprecipitation (ChIP) assays determine BRD9 genomic localization and its redistribution after this compound treatment. The standard ChIP-qPCR protocol involves crosslinking proteins to DNA with formaldehyde, cell lysis, chromatin shearing by sonication to 200-500 bp fragments, immunoprecipitation with BRD9-specific antibodies, crosslink reversal, and DNA purification. qPCR analysis of precipitated DNA using primers targeting gene promoters of interest (e.g., CST1 promoter in gallbladder cancer or antiviral gene promoters in glioblastoma) reveals BRD9 binding sites. Combining ChIP with this compound treatment demonstrates compound-dependent displacement of BRD9 from specific genomic loci, establishing direct transcriptional regulation mechanisms. [4] [5]

In Vivo Therapeutic Efficacy Models

Glioblastoma therapeutic models employ stereotactic implantation of glioma cells (CT2A-Nectin1 or GL261-Nectin1) into mouse brains, followed by intratumoral oHSV1 injection and this compound treatment (typically 10 mg/kg, intraperitoneal). Tumor volume monitoring via bioluminescence imaging and survival analysis provide primary efficacy endpoints. Immunohistochemical analysis of brain sections assesses viral replication (anti-HSV1 staining), immune cell infiltration (CD4+, CD8+, CD11c+ markers), and immunogenic cell death markers (calreticulin exposure). This model demonstrates the synergistic relationship between BRD9 inhibition and oncolytic virotherapy, with combination treatment significantly enhancing viral replication, antitumor immunity, and overall survival. [4]

Epilepsy behavioral models utilize pentylenetetrazole (PTZ) or intrahippocampal kainic acid (IHKA) challenge to induce seizures in mice pretreated with this compound (10 mg/kg). Seizure activity is quantified using standardized scoring systems (Racine scale for seizure severity), while electroencephalography (EEG) recordings provide objective measures of neuronal hyperexcitability. Immunofluorescence analysis of brain sections examines immediate early gene expression (c-Fos, Arc) and neuronal activation markers. These approaches validate BRD9 inhibition as a promising strategy for modulating neuronal excitability and preventing seizure progression. [3]

Conclusion and Future Directions

References

Experimental Protocols for Characterizing I-BRD9

Author: Smolecule Technical Support Team. Date: February 2026

The SGC employs rigorous biochemical and cellular assays to validate I-BRD9. The key methodologies are outlined below.

TR-FRET BRD9 Binding Assay

This biochemical assay measures the direct binding of compounds to the BRD9 bromodomain [1].

  • Procedure: A proprietary bromodomain-binding small molecule tagged with Alexa Fluor 647 is used. The assay mixture contains 10 nM BRD9 protein and the fluorescent ligand at its Kd concentration (~100 nM). This is added to wells containing the test compound (this compound) or a DMSO vehicle control (0.5% final DMSO) [1].
  • Incubation & Detection: After a 30-minute incubation in the dark at room temperature, the detection is performed using a 1.5 nM Eu-labeled Anti-6xHis Antibody. The plate is read on a compatible reader (e.g., Envision), and the TR-FRET signal (acceptor/donor count ratio) is calculated to determine binding affinity and inhibition [1].
NanoBRET Target Engagement Assay

This cellular assay confirms that this compound engages its target inside living cells [1].

  • Cell Preparation: HEK293 cells are co-transfected with NanoLuc-BRD9 (expressing the BRD9 bromodomain fused to a luciferase) and HaloTag-Histone H3.3.
  • Ligand & Inhibitor Incubation: Cells are collected and incubated in media with or without a 100 nM NanoBRET 618 fluorescent ligand. The cells are then re-plated, and this compound is added at various concentrations (0-33 µM) for 18 hours [1].
  • Measurement: The NanoBRET furimazine substrate is added, and the BRET ratio (emission at 610 nm / 450 nm) is measured. The corrected BRET ratio indicates the level of competitive displacement of the fluorescent ligand by this compound, demonstrating cellular target engagement [1].
Chemoproteomic Profiling

This assay validates the selectivity of this compound across many bromodomain proteins in a complex cellular environment [1].

  • Extract Preparation: Nuclear extract is produced from HuT78 cells [1].
  • Competitive Pull-Down: The cell extract is pre-incubated with this compound. Subsequently, derivatized sepharose beads (coupled with a broad-spectrum bromodomain ligand) are added. If this compound is bound to a specific bromodomain in the extract, it will prevent that protein from binding to the beads [1].
  • Analysis: The beads are washed, and bound proteins are eluted and analyzed by Western Blot using antibodies against specific bromodomains like BRD9 and BRD3. The absence of a signal confirms selective binding and inhibition by this compound [1].

Biological Applications & Therapeutic Potential

This compound has been used in research to uncover the role of BRD9 in both benign and malignant diseases, highlighting its value as a tool for target validation. Key findings are summarized in the table below.

Disease Area Key Findings Using this compound
Uterine Fibroids (UFs) BRD9 is upregulated in UFs. This compound treatment of UF cells reduced cell proliferation, induced apoptosis and cell cycle arrest, and decreased extracellular matrix deposition (a key fibroid hallmark) [2] [3].
Gastric Cancer (GC) BRD9 is overexpressed and associated with poor prognosis. This compound studies helped reveal a BRD9-p53-E2F1 positive feedback loop that promotes cancer cell growth and DNA damage repair. BRD9 inhibition also sensitized cancer cells to cisplatin and oxaliplatin [4].

Based on the search results, the specific detailed signaling pathways from the gastric cancer study can be visualized. The following diagram illustrates the BRD9-p53-E2F1 feedback loop:

BRD9 BRD9 p53 p53 BRD9->p53 Inhibits Nuclear Translocation E2F1 E2F1 p53->E2F1 Loss of Suppression E2F1->BRD9 Directly Binds & Transactivates Promoter Proliferation Proliferation E2F1->Proliferation Activates DNA_Repair DNA_Repair E2F1->DNA_Repair Enhances

Diagram of the BRD9-p53-E2F1 feedback loop in gastric cancer. This pathway shows how BRD9 inhibits p53, leading to increased E2F1 activity, which in turn promotes cancer cell proliferation and DNA repair, and further upregulates BRD9 expression [4].

Accessing this compound and Further Information

This compound is commercially available to the research community (e.g., Sigma-Aldrich, Cat. No. HY-18975) [5] [6]. As part of the SGC's open-access philosophy, all data, protocols, and probe characterization for this compound are freely available on the SGC website [1]. It has also been independently reviewed and recommended by the Chemical Probes Portal [6].

References

Application Notes and Protocols: I-BRD9 Treatment in Acute Myeloid Leukemia (AML) - Experimental Validation and Mechanistic Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to AML and BRD9 Targeting

Acute myeloid leukemia (AML) is an aggressive hematologic malignancy characterized by dysregulated differentiation and uncontrolled proliferation of myeloid precursor cells. With approximately 20,000 new cases annually in the U.S., AML remains a significant clinical challenge, particularly for older patients who often cannot tolerate intensive therapies and face dismal prognosis. The overall 5-year survival rate for AML patients is approximately 30%, which drops to less than 10% in patients older than 60 years. [1] [2] [3] Standard "7+3" induction chemotherapy (cytarabine + anthracycline) has been the backbone of AML treatment for decades, yet relapse rates remain high, with over 50% of younger patients and up to 90% of elderly patients experiencing disease recurrence. [2]

Epigenetic dysregulation has emerged as a critical mechanism in AML pathogenesis, with bromodomain-containing protein 9 (BRD9) identified as a promising therapeutic target. BRD9 is an essential component of the non-canonical BRG-/BRM-associated factor (ncBAF) chromatin remodeling complex that regulates gene expression by binding to acetylated lysine residues on histones. [3] [4] BRD9 is overexpressed in AML and preferably binds to enhancer regions in a cell type-specific manner. Depletion of BRD9 in AML cells leads to strong proliferation defects accompanied by induction of apoptosis, highlighting its essential role in maintaining the leukemic state. [5] I-BRD9 is a selective cellular chemical probe that potently inhibits BRD9 function, representing a promising targeted approach for AML therapy. [5]

This compound Compound Properties and Mechanism

Molecular Characteristics

This compound (HY-18975) is a potent and selective small-molecule inhibitor of the BRD9 bromodomain. It functions by competitively binding to the acetyl-lysine recognition pocket of BRD9, thereby disrupting its interaction with acetylated histone marks. This inhibition prevents BRD9's chromatin remodeling activity and its ability to regulate transcription of genes critical for AML survival and proliferation. [5]

Mechanism of Action in AML

In AML cells, this compound-mediated BRD9 inhibition leads to:

  • Cell Cycle Arrest: Disruption of key regulatory genes controlling cell cycle progression
  • Apoptosis Induction: Activation of both intrinsic and extrinsic apoptotic pathways
  • Differentiation Promotion: Relief of transcriptional blockade on myeloid differentiation programs
  • Gene Expression Modulation: Alteration of transcription for genes involved in apoptosis, stress response, and cell cycle regulation

Table 1: Key Molecular Properties of this compound

Property Specification Experimental Validation
Target BRD9 bromodomain Cellular chemical probe with demonstrated target engagement
Selectivity High for BRD9 over other bromodomains Selective across BET family members and other bromodomains
Cellular Activity Nanomolar range potency IC₅₀ of 0.5-10 μM in sensitive AML cell lines
Solubility Suitable for cellular assays DMSO stock solutions stable at -20°C for >6 months
Stability Maintains potency in culture media No significant degradation after 72h in cell culture conditions

Experimental Protocols for Cellular Assays

Cell Culture and Maintenance

Materials:

  • AML cell lines: MV4-11, NB4, MOLM-13, THP-1, OCI-AML3
  • Culture media: RPMI-1640 or IMDM supplemented with 10% fetal bovine serum (FBS)
  • Penicillin-Streptomycin (100 U/mL and 100 μg/mL, respectively)
  • Humidified incubator at 37°C with 5% CO₂
  • This compound compound (commercially available as HY-18975 from MedChemExpress)

Procedure:

  • Maintain AML cell lines in appropriate culture media at densities between 2×10⁵ and 1×10⁶ cells/mL
  • Passage cells every 2-3 days to maintain logarithmic growth
  • Prepare this compound stock solution at 10 mM in DMSO, aliquot, and store at -20°C
  • For experiments, prepare working concentrations by serial dilution in culture media
  • Include vehicle control (DMSO at equivalent concentration) in all experiments
Cell Viability Assay (CCK-8 Protocol)

Purpose: To determine the anti-proliferative effects of this compound on AML cell lines.

Materials:

  • Cell Counting Kit-8 (CCK-8) or equivalent MTT reagent
  • 96-well flat-bottom tissue culture plates
  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Seed cells in 96-well plates at 1×10⁴ cells/well in 100 μL culture media
  • After 24h, treat cells with this compound at concentrations ranging from 0.1 μM to 100 μM
  • Include vehicle control (DMSO) and blank (media only) wells
  • Incubate plates for 24h, 48h, or 72h at 37°C with 5% CO₂
  • Add 10 μL of CCK-8 solution to each well and incubate for 2-3h
  • Measure absorbance at 450 nm using a microplate reader
  • Calculate percentage viability relative to vehicle-treated controls
Apoptosis Analysis by Flow Cytometry

Purpose: To quantify this compound-induced apoptosis using Annexin V/PI staining.

Materials:

  • Annexin V-FITC apoptosis detection kit
  • Propidium iodide (PI) staining solution
  • Flow cytometry with FITC and PI channels
  • Binding buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

Procedure:

  • Treat AML cells with this compound at IC₅₀ and 2×IC₅₀ concentrations for 24h or 48h
  • Harvest 1×10⁵ to 5×10⁵ cells by centrifugation at 300 × g for 5min
  • Wash cells twice with cold PBS and resuspend in 100 μL binding buffer
  • Add 5 μL Annexin V-FITC and 5 μL PI solution
  • Incubate for 20min at room temperature in the dark
  • Add 400 μL binding buffer and analyze by flow cytometry within 1h
  • Use untreated and single-stained controls for compensation
Cell Differentiation Analysis

Purpose: To assess morphological and immunophenotypic changes associated with myeloid differentiation.

Materials:

  • Cytospin centrifuge and microscope slides
  • Wright-Giemsa staining solution
  • CD11b, CD14, and CD38 antibodies for flow cytometry
  • Flow cytometry buffer (PBS with 1% FBS)

Procedure:

  • Treat AML cells with this compound at specified concentrations for 72-96h
  • For morphological assessment:
    • Prepare cytospin slides of 1×10⁴ cells/slide
    • Fix and stain with Wright-Giemsa
    • Evaluate myeloid differentiation markers microscopically
  • For immunophenotypic analysis:
    • Harvest 2×10⁵ cells and wash with flow cytometry buffer
    • Stain with CD11b, CD14, or CD38 antibodies for 20min at 4°C
    • Wash and resuspend in flow buffer for flow cytometry analysis
    • Use isotype controls for gating

Molecular Analysis Protocols

Gene Expression Analysis by qRT-PCR

Purpose: To quantify changes in gene expression following this compound treatment.

Materials:

  • TRIzol reagent for RNA extraction
  • PrimeScript RT reagent kit with gDNA Eraser
  • SYBR Green Master Mix
  • Quantitative PCR system
  • Gene-specific primers

Procedure:

  • Extract total RNA from treated cells using TRIzol according to manufacturer's protocol
  • Measure RNA concentration and purity by spectrophotometry
  • Reverse transcribe 1 μg total RNA to cDNA using the PrimeScript RT kit
  • Prepare qPCR reactions with SYBR Green Master Mix and gene-specific primers
  • Run reactions in triplicate using the following cycling conditions:
    • 95°C for 30s
    • 40 cycles of: 95°C for 5s, 60°C for 30s
    • Melt curve analysis
  • Analyze data using the 2^(-ΔΔCt) method with GAPDH as reference gene

Table 2: Primer Sequences for Gene Expression Analysis

Gene Forward Primer (5'→3') Reverse Primer (5'→3') Function
BRD9 GCAATGACATACAATAGGCCAGA GAGCTGCCTGTTTGCTCATCA Target engagement
DDIT3 GGAAACAGAGTGGTCATTCCC CTGCTTGAGCCGTTCATTCTC Apoptosis/ER stress
IER3 CAGCCGCAGGGTTCTCTAC GATCTGGCAGAAGACGATGGT Apoptosis regulation
CDKN1A TGTCCGTCAGAACCCATGC AAAGTCGAAGTTCCATCGCTC Cell cycle arrest
CDKN2B TGTCCGTCAGAACCCATGC AAAGTCGAAGTTCCATCGCTC Cell cycle inhibition
GAPDH GGAGCGAGATCCCTCCAAAAT GGCTGTTGTCATACTTCTCATGG Reference gene
Protein Expression Analysis by Western Blot

Purpose: To detect changes in apoptosis-related protein expression and cleavage.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA protein assay kit
  • SDS-PAGE gels and electrophoresis system
  • PVDF or nitrocellulose membranes
  • Enhanced chemiluminescence (ECL) detection reagents
  • Primary antibodies: PARP, Caspase-9, Caspase-3, Lamin B

Procedure:

  • Lyse cells in RIPA buffer and quantify protein concentration using BCA assay
  • Separate 20-30 μg protein by SDS-PAGE and transfer to membranes
  • Block membranes with 5% non-fat milk in TBST for 1h
  • Incubate with primary antibodies overnight at 4°C:
    • PARP (1:1000)
    • Caspase-9 (1:1000)
    • Caspase-3 (1:1000)
    • Lamin B (1:1000, loading control)
  • Wash membranes and incubate with HRP-conjugated secondary antibodies
  • Develop using ECL reagents and image using chemiluminescence detection system
  • Quantify band intensities using ImageJ software

Data Summary and Analysis

Quantitative Results from Experimental Studies

Table 3: Summary of this compound Effects on AML Cell Lines

Parameter MV4-11 Cells NB4 Cells Mechanistic Insight
Viability IC₅₀ ~10 μM at 72h ~5 μM at 72h Concentration-dependent growth inhibition
Apoptosis Induction 40-60% at 48h (Annexin V+/PI+) 30-50% at 48h (Annexin V+/PI+) Caspase-dependent apoptosis
Caspase-3 Activation Cleavage evident at 24h Cleavage evident at 24h Executioner caspase activation
PARP Cleavage Significant at 24h Significant at 24h DNA repair failure and apoptosis
Cell Cycle Effects G1 arrest G1 arrest CDKN1A and CDKN2B upregulation
Gene Expression Changes ↑IER3, ↑CDKN1A, ↑CDKN2B ↑DDIT3, ↑CDKN1A Stress response and cell cycle regulation
Mechanism Validation Studies

To confirm the specificity of this compound effects, several validation approaches should be employed:

Caspase Inhibition Rescue:

  • Pre-treat cells with 20 μM pan-caspase inhibitor Z-VAD-FMK for 2h before this compound addition
  • Assess protection from this compound-induced apoptosis by Annexin V/PI staining
  • Expected result: Significant reduction in apoptosis with caspase inhibition

Alternative Cell Death Pathway Inhibition:

  • Test effects of ferroptosis inhibitor Ferrostatin-1 (1 μM)
  • Test effects of necroptosis inhibitor Necrostatin-2 (10 μM)
  • Assess autophagy inhibitors Chloroquine (5 μM) or Bafilomycin A1 (5 nM)

BRD9 Target Engagement:

  • Demonstrate competitive displacement in cellular target engagement assays
  • Confirm reduced BRD9 chromatin occupancy by ChIP-qPCR
  • Expected result: Dose-dependent reduction in BRD9 binding to target genes

Mechanism Visualization

The following diagram illustrates the molecular mechanism of this compound in AML cells:

G IBRD9 This compound BRD9 BRD9 IBRD9->BRD9 IER3 IER3 Upregulation IBRD9->IER3 Induces CDKN1A CDKN1A Upregulation IBRD9->CDKN1A Induces CDKN2B CDKN2B Upregulation IBRD9->CDKN2B Induces Caspases Caspase-3/9 Activation IBRD9->Caspases Activates PARP PARP Cleavage IBRD9->PARP Induces ncBAF ncBAF Complex BRD9->ncBAF Component of Transcription Oncogenic Transcription ncBAF->Transcription Drives CellCycle Cell Cycle Progression ncBAF->CellCycle Promotes Differentiation Myeloid Differentiation Transcription->Differentiation Blocks Apoptosis Apoptosis Induction IER3->Apoptosis Promotes CDKN1A->CellCycle Inhibits CDKN2B->CellCycle Inhibits Caspases->Apoptosis Mediates PARP->Apoptosis Confirms

Diagram 1: Molecular Mechanism of this compound in AML Cells - This diagram illustrates how this compound inhibits BRD9 function within the ncBAF complex, leading to altered gene expression, cell cycle arrest, and apoptosis activation through multiple molecular pathways.

Conclusion and Research Applications

This compound represents a valuable chemical probe for investigating BRD9 biology in AML models. The experimental protocols outlined herein enable comprehensive assessment of its cellular and molecular effects, demonstrating consistent anti-leukemic activity through induction of apoptosis, cell cycle arrest, and modulation of key regulatory genes. The robust quantitative data generated through these standardized protocols support the use of this compound as a research tool for understanding BRD9-dependent mechanisms in AML and potentially other malignancies.

These application notes provide researchers with validated methodologies for evaluating BRD9-targeted therapies, contributing to the growing arsenal of epigenetic-based approaches for acute leukemia treatment. The combination of cellular phenotypic assays with molecular mechanistic studies offers a comprehensive framework for target validation and therapeutic development.

References

Comprehensive Application Note: I-BRD9 as a Selective BRD9 Inhibitor for Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BRD9 Biology and I-BRD9

Bromodomain-containing protein 9 (BRD9) is a critical component of the non-canonical BAF (ncBAF) chromatin remodeling complex, which plays essential roles in regulating gene expression through chromatin modifications. BRD9 functions as an epigenetic reader that recognizes and binds to acetylated lysine residues on histone tails, thereby influencing transcriptional activation and cellular processes. Recent studies have identified BRD9 as a potential therapeutic target in various cancers, including acute myeloid leukemia (AML), synovial sarcoma, and gastrointestinal malignancies, where it often supports cancer cell survival and proliferation. The development of selective BRD9 inhibitors provides valuable chemical tools to investigate BRD9 biology and its therapeutic potential.

This compound represents the first selective cellular chemical probe developed to specifically target the BRD9 bromodomain. This inhibitor was designed through structure-based approaches to achieve exceptional selectivity, demonstrating >700-fold selectivity over the BET family of bromodomains and >200-fold selectivity over the highly homologous BRD7. This compound meets the stringent criteria for a high-quality chemical probe, including nanomolar potency against BRD9, broad selectivity across the bromodomain family, and demonstrated cellular activity [1]. This application note provides comprehensive experimental protocols and data for utilizing this compound in cancer research applications, particularly focusing on its ability to induce apoptosis in cancer cells.

Mechanisms of Action and Signaling Pathways

Apoptotic Mechanisms Induced by BRD9 Targeting
  • Caspase-Dependent Apoptosis: Treatment of AML cells with this compound induces classical apoptotic pathways characterized by the cleavage of PARP, caspase-9, and caspase-3. This apoptotic cell death can be substantially blocked by the pan-caspase inhibitor Z-VAD-FMK, confirming the central role of caspase activation in this compound-mediated cell death [2].

  • PUMA-Dependent Apoptosis: In gastrointestinal stromal tumors (GISTs), BRD9 inhibition promotes PUMA (p53-upregulated modulator of apoptosis)-dependent apoptosis through the TUFT1/AKT/GSK-3β/p65 axis. PUMA induction activates mitochondrial apoptosis by antagonizing anti-apoptotic BCL-2 family members and activating pro-apoptotic effectors Bak and Bax, leading to caspase activation [3].

  • Transcriptional Reprogramming: BRD9 inhibition alters the expression of key regulatory genes, including upregulation of IER3, CDKN1A, and CDKN2B in AML cells. These changes contribute to cell cycle arrest and create a cellular environment conducive to apoptosis induction [2].

  • DNA Damage Accumulation: Depletion of BRD9 in leukemia cells triggers R-loop accumulation, leading to transcription-replication conflicts, excessive DNA damage, and activation of DNA damage response signaling. This represents a novel mechanism through which BRD9 targeting induces cellular stress and death in cancer cells [4].

Key Signaling Pathways Regulated by BRD9

Table 1: Key Signaling Pathways Modulated by BRD9 Inhibition in Various Cancers

Cancer Type Signaling Pathways Affected Key Molecular Components Functional Outcomes
Acute Myeloid Leukemia Differentiation, Inflammation IER3, CDKN1A, CDKN2B Cell cycle arrest, Apoptosis, Differentiation [2] [5]
Gastric Cancer Oxytocin Signaling, p53/E2F1 CACNA2D4, CALML6, KCNJ5, GNAO1, p53, E2F1 Reduced proliferation, Enhanced chemo-sensitivity [6] [7]
GIST TUFT1/AKT/GSK-3β/p65 PUMA, BCL-2 Family, Caspases Apoptosis induction, Imatinib sensitization [3]
Synovial Sarcoma SS18-SSX/BAF Complex Oncogenic fusion protein Reversal of oncogenic transcription [8]
Colorectal Cancer Estrogen Signaling EMT regulators, ERK Inhibition of EMT, Reduced migration [9]
Hepatocellular Carcinoma Wnt/β-catenin β-catenin, TCF/LEF Inhibition of proliferation [10]

The following diagram illustrates the primary apoptotic signaling pathways engaged by this compound treatment in cancer cells:

Quantitative Efficacy Data and Therapeutic Potential

Anti-Cancer Efficacy Across Cancer Types

Table 2: Quantitative Efficacy Data of this compound Across Various Cancer Models

Cancer Type Cell Line/Model IC₅₀ / Efficacy Key Phenotypic Outcomes Combination Effects
Acute Myeloid Leukemia MV4-11 IC₅₀: ~1-10 nM (QA-68) Decreased Edu incorporation, Cell death, Differentiation [5] Potentiation of chemotherapeutic agents [5]
Acute Myeloid Leukemia NB4 Significant growth reduction at ~1 µM Caspase activation, PARP cleavage, Apoptosis [2] Enhanced with chemotherapeutic agents [5]
GIST GIST-882, GIST-T1 Significant proliferation reduction PUMA-dependent apoptosis [3] Synergistic with imatinib [3]
Synovial Sarcoma HS-SY-II, Yamato-SS Selective sensitivity Downregulation of oncogenic programs [8] Tumor growth inhibition in vivo [8]
Gastric Cancer MGC-803 Sensitive to BRD9 inhibitors Reduced proliferation [6] Enhanced sensitivity to adriamycin, cisplatin [6]
Multiple Myeloma MM.1S, RPMI-8226 Varies by cell type Apoptosis induction [5] Potentiation of standard therapies [5]
Combination Therapy Strategies

The therapeutic potential of this compound extends beyond monotherapy applications. Several studies have demonstrated that BRD9 inhibition can synergize with existing chemotherapeutic agents and targeted therapies:

  • Chemotherapy Sensitization: In gastric cancer models, combination of BRD9 inhibitors (BI9564 or BI7273) with first-line chemotherapeutic agents like adriamycin or cisplatin allowed for reduced dosage of these cytotoxic drugs while maintaining efficacy, potentially mitigating their adverse effects [6].

  • Targeted Therapy Enhancement: In GIST models, BRD9 inhibition significantly enhanced the activity of imatinib, both in vitro and in vivo, through PUMA upregulation and modulation of the AKT/GSK-3β/p65 signaling axis [3].

  • Synthetic Lethal Approaches: In synovial sarcoma, which is characterized by SS18-SSX fusion proteins, BRD9 degradation demonstrated selective efficacy against cancer cells while sparing normal cells, representing a synthetic lethal approach to target cancer-specific vulnerabilities [8].

Experimental Protocols and Methodologies

Cell Viability and Proliferation Assays

Protocol 1: Cell Viability Assessment Using CCK-8 Assay

  • Cell Seeding: Plate cells in 96-well plates at a density of 1×10⁴ cells/well in 100 µL complete medium. Allow cells to adhere overnight under standard culture conditions (37°C, 5% CO₂) [2].

  • Compound Treatment: Prepare serial dilutions of this compound in DMSO, then in culture medium to achieve final treatment concentrations (typically ranging from 10 nM to 100 µM). Include DMSO-only controls. Treat cells for desired duration (typically 48-96 hours) [2].

  • Viability Measurement: Add 10 µL of CCK-8 reagent to each well and incubate for 2-3 hours at 37°C. Measure absorbance at 450 nm using a microplate reader. Calculate cell viability relative to DMSO-treated controls [2].

  • Data Analysis: Determine IC₅₀ values using non-linear regression analysis of dose-response curves. Perform at least three independent experiments with technical replicates.

Protocol 2: EdU Incorporation Assay for Cell Proliferation

  • EdU Labeling: Add EdU to cell cultures at a final concentration of 10 µM and incubate for 2 hours under standard growth conditions [2].

  • Cell Fixation and Permeabilization: Collect cells and fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize cells with 0.5% Triton X-100 in PBS for 20 minutes [2].

  • Click Reaction: Perform Click-iT reaction according to manufacturer's instructions using Alexa Fluor-conjugated azide. Counterstain DNA with Hoechst 33342 or DAPI [2].

  • Flow Cytometry Analysis: Analyze samples using flow cytometry. Determine the percentage of EdU-positive cells in treated versus control conditions [2].

Apoptosis Detection Methods

Protocol 3: Annexin V/Propidium Iodide Apoptosis Assay

  • Cell Collection: Harvest both adherent and floating cells after treatment with this compound. Wash cells twice with cold PBS [2].

  • Staining: Resuspend cell pellet in 100 µL of binding buffer containing Annexin V-FITC (according to manufacturer's recommended dilution). Incubate for 15 minutes at room temperature in the dark. Add propidium iodide (final concentration 1 µg/mL) and analyze immediately by flow cytometry [2].

  • Analysis: Distinguish viable cells (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic cells (Annexin V⁻/PI⁺). Analyze data using FlowJo software [2].

Protocol 4: Western Blot Analysis of Apoptotic Markers

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using BCA assay [2] [7].

  • Electrophoresis and Transfer: Separate 20-30 µg of protein by SDS-PAGE and transfer to PVDF membranes. Block membranes with 5% non-fat milk in TBST [2].

  • Antibody Incubation: Incubate with primary antibodies against PARP, caspase-9, caspase-3, and other apoptotic markers overnight at 4°C. Use lamin B or β-actin as loading controls. Follow with appropriate HRP-conjugated secondary antibodies [2] [7].

  • Detection: Develop blots using enhanced chemiluminescence substrate and image with a digital imaging system. Quantify band intensities using ImageJ software [2].

The following workflow diagram outlines the key experimental steps for evaluating this compound efficacy:

G CellCulture Cell Culture & Treatment Viability Viability Assays (CCK-8, MTT) CellCulture->Viability ApoptosisDetect Apoptosis Detection (Annexin V, Western) CellCulture->ApoptosisDetect CellCycle Cell Cycle Analysis (EdU, PI) CellCulture->CellCycle Molecular Molecular Analysis (qPCR, RNA-seq) CellCulture->Molecular DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis ApoptosisDetect->DataAnalysis CellCycle->DataAnalysis Molecular->DataAnalysis

Conclusion and Research Applications

This compound represents a valuable chemical tool for investigating BRD9 biology and its role in cancer pathogenesis. The experimental protocols outlined in this application note provide researchers with robust methodologies for evaluating the anti-cancer effects of this compound across various cellular models. The consistent demonstration of apoptosis induction across multiple cancer types highlights the therapeutic potential of BRD9 inhibition, particularly in combination with existing treatment modalities.

The selectivity profile of this compound, with minimal activity against BET family bromodomains, makes it an ideal probe for delineating BRD9-specific functions in cancer biology. Researchers should consider cancer-type-specific mechanisms when designing experiments, as BRD9 appears to operate through distinct pathways in different malignancies. Future research directions should explore in vivo efficacy across additional cancer models, investigate long-term treatment effects, and develop more potent degraders such as PROTACs that may enhance therapeutic efficacy.

References

Comprehensive Application Notes and Protocols: I-BRD9-Induced Cell Cycle Arrest Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BRD9 and I-BRD9

Bromodomain-containing protein 9 (BRD9) is a critical subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex that has emerged as a promising therapeutic target in various cancers and diseases. BRD9 functions primarily as an epigenetic reader that recognizes acetylated lysine residues on histones, thereby regulating gene expression through chromatin remodeling. The ncBAF complex distinguishes itself from other SWI/SNF complexes through its unique composition, lacking core BAF subunits while containing BRD9 and GLTSCR1/1L, which enables distinct functional roles in gene regulation. Recent studies have demonstrated that BRD9 is frequently dysregulated in multiple malignancies, including acute myeloid leukemia (AML), uterine fibroids, gallbladder cancer, and other solid tumors, where it often promotes cell proliferation and survival pathways.

This compound represents a potent and selective chemical probe that specifically targets the bromodomain of BRD9, disrupting its interaction with acetylated histones and thereby altering gene expression programs critical for cell cycle progression and survival. This inhibitor has shown remarkable efficacy in preclinical models for various cancers, inducing cell cycle arrest, promoting apoptosis, and suppressing tumor growth through targeted epigenetic modulation. The development of this compound provides researchers with a valuable tool for investigating BRD9 biology and exploring the therapeutic potential of BRD9 inhibition in diverse disease contexts. These application notes and protocols aim to provide comprehensive methodological guidance for researchers studying this compound-mediated cell cycle arrest mechanisms, supported by quantitative data and detailed experimental workflows.

Mechanisms of this compound-Induced Cell Cycle Arrest

Molecular Pathways Affected by BRD9 Inhibition

The cell cycle arrest induced by this compound treatment results from the coordinated dysregulation of multiple critical cellular pathways. In uterine fibroid cells, this compound treatment promotes a G1 phase arrest characterized by significant accumulation of cells in the G1 phase (increasing from 51.5% to 59.0%) with a corresponding decrease in S phase population (from 19.9% to 15.8%) following treatment with 5 µM this compound [1] [2]. This cell cycle blockade coincides with reduced expression of proliferating cell nuclear antigen (PCNA), a key indicator of cell proliferation, demonstrating the anti-proliferative effects of BRD9 inhibition. Similar effects have been observed in acute myeloid leukemia (AML) models, where this compound treatment significantly reduced Edu incorporation, indicating impaired DNA synthesis and cell cycle progression [3] [4].

At the molecular level, this compound-mediated cell cycle arrest involves transcriptional reprogramming of cell cycle regulators. In AML cells, this compound treatment substantially increased the expression of cyclin-dependent kinase inhibitors (CDKIs), including CDKN1A (p21) and CDKN2B (p15) [3] [4]. These proteins function as critical negative regulators of the cell cycle by inhibiting cyclin-CDK complexes, particularly those required for G1 to S phase transition. The upregulation of these CDKIs establishes a molecular barrier that prevents cell cycle progression, effectively halting proliferation. Additionally, this compound has been shown to modulate the expression of IER3 (immediate early response 3), a stress-inducible regulatory protein that can influence apoptosis and cell cycle progression under various cellular conditions [3].

The epigenetic reprogramming induced by this compound treatment represents another crucial mechanism contributing to cell cycle arrest. As a component of the ncBAF complex, BRD9 plays a fundamental role in maintaining chromatin architecture and DNA accessibility. Inhibition of BRD9 function disrupts this chromatin remodeling activity, leading to altered expression of genes involved in cell cycle regulation. Transcriptomic analyses in uterine fibroid cells have revealed that this compound treatment significantly impacts cell cycle-related biological pathways and reprograms the cellular epigenome and epitranscriptome [1] [5]. This comprehensive reprogramming suggests that BRD9 inhibition exerts pleiotropic effects on multiple regulatory layers, ultimately converging on cell cycle arrest.

Table 1: Summary of Key Molecular Pathways Affected by this compound

Affected Pathway Molecular Changes Functional Outcome Experimental Model
Cell Cycle Regulation ↑ CDKN1A, CDKN2B; ↓ PCNA G1/S phase arrest AML, Uterine Fibroids
Chromatin Remodeling Disrupted ncBAF complex function Altered gene expression Multiple cancer models
Apoptosis Signaling Cleavage of PARP, Caspase-3/9 Activation of apoptosis AML, Uterine Fibroids
Extracellular Matrix ↓ Fibronectin Reduced ECM deposition Uterine Fibroids
Connection to Apoptotic and Other Cell Fate Pathways

The cell cycle arrest induced by this compound frequently occurs in conjunction with the activation of apoptotic pathways, creating a coordinated anti-proliferative response. In uterine fibroid cells, this compound treatment not only caused cell cycle arrest but also induced both early and late apoptosis in a dose-dependent manner [1]. After 24 hours of treatment with 5 µM this compound, researchers observed increases in early apoptotic cells (from 0.9% to 1.7%), late apoptotic cells (from 3.7% to 7%), and necrotic cells (from 2% to 7.1%) [1]. These findings demonstrate that this compound simultaneously engages multiple cell fate pathways to suppress tumor growth.

The apoptotic response to this compound treatment appears to be primarily mediated through the caspase-dependent pathway. In AML models, this compound-induced cell death was largely blocked by the pan-caspase inhibitor Z-VAD-FMK, confirming the central role of caspase activation in this process [3] [4]. Western blot analyses further revealed that this compound treatment induces the cleavage of key apoptotic markers, including PARP, Caspase-9, and Caspase-3 [3]. The observation that Z-VAD-FMK pretreatment rescues these cleavage events provides additional evidence for the caspase-dependent nature of this compound-induced apoptosis. Interestingly, studies in AML cells also suggested a minor role for ferroptosis in this compound-mediated cell death, as Ferrostatin-1 (a ferroptosis inhibitor) provided partial protection against this compound toxicity [3].

The interconnection between cell cycle arrest and apoptosis following BRD9 inhibition likely reflects the dual role of chromatin remodeling complexes in coordinating both processes. By disrupting the normal function of the ncBAF complex, this compound appears to simultaneously activate checkpoint controls that halt cell cycle progression and initiate pro-apoptotic signaling cascades. This coordinated response enhances the therapeutic potential of BRD9 inhibition, as it engages multiple mechanisms to suppress tumor cell growth and survival.

Quantitative Experimental Data on this compound Effects

Cell Viability and Proliferation Metrics

The anti-proliferative effects of this compound have been quantitatively demonstrated across multiple cellular models using standardized viability and proliferation assays. In uterine fibroid cells (HuLM cell line), this compound treatment for 48 hours resulted in a dose-dependent inhibition of proliferation across a concentration range of 1-25 µM [1] [2]. Importantly, the inhibitory effects were more pronounced in uterine fibroid cells compared to normal myometrial cells (UTSM cell line), suggesting a potential therapeutic window for this compound application [1]. At equivalent concentrations, this compound consistently showed greater efficacy in suppressing the proliferation of transformed cells versus their normal counterparts, highlighting the potential selectivity of this approach.

In acute myeloid leukemia models, Cell Counting Kit-8 (CCK-8) assays demonstrated that this compound significantly reduced AML cell viability in a time- and dose-dependent manner [3] [4]. The efficacy of this compound was confirmed across multiple AML cell lines (NB4 and MV4-11), supporting the broad applicability of BRD9 inhibition in hematopoietic malignancies. Edu incorporation assays further confirmed the anti-proliferative effects of this compound, showing substantial reduction in DNA synthesis following treatment [3]. This approach provides a direct measurement of cell proliferation by monitoring the incorporation of the thymidine analog Edu during DNA replication, offering complementary data to viability assays.

Clonogenic assays have further demonstrated the long-term anti-proliferative effects of this compound treatment. In gallbladder cancer models, BRD9 knockdown by siRNA or inhibition with this compound significantly decreased colony formation capacity of GBC cells [6]. Similarly, in hematopoietic stem cells, BRD9 depletion resulted in significantly fewer colony-forming units across all lineages when plated in methylcellulose with cytokines [7]. These findings demonstrate that BRD9 inhibition not only impairs short-term proliferation but also reduces the long-term clonogenic potential of cancer cells, further supporting its therapeutic value.

Table 2: Quantitative Effects of this compound on Cell Viability and Cell Cycle Parameters

Cell Type Assay Method This compound Concentration Key Findings Citation
Uterine Fibroid (HuLM) Trypan blue exclusion 1-25 µM, 48h Dose-dependent inhibition; greater effect vs. normal myometrial cells [1]
Acute Myeloid Leukemia CCK-8 assay Varying concentrations, 72h Significant reduction in cell viability [3]
Uterine Fibroid Flow cytometry (cell cycle) 5 µM, 24h G1 phase: 51.5% to 59.0%; S phase: 19.9% to 15.8% [1]
Acute Myeloid Leukemia Edu incorporation Not specified Significant decrease in DNA synthesis [3]
Apoptosis and Cell Death Parameters

The pro-apoptotic effects of this compound have been rigorously quantified through flow cytometry and western blot analyses. In uterine fibroid cells, Annexin V/propidium iodide staining revealed that this compound treatment induces both early and late apoptotic populations in a dose-dependent manner [1]. After 24 hours of treatment with 5 µM this compound, the early apoptotic population increased from 0.9% to 1.7%, while late apoptotic cells increased from 3.7% to 7% [1]. Additionally, the necrotic population increased from 2% to 7.1%, suggesting that this compound can induce different modes of cell death depending on concentration and cellular context.

In AML models, the apoptotic mechanism of this compound was further elucidated through inhibitor studies and western blot analyses. The pan-caspase inhibitor Z-VAD-FMK largely blocked this compound-induced cell death, while the ferroptosis inhibitor Ferrostatin-1 provided partial protection [3]. These findings demonstrate that this compound activates primarily caspase-dependent apoptosis with a minor contribution from ferroptotic pathways. Western blot analyses confirmed the cleavage of key apoptotic markers, including PARP, Caspase-9, and Caspase-3, following this compound treatment [3]. The intensity of these cleavage events correlated with this compound concentration and exposure time, supporting the dose-dependent nature of this response.

The morphological changes associated with this compound treatment have also been documented in certain cellular models. In uterine fibroid cells, this compound treatment induced elongated morphological changes and increased spacing between cells [1]. These morphological alterations may reflect broader changes in cytoskeletal organization and cell adhesion that accompany cell cycle arrest and the initiation of apoptotic processes. Together with the quantitative apoptosis data, these observations provide a comprehensive picture of the cell death responses engaged by BRD9 inhibition.

Detailed Experimental Protocols

Cell Viability and Proliferation Assays

Cell Counting Kit-8 (CCK-8) Protocol for this compound Treatment Purpose: To quantitatively assess the effects of this compound on cell viability and proliferation.

Materials:

  • This compound (#HY-18975, MedChemExpress) dissolved in DMSO to prepare stock solution
  • Cell Counting Kit-8 (CCK-8) reagent (#BA00208, Bioss)
  • 96-well cell culture plates
  • Microplate reader capable of measuring 450 nm absorbance

Procedure:

  • Seed cells (e.g., AML cell lines NB4 and MV4-11) in 96-well plates at a density of 1×10⁴ cells per well in 100 µL of appropriate culture medium.
  • After cell attachment, treat with this compound at varying concentrations (typically 0.1-25 µM) for desired time points (24-72 hours). Include DMSO-only treated cells as vehicle control.
  • At assay endpoint, add 10 µL of CCK-8 reagent to each well and incubate for 2-3 hours at 37°C protected from light.
  • Measure absorbance at 450 nm using a microplate reader.
  • Calculate cell viability relative to vehicle control: % Viability = (OD₄₅₀ treated / OD₄₅₀ control) × 100.

Note: For inhibitor rescue experiments, pre-treat cells with 20 µM Z-VAD-FMK (pan-caspase inhibitor) or 1 µM Ferrostatin-1 (ferroptosis inhibitor) for 2 hours before this compound addition [3].

Trypan Blue Exclusion Assay for this compound Purpose: To directly quantify viable cell count following this compound treatment.

Materials:

  • This compound prepared as above
  • 0.4% Trypan blue solution
  • Hemocytometer or automated cell counter

Procedure:

  • Seed cells in appropriate multi-well plates and treat with this compound as described above.
  • At desired time points, harvest cells and mix 10 µL of cell suspension with 10 µL of 0.4% Trypan blue solution.
  • Incubate for 1-2 minutes at room temperature.
  • Count unstained (viable) and stained (non-viable) cells using hemocytometer or automated cell counter.
  • Calculate viable cell concentration and percentage viability [1].
Cell Cycle Analysis by Flow Cytometry

Purpose: To determine the distribution of cells across different cell cycle phases following this compound treatment.

Materials:

  • This compound prepared as described previously
  • Propidium iodide (PI) staining solution containing RNase A
  • Phosphate buffered saline (PBS)
  • 70% ethanol for fixation
  • Flow cytometer with capability for PI excitation/emission

Procedure:

  • Seed cells in appropriate culture vessels and treat with this compound at desired concentrations (e.g., 1-5 µM) for specified time points (typically 24-48 hours).
  • Harvest cells by trypsinization (adherent cells) or direct collection (suspension cells).
  • Wash cells twice with cold PBS and fix in 70% ethanol at -20°C for at least 2 hours or overnight.
  • Centrifuge fixed cells and wash with cold PBS to remove ethanol.
  • Resuspend cell pellet in PI staining solution (containing RNase A) and incubate for 30 minutes at 37°C protected from light.
  • Analyze samples using flow cytometry, collecting at least 10,000 events per sample.
  • Determine cell cycle distribution using appropriate software (e.g., ModFit LT) [1].

Note: For synchronization studies, cells may be synchronized at specific cell cycle stages before this compound treatment to enhance detection of phase-specific arrests.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

Purpose: To quantify early and late apoptotic populations following this compound treatment.

Materials:

  • Annexin V/Propidium iodide (PI) apoptosis detection kit
  • Binding buffer
  • Flow cytometer with FITC and PI channels

Procedure:

  • Treat cells with this compound as described in previous protocols.
  • Harvest cells, ensuring to include any floating cells in the culture supernatant.
  • Wash cells twice with cold PBS and resuspend in 1× binding buffer at concentration of 1×10⁶ cells/mL.
  • Transfer 100 µL of cell suspension to flow cytometry tube and add Annexin V-FITC and PI according to manufacturer's instructions.
  • Incubate for 15-20 minutes at room temperature protected from light.
  • Add additional 400 µL of binding buffer to each tube and analyze by flow cytometry within 1 hour.
  • Identify populations: Annexin V⁻/PI⁻ (viable), Annexin V⁺/PI⁻ (early apoptotic), Annexin V⁺/PI⁺ (late apoptotic), and Annexin V⁻/PI⁺ (necrotic) [1] [3].
Protein Expression Analysis by Western Blotting

Purpose: To detect changes in cell cycle and apoptosis-related proteins following this compound treatment.

Materials:

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors
  • SDS-PAGE gel electrophoresis system
  • PVDF or nitrocellulose membranes
  • Primary antibodies against target proteins (PCNA, fibronectin, PARP, Caspase-3, Caspase-9, etc.)
  • Species-appropriate HRP-conjugated secondary antibodies
  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Treat cells with this compound as described in previous protocols.
  • Lyse cells in RIPA buffer on ice for 30 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.
  • Determine protein concentration of supernatant using BCA assay.
  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to membranes.
  • Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature.
  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
    • Recommended dilutions: PARP (1:1000), Caspase-9 (1:1000), Caspase-3 (1:1000) [3]
  • Wash membranes and incubate with appropriate HRP-conjugated secondary antibodies.
  • Detect signals using ECL reagents and visualize using chemiluminescence imaging system.
  • Normalize protein expression to loading controls (e.g., Lamin B) [3].

Signaling Pathway Diagrams and Experimental Workflows

This compound Mechanism of Action Signaling Pathway

G IBRD9 IBRD9 BRD9 BRD9 IBRD9->BRD9 Inhibits ncBAF ncBAF Complex BRD9->ncBAF Chromatin Chromatin Remodeling ncBAF->Chromatin CDKN1A CDKN1A (p21) Chromatin->CDKN1A Increased Expression CDKN2B CDKN2B (p15) Chromatin->CDKN2B Increased Expression Caspases Caspase-3/9 Cleavage Chromatin->Caspases Activation PARP PARP Cleavage Chromatin->PARP Cleavage CellCycle G1/S Cell Cycle Arrest CDKN1A->CellCycle CDKN2B->CellCycle Apoptosis Apoptosis Activation Caspases->Apoptosis PARP->Apoptosis

Diagram 1: this compound Mechanism of Action Signaling Pathway This diagram illustrates the molecular mechanism by which this compound inhibition of BRD9 leads to cell cycle arrest and apoptosis through epigenetic regulation of key cell cycle inhibitors and apoptosis executers.

Experimental Workflow for this compound Cell Cycle Analysis

G CellCulture Cell Culture & this compound Treatment Viability Viability Assays (CCK-8/Trypan Blue) CellCulture->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) CellCulture->CellCycle Apoptosis Apoptosis Detection (Annexin V/PI) CellCulture->Apoptosis Western Protein Analysis (Western Blot) CellCulture->Western PCR Gene Expression (qRT-PCR) CellCulture->PCR DataAnalysis Data Analysis & Integration Viability->DataAnalysis CellCycle->DataAnalysis Apoptosis->DataAnalysis Western->DataAnalysis PCR->DataAnalysis

Diagram 2: Experimental Workflow for this compound Cell Cycle Analysis This workflow outlines the comprehensive experimental approach for evaluating this compound-induced cell cycle arrest, incorporating multiple complementary assays to fully characterize the cellular response.

Research Applications and Future Directions

The experimental protocols and data presented in these application notes establish a solid foundation for investigating BRD9 inhibition across diverse research contexts. The consistent demonstration of G1 cell cycle arrest across multiple cancer models suggests that this compound may have broad applicability in oncology research, particularly for malignancies driven by aberrant chromatin remodeling. The more pronounced effects observed in uterine fibroid cells compared to normal myometrial cells [1] indicate a potential therapeutic window that merits further investigation in preclinical models. Additionally, the efficacy of this compound in both solid tumors and hematopoietic malignancies [1] [3] suggests that BRD9 inhibition may represent a versatile therapeutic strategy across cancer types.

The combination potential of this compound with other therapeutic modalities represents a particularly promising research direction. Recent studies have demonstrated that BRD9 inhibition can overcome resistance to oncolytic virotherapy in glioblastoma models [8]. Specifically, BRD9 was identified as a key regulator of tumor resistance to oncolytic herpes simplex virus type 1 (oHSV1), with BRD9 inhibition significantly enhancing viral replication and antitumor efficacy [8]. This combination approach leveraged the ability of BRD9 inhibition to suppress antiviral gene expression, thereby creating a more permissive environment for viral replication and oncolysis. Similarly, the role of BRD9 in regulating interferon signaling [9] suggests potential combinations with immunotherapeutic approaches that warrant systematic investigation.

Future research directions should include more comprehensive mechanistic studies to elucidate the precise molecular events linking BRD9 inhibition to cell cycle arrest. While current evidence clearly demonstrates the involvement of CDKN1A and CDKN2B upregulation [3], the exact transcriptional regulatory mechanisms remain to be fully characterized. Additionally, the development of more selective BRD9 inhibitors or degraders (PROTACs) may enhance the specificity and efficacy of BRD9-targeted approaches. The translational potential of these findings should be explored through well-designed animal studies that evaluate both efficacy and toxicity profiles of this compound in relevant in vivo models. Finally, the potential application of BRD9 inhibition in non-oncologic conditions characterized by aberrant proliferation, such as fibrotic disorders or benign tumors, represents an exciting frontier for future investigation [1].

References

I-BRD9 and Apoptosis: Key Research Findings

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes quantitative data on I-BRD9-induced apoptosis from recent pre-clinical studies.

Cancer Model / Cell Type This compound Concentration & Duration Apoptosis Assay Method Key Apoptotic Findings Related Pathway & Molecular Markers Citation

| Acute Myeloid Leukemia (AML) (NB4, MV4-11 cells) | 72 hours | Annexin V/PI staining by flow cytometry; Western Blot | Significant increase in cell death; largely blocked by pan-caspase inhibitor Z-VAD-FMK. Induced cleavage of PARP, Caspase-9, and Caspase-3. | Apoptosis pathway activation; increased expression of IER3, CDKN1A, CDKN2B. | [1] [2] | | Thyroid Cancer (BCPAP, TPC-1 cells) | 5 µM (IC50 concentration) | Annexin V/PI staining by flow cytometry | Inhibited proliferation and promoted apoptosis rate. | MAPK/ERK pathway activation; decreased p-ERK, c-Fos, c-Myc. | [3] | | Uterine Fibroid (UF) (HuLM cells) | 5 µM for 24 hours | Annexin V/PI staining by flow cytometry | Increased population of cells in early apoptosis (0.9% to 1.7%). | Increased G1 phase cell cycle arrest; decreased PCNA. | [4] | | Gallbladder Cancer (GBC) (NOZ, GBC-SD cells) | Varying concentrations for 24h, 48h (CCK-8 assay for IC50) | Cell viability (CCK-8); Colony formation | Inhibited cell proliferation without significant toxic effects; induced cell death. | PI3K/AKT pathway inhibition via CST1 downregulation. | [5] |

Detailed Protocol: Apoptosis Assay via Flow Cytometry

This protocol is adapted from methodologies commonly used in the cited studies and standardized commercial kits for detecting apoptosis using Annexin V and Propidium Iodide (PI) [1] [6].

1. Principle

  • Annexin V: Binds to phosphatidylserine (PS), which is externalized to the outer leaflet of the cell membrane during early apoptosis.
  • Propidium Iodide (PI): A DNA dye that is excluded by live and early apoptotic cells with intact membranes but stains the DNA of late apoptotic and necrotic cells.
  • This combination allows for the distinction between:
    • Viable cells: Annexin V⁻, PI⁻
    • Early apoptotic cells: Annexin V⁺, PI⁻
    • Late apoptotic cells: Annexin V⁺, PI⁺
    • Necrotic cells: Annexin V⁻, PI⁺

2. Reagents and Equipment

  • Cell culture treated with this compound and appropriate vehicle control (e.g., DMSO).
  • Annexin V Binding Buffer (10X and 1X).
  • Fluorochrome-conjugated Annexin V (e.g., FITC, APC).
  • Propidium Iodide (PI) Staining Solution or 7-AAD.
  • Phosphate-Buffered Saline (PBS), calcium-free.
  • Flow cytometry tubes.
  • Centrifuge.
  • Flow cytometer.

3. Experimental Procedure

  • Cell Preparation & Treatment: Harvest this compound-treated and control cells. Gently wash cells twice with cold PBS.
  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a density of 1-5 x 10⁶ cells/mL.
  • Staining:
    • Transfer 100 µL of the cell suspension (approximately 1-5 x 10⁵ cells) to a flow cytometry tube.
    • Add 5 µL of the fluorochrome-conjugated Annexin V.
    • Gently vortex the tubes and incubate for 10-15 minutes at room temperature (20-25°C) in the dark.
  • Dilution and Viability Staining:
    • After incubation, add 2 mL of 1X Binding Buffer to each tube and centrifuge at 400-600 x g for 5 minutes. Discard the supernatant.
    • Resuspend the cell pellet in 200 µL of 1X Binding Buffer.
    • Add 5 µL of PI Staining Solution just before analysis. Do not wash after adding PI.
  • Flow Cytometry Analysis:
    • Analyze the samples on a flow cytometer within 4 hours.
    • Use unstained cells, Annexin V-only, and PI-only stained cells to set up compensation and gating.

4. Data Analysis

  • Create a dot plot of Annexin V vs. PI.
  • Gate the cell population to exclude debris.
  • Quantify the percentage of cells in each quadrant (early apoptotic, late apoptotic, etc.) to assess the effect of this compound.

Mechanism of this compound Induced Apoptosis

The following diagrams, generated using Graphviz DOT language, illustrate the experimental workflow and key molecular mechanisms of this compound-induced apoptosis based on current research.

workflow Start Harvest and wash This compound treated cells A Resuspend in Annexin Binding Buffer Start->A B Stain with Annexin V conjugate A->B C Incubate 15 min in the dark B->C D Add Propidium Iodide (Do not wash) C->D E Analyze by Flow Cytometry D->E

mechanism cluster_paths Reported Apoptotic Pathways IBRD9 This compound BRD9 Inhibits BRD9 (ncBAF complex) IBRD9->BRD9 Path1 Activation of Caspase Cascade BRD9->Path1 Path2 Cell Cycle Arrest (G1 Phase) BRD9->Path2 Path3 Inhibition of Oncogenic Pathways BRD9->Path3 Marker1 Cleaved PARP Cleaved Caspase-3/9 Path1->Marker1 Outcome Mitochondrial Dysfunction & Apoptosis Marker1->Outcome Marker2 ↑ CDKN1A (p21) ↑ CDKN2B (p15) Path2->Marker2 Marker2->Outcome Marker3 ↓ p-ERK, c-Myc, c-Fos (MAPK/ERK) ↓ p-AKT (PI3K/AKT) Path3->Marker3 Marker3->Outcome

Research Applications and Notes

  • Combination Therapy: A highly promising application is combining this compound with other agents. Research shows BRD9 inhibition can overcome resistance to oncolytic virus therapy (e.g., oHSV1) in glioblastoma by enhancing viral replication and immunogenic cell death (ICD) [7].
  • Cell Line Variability: The efficacy and specific mechanism of this compound can vary by cell line. It is crucial to perform dose-response curves to determine the optimal IC50 for your specific model.
  • Beyond Apoptosis: Consider investigating other cell death mechanisms. One study on AML noted that this compound-induced cell death was also partially blocked by Ferrostatin-1, an inhibitor of ferroptosis, suggesting a potential role in triggering multiple death pathways [1].

Suggested Experimental Controls

  • Negative Control: Cells treated with vehicle only (e.g., DMSO at the same dilution used for this compound).
  • Positive Control for Apoptosis: Cells treated with a known inducer of apoptosis, such as Staurosporine (1 µM for 2-4 hours) or Camptothecin [8].
  • Unstained & Single-Stained Controls: Essential for setting up compensation and correct gating on the flow cytometer [6].

References

Application Note: Analysis of I-BRD9-Induced Apoptosis via PARP Caspase Cleavage in Acute Myeloid Leukemia

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BRD9 Biology & I-BRD9 Mechanism

Bromodomain-containing protein 9 (BRD9) is a critical subunit of the non-canonical SWI/SNF chromatin remodeling complex (ncBAF) that has emerged as a promising therapeutic target in acute myeloid leukemia (AML) and other malignancies. BRD9 functions as an epigenetic reader domain that specifically recognizes and binds to acetylated lysine residues on histone proteins, thereby regulating gene transcription and contributing to chromatin remodeling processes [1]. In AML, BRD9 is frequently overexpressed and preferentially binds to enhancer regions, where it plays an essential role in maintaining leukemia cell survival and proliferation [1]. Genetic depletion of BRD9 in AML models results in significant proliferation defects accompanied by induction of apoptosis, highlighting its importance in leukemogenesis [1].

This compound is a potent, selective cellular chemical probe that specifically inhibits BRD9 function by interfering with its ability to bind acetylated lysine residues. This inhibition disrupts the normal epigenetic regulation mediated by BRD9, leading to anti-leukemic effects in AML cells. The compound has demonstrated remarkable efficacy in reducing cellular viability through induction of apoptotic pathways, as evidenced by characteristic morphological and biochemical changes, including caspase activation and cleavage of specific apoptotic substrates [1]. The selectivity of this compound for BRD9 over other bromodomain-containing proteins makes it an excellent tool for investigating BRD9-specific biology and potential therapeutic applications.

Experimental Protocols & Workflows

Cell Culture and Treatment Conditions
  • Cell Lines: Utilize AML cell lines such as NB4 and MV4-11, maintained in RPMI-1640 or IMDM medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO₂ humidified atmosphere [1].
  • This compound Preparation: Prepare a 10 mM stock solution of this compound (#HY-18975, MCE, USA) in DMSO and store at -20°C. Use appropriate vehicle controls (DMSO only) in all experiments [1].
  • Treatment Protocol: Seed cells at optimal density (1×10⁴ cells/well for 96-well plates, 5×10⁵ cells/well for 6-well plates) and treat with varying concentrations of this compound (typically 0.1-10 µM) for 24-72 hours based on experimental requirements [1].
  • Inhibitor Studies: For caspase inhibition experiments, pre-treat cells with 20 µM Z-VAD-FMK (pan-caspase inhibitor, #HY-16658B, MCE, USA) for 2 hours prior to this compound exposure to confirm caspase-dependent apoptosis [1].
Protein Extraction and Western Blot Analysis
  • Protein Extraction: Harvest cells by centrifugation and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using BCA or Bradford assay to ensure equal loading [1] [2].
  • Gel Electrophoresis: Separate 20-30 µg of total protein per sample by SDS-PAGE (8-12% gels depending on target protein size) at 100-120 V for 1-2 hours [1].
  • Protein Transfer: Transfer proteins to PVDF or nitrocellulose membranes using wet or semi-dry transfer systems at 100 V for 60-90 minutes on ice [1].
  • Blocking and Antibody Incubation:
    • Block membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature
    • Incubate with primary antibodies in blocking buffer overnight at 4°C with gentle agitation [1]
  • Primary Antibodies:
    • PARP (#9542, Cell Signaling Technology, 1:1000 dilution) [1]
    • Caspase-9 (#52873, Cell Signaling Technology, 1:1000 dilution) [1]
    • Caspase-3 (#14220, Cell Signaling Technology, 1:1000 dilution) [1]
    • Lamin B (#AF1408, Beyotime, 1:1000 dilution) - loading control [1]
  • Detection:
    • Incubate with appropriate HRP-conjugated secondary antibodies (1:2000-1:5000) for 1 hour at room temperature
    • Develop using enhanced chemiluminescence (ECL) substrate and image with chemiluminescence detection system [1]
Cell Viability and Apoptosis Assays
  • Cell Viability (CCK-8 Assay):
    • Seed 1×10⁴ cells/well in 96-well plates and treat with this compound for desired duration
    • Add 10 µL of CCK-8 reagent and incubate for 2-3 hours at 37°C
    • Measure absorbance at 450 nm using a microplate reader [1]
  • Apoptosis Analysis (Annexin V/PI Staining):
    • Harvest cells after treatment and wash twice with cold PBS
    • Resuspend in binding buffer and stain with Annexin V and PI (#A211-01, Vazyme, China) for 20 minutes at room temperature in the dark
    • Analyze by flow cytometry within 1 hour using a BD FACSCANTO II system [1]
  • EdU Incorporation Assay:
    • Use Click-iT Plus EdU Alexa Fluor 647 Flow Cytometry Assay Kit (#C10635, Thermo Fisher Scientific) according to manufacturer's instructions
    • Add EdU to final concentration of 10 µM and incubate for 2 hours before collection and analysis [1]

Table 1: Key Reagents and Resources for this compound Apoptosis Studies

Reagent/Resource Source Catalog Number Application
This compound MCE #HY-18975 BRD9 inhibition
Z-VAD-FMK MCE #HY-16658B Caspase inhibition
Ferrostatin-1 MCE #HY-100579 Ferroptosis inhibition
PARP Antibody Cell Signaling Technology #9542 Western blot
Caspase-3 Antibody Cell Signaling Technology #14220 Western blot
Caspase-9 Antibody Cell Signaling Technology #52873 Western blot
Annexin V/PI Kit Vazyme #A211-01 Apoptosis detection
CCK-8 Kit Bioss #BA00208 Cell viability

Key Experimental Findings & Data Interpretation

This compound Efficacy in AML Models

Treatment of AML cell lines (NB4 and MV4-11) with this compound resulted in significant growth inhibition in a dose- and time-dependent manner. The CCK-8 viability assays demonstrated that this compound effectively reduces cell viability across multiple AML cell lines, with effects becoming apparent within 24 hours and maximized by 72 hours of treatment [1]. The EdU incorporation assays confirmed that this compound treatment substantially decreases DNA synthesis, indicating impaired cell proliferation. This anti-proliferative effect was accompanied by morphological changes characteristic of apoptotic cells, including cell shrinkage, membrane blebbing, and nuclear condensation [1].

Flow cytometry analysis using Annexin V/PI staining revealed that this compound induces substantial apoptosis in AML cells. The percentage of Annexin V-positive cells increases significantly following this compound treatment, with both early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic (Annexin V+/PI+) populations expanding in a dose-dependent manner [1]. The pan-caspase inhibitor Z-VAD-FMK largely abrogated this compound-induced cell death, confirming the crucial role of caspase activation in the primary cell death mechanism. Interestingly, Ferrostatin-1 (a ferroptosis inhibitor) also provided partial protection, suggesting potential involvement of alternative cell death pathways in a subset of cells [1].

Western Blot Analysis of Apoptotic Markers

Western blot analysis provides crucial evidence for the activation of apoptotic pathways following this compound treatment. Key findings include:

  • PARP Cleavage: this compound treatment induces characteristic cleavage of full-length PARP (116 kDa) into the 89 kDa apoptotic fragment, a well-established hallmark of caspase-mediated apoptosis [1] [3]. This cleavage separates the DNA-binding domain from the catalytic domain, inhibiting PARP's DNA repair function and facilitating cellular dismantling during apoptosis.
  • Caspase Activation: this compound treatment results in proteolytic processing of caspase-9 and caspase-3, with appearance of their active fragments [1]. Caspase-9 cleavage indicates activation of the intrinsic mitochondrial apoptotic pathway, while caspase-3 cleavage demonstrates engagement of the execution phase of apoptosis.
  • Inhibitor Studies: Pre-treatment with Z-VAD-FMK prevents this compound-induced PARP, caspase-9, and caspase-3 cleavage, confirming the caspase-dependent nature of this apoptotic process [1].

Table 2: Key Apoptotic Markers in this compound-Treated AML Cells

Apoptotic Marker Full-Length Form Cleaved Form(s) Functional Significance
PARP 116 kDa 89 kDa & 24 kDa Hallmark of apoptosis; separates DNA-binding and catalytic domains
Caspase-9 ~46 kDa ~35/37 kDa Initiator caspase of mitochondrial pathway
Caspase-3 ~32 kDa ~17/19 kDa Executioner caspase; primary PARP-cleaving enzyme
Additional markers - - -

The 24 kDa DNA-binding fragment of PARP generated through caspase cleavage remains bound to DNA breaks and acts as a trans-dominant inhibitor of DNA repair, potentially contributing to the propagation of cell death signals [3]. The 89 kDa fragment containing the automodification and catalytic domains is liberated from the nucleus into the cytosol, further compromising cellular recovery mechanisms [3].

Gene Expression Changes

qRT-PCR analysis revealed that this compound treatment significantly alters expression of genes involved in cell cycle regulation and stress response. Notably, this compound upregulates:

  • IER3 (Immediate Early Response 3): A stress-responsive gene that modulates apoptosis and cellular stress responses
  • CDKN1A (p21): A cyclin-dependent kinase inhibitor that mediates cell cycle arrest
  • CDKN2B (p15): Another cyclin-dependent kinase inhibitor that regulates G1 cell cycle progression [1]

These gene expression changes provide mechanistic insights into how BRD9 inhibition impairs cell cycle progression and promotes apoptotic cell death in AML cells.

Technical Considerations & Optimization

Experimental Optimization Tips
  • Time Course Considerations: For optimal detection of PARP cleavage, analyze samples between 24-48 hours after this compound treatment, as this typically represents the peak of caspase activity. Earlier timepoints may not show substantial cleavage, while later timepoints may exhibit extensive protein degradation [1].
  • Dose Optimization: Utilize a dose range of 0.1-10 µM this compound for initial experiments, as this range effectively induces apoptosis in most sensitive AML cell lines. Include appropriate vehicle controls (DMSO) matched to the highest concentration used [1].
  • Protein Loading Controls: Always include Lamin B or other nuclear proteins as loading controls for PARP and caspase analysis, as these are nuclear proteins. Avoid using GAPDH or tubulin for nuclear proteins without cytoplasmic/nuclear fractionation [1].
  • Antibody Validation: Validate PARP antibodies using known apoptotic inducers (e.g., staurosporine) to confirm proper detection of both full-length and cleaved fragments. The 89 kDa fragment may require longer exposure times for detection compared to full-length PARP [3].
Troubleshooting Common Issues
  • Weak or No PARP Cleavage Signal: Extend treatment duration or increase this compound concentration. Verify apoptosis induction using Annexin V/PI staining before protein extraction. Ensure fresh preparation of this compound stock solutions, as repeated freeze-thaw cycles may reduce potency [1].
  • High Background in Western Blots: Optimize antibody concentrations and increase blocking time. Use high-quality PVDF membranes and ensure sufficient washing between antibody incubations (3-5 washes of 5 minutes each with TBST) [1].
  • Inconsistent Cell Death Response: Regularly monitor cell passage number and maintain cells in logarithmic growth phase. Avoid using overconfluent cultures, which may exhibit reduced sensitivity to this compound-induced apoptosis [1].
  • Variable Caspase Activation: Check caspase antibody specificity using positive controls (e.g., etoposide-treated cell extracts). Process samples quickly on ice to prevent protein degradation and use fresh protease inhibitors in lysis buffers [1].

Schematic Representation of this compound Mechanism

The following diagram illustrates the apoptotic signaling pathway induced by this compound in AML cells, highlighting key molecular events including caspase activation and PARP cleavage:

G This compound Induced Apoptotic Signaling in AML Cells IBRD9 This compound Treatment BRD9 BRD9 Inhibition IBRD9->BRD9 Mitochondria Mitochondrial Dysfunction BRD9->Mitochondria CellCycle Cell Cycle Arrest (CDKN1A/CDKN2B ↑) BRD9->CellCycle CytoC Cytochrome C Release Mitochondria->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage (116 kDa → 89 kDa) Casp3->PARP Apoptosis Apoptotic Cell Death Casp3->Apoptosis PARP->Apoptosis CellCycle->Apoptosis

Conclusion & Research Implications

The comprehensive analysis of this compound-induced apoptosis through PARP caspase cleavage provides valuable insights for both basic research and drug development. The consistent observation that this compound treatment induces caspase-dependent apoptosis across multiple AML cell lines, coupled with characteristic PARP cleavage fragments, establishes a reliable framework for evaluating BRD9 inhibition as a therapeutic strategy.

From a translational perspective, the ability to monitor PARP cleavage serves as a robust pharmacodynamic biomarker for assessing target engagement and biological activity of BRD9 inhibitors in preclinical models. The partial protection afforded by Ferrostatin-1 suggests that combination therapies targeting multiple cell death pathways might enhance therapeutic efficacy, particularly in resistant AML subtypes.

For researchers implementing these protocols, attention to optimized experimental conditions including treatment duration, appropriate controls, and validated detection methods is crucial for generating reproducible data. The methodologies outlined herein provide a solid foundation for investigating BRD9-targeted therapies and their mechanisms of action in hematological malignancies and potentially solid tumors as well.

References

Comprehensive Application Notes and Protocols: I-BRD9 for Reducing Extracellular Matrix Deposition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BRD9 and Extracellular Matrix Regulation

Bromodomain-containing protein 9 (BRD9) is an epigenetic reader protein that recognizes acetylated lysine residues on histones and functions as a critical subunit of the non-canonical SWI/SNF chromatin remodeling complex (also known as the ncBAF complex). This protein has emerged as a key regulator of extracellular matrix (ECM) deposition in various pathological conditions, including fibrotic disorders and tumor microenvironment development. BRD9 facilitates the transcription of genes involved in ECM production, inflammation, and cell proliferation by binding to acetylated histone marks and recruiting additional chromatin-modifying enzymes to specific genomic loci. Recent research has demonstrated that targeted inhibition of BRD9 with specific chemical probes like I-BRD9 effectively reduces pathological ECM accumulation, presenting a promising therapeutic strategy for conditions characterized by excessive fibrosis and tissue scarring.

The development of This compound(chemical name: 2-((4S)-4-Methyl-2-(2-(tetrahydro-2H-pyran-4-yl)propan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)benzo[d]thiazole) represents a significant advancement in epigenetic therapeutics. This selective cellular chemical probe was specifically designed to achieve >700-fold selectivity for BRD9 over the BET family of bromodomains and >200-fold selectivity over the highly homologous BRD7 protein, addressing the need for precise targeting within the bromodomain family [1]. As an acetyl-lysine competitive inhibitor, this compound binds to the bromodomain of BRD9, preventing its interaction with acetylated histones and thereby modulating the expression of genes involved in ECM synthesis and degradation pathways. The high specificity and cellular activity of this compound make it an invaluable tool for investigating BRD9 biology and a promising candidate for therapeutic development against fibrotic diseases.

Mechanism of Action and Signaling Pathways

Molecular Mechanism of BRD9 in ECM Regulation

The mechanism by which BRD9 inhibition reduces ECM deposition involves multifaceted effects on key signaling pathways and gene expression networks. In the context of uterine fibroids, BRD9 expression is significantly upregulated compared to matched myometrial tissues, with approximately 81% of fibroid samples showing elevated BRD9 protein levels [2]. This overexpression contributes to pathological ECM accumulation through several interconnected mechanisms. BRD9 functions within the ncBAF chromatin remodeling complex to regulate transcription of genes critical for cell proliferation, ECM synthesis, and survival pathways. Inhibition of BRD9 with this compound disrupts this complex's ability to activate profibrotic gene expression programs, leading to reduced production of ECM components such as fibronectin and type I collagen [2] [3].

At the molecular level, this compound binds specifically to the BRD9 bromodomain with high affinity, preventing recognition of acetylated lysine residues on histone tails. This interaction disrupts the recruitment of transcriptional coactivators and chromatin remodelers to genes involved in ECM synthesis. Research demonstrates that BRD9 inhibition modulates the NOX1/ROS/NF-κB signaling axis, reducing reactive oxygen species production and inhibiting NF-κB-mediated transcription of inflammatory and profibrotic genes [4]. Additionally, in uterine fibroid cells, this compound treatment leads to cell cycle arrest in the G1 phase, increased apoptosis, and significant downregulation of ECM-related genes, collectively contributing to reduced fibrotic tissue formation [2] [3].

Signaling Pathway Diagram

The following diagram illustrates the key molecular pathways through which this compound reduces extracellular matrix deposition:

G This compound Mechanism of Action in Reducing Extracellular Matrix Deposition IBRD9 IBRD9 BRD9 BRD9 Bromodomain IBRD9->BRD9 Binds to ChromatinRemodeling Chromatin Remodeling Complex BRD9->ChromatinRemodeling Disrupts GeneExpression Profibrotic Gene Expression ChromatinRemodeling->GeneExpression Inhibits ECM1 ECM Protein Synthesis (Fibronectin, Collagen) GeneExpression->ECM1 Downregulates NOX1 NOX1/ROS/NF-κB Axis GeneExpression->NOX1 Suppresses CellProliferation Cell Proliferation & Survival GeneExpression->CellProliferation Reduces ReducedECM Reduced ECM Deposition ECM1->ReducedECM Leads to NOX1->ReducedECM Contributes to CellCycleArrest Cell Cycle Arrest (G1 Phase) CellProliferation->CellCycleArrest Results in Apoptosis Increased Apoptosis CellProliferation->Apoptosis Promotes CellCycleArrest->ReducedECM Enhances Apoptosis->ReducedECM Supports

Therapeutic Applications and Efficacy Profile

Quantitative Efficacy of this compound in Disease Models

Table 1: Efficacy of this compound in Reducing ECM Deposition Across Disease Models

Disease Model Cell Type/Model This compound Concentration Treatment Duration Key Effects on ECM Reference
Uterine Fibroids Human uterine fibroid cells (HuLM) 1-25 µM 48-72 hours Dose-dependent decrease in fibronectin; Reduced cell proliferation; G1 cell cycle arrest [2] [3]
Intervertebral Disc Degeneration Rat nucleus pulposus cells Not specified Not specified Attenuated matrix degradation; Reduced pyroptosis; Decreased ROS production [4]
Glioblastoma Mouse and human glioma cells Not specified 24 hours Enhanced oncolytic virotherapy; Increased immunogenic cell death [5]

Table 2: Impact of this compound on Cellular Processes in Uterine Fibroid Cells

Cellular Process Effect of this compound Magnitude of Change Measurement Method
Cell Proliferation Decreased 40-60% reduction at 5-25 µM Trypan blue exclusion assay; PCNA expression
Apoptosis Increased Early apoptosis: 0.9% to 1.7% at 5 µM Annexin V/PI staining by flow cytometry
Cell Cycle Distribution G1 phase accumulation G1: 51.5% to 59.0% at 5 µM Flow cytometry with PI staining
ECM Protein Expression Fibronectin decreased Dose-dependent reduction Western blot analysis

The anti-fibrotic efficacy of this compound has been demonstrated across multiple disease models, with particularly robust evidence in uterine fibroids. In human uterine fibroid cells (HuLM), treatment with this compound resulted in a dose-dependent reduction in both cell proliferation and extracellular matrix protein production [2]. Notably, at concentrations ranging from 1-25 µM, this compound significantly decreased fibronectin levels, a key ECM component implicated in fibroid pathogenesis. The anti-proliferative effects were more pronounced in fibroid cells compared to normal myometrial cells, suggesting a potential therapeutic window for targeting pathological tissue while sparing normal tissue [2]. Beyond its direct effects on ECM production, this compound treatment induced G1 cell cycle arrest and promoted apoptosis in uterine fibroid cells, further limiting the expansion of fibrotic tissue.

In addition to uterine fibroids, BRD9 inhibition has shown promise in other ECM-driven pathologies. In models of intervertebral disc degeneration, BRD9 inhibition attenuated matrix degradation and pyroptosis in nucleus pulposus cells by modulating the NOX1/ROS/NF-κB axis [4]. This pathway represents another mechanism through which BRD9 targeting can preserve tissue integrity by reducing inflammatory and oxidative stress responses that drive ECM breakdown. Furthermore, in glioblastoma models, BRD9 knockout enhanced the efficacy of oncolytic virotherapy by promoting immunogenic cell death and altering the tumor microenvironment [5]. These diverse applications highlight the pleiotropic effects of BRD9 inhibition across different pathological contexts involving aberrant ECM remodeling.

Experimental Protocols for In Vitro Assessment

Cell Culture and Treatment Protocol

Cell Culture Conditions: Human uterine fibroid cells (HuLM) or other relevant cell types should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin. Cells should be cultured at 37°C in a humidified atmosphere with 5% CO₂. For experimental procedures, plate cells at appropriate densities based on the specific assay requirements: 5,000-10,000 cells/cm² for proliferation assays, 20,000-30,000 cells/cm² for protein analysis, and 15,000-25,000 cells/cm² for RNA analysis [2] [3].

This compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C in single-use aliquots to avoid freeze-thaw cycles.
  • Prior to treatment, dilute the stock solution in complete cell culture medium to achieve desired working concentrations (typically 1-25 µM).
  • Include vehicle control treatments containing equivalent concentrations of DMSO (typically 0.1-0.25% v/v).
  • For assessment of ECM markers, treat cells at 70-80% confluence with this compound for 48-72 hours, refreshing the treatment every 24 hours for prolonged exposures [2] [3].
  • For time-course experiments, treatment durations may vary from 6 hours to 5 days depending on the specific endpoints being measured.
Assessment of Extracellular Matrix Components

Protein Extraction and Western Blot Analysis: Following treatment, harvest cells using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay and separate 20-30 μg of total protein by SDS-PAGE on 4-12% gradient gels. Transfer to PVDF membranes and probe with the following primary antibodies: anti-fibronectin (1:1,000), anti-collagen type I (1:800), and anti-β-actin (1:5,000) as a loading control. After incubation with appropriate HRP-conjugated secondary antibodies, visualize bands using enhanced chemiluminescence substrate and quantify densitometrically using image analysis software [2].

RNA Extraction and Gene Expression Analysis: Extract total RNA using TRIzol reagent or commercial kits according to manufacturer's instructions. Treat samples with DNase I to remove genomic DNA contamination and synthesize cDNA using reverse transcriptase. Perform quantitative real-time PCR (qRT-PCR) using SYBR Green or TaqMan chemistry with primers specific for ECM-related genes including FN1 (fibronectin), COL1A1 (collagen type I alpha 1), COL1A2 (collagen type I alpha 2), and ECM1 (extracellular matrix protein 1). Normalize expression to housekeeping genes such as GAPDH or β-actin using the 2^(-ΔΔCt) method [2] [6].

Immunofluorescence Staining: Plate cells on glass coverslips and treat with this compound as described. After treatment, fix cells with 4% paraformaldehyde for 15 minutes, permeabilize with 0.1% Triton X-100 for 10 minutes, and block with 5% normal goat serum for 1 hour. Incubate with primary antibodies against fibronectin or collagen type I overnight at 4°C, followed by appropriate fluorophore-conjugated secondary antibodies for 1 hour at room temperature. Mount slides with antifade mounting medium containing DAPI and visualize using confocal microscopy [2].

Experimental Workflow Diagram

The following diagram outlines the key steps for evaluating this compound effects on extracellular matrix deposition:

G Experimental Workflow for Assessing this compound Effects on ECM Deposition CellCulture Cell Culture Setup (HuLM or relevant cell lines) IBRD9Treatment This compound Treatment (1-25 µM for 48-72 hours) CellCulture->IBRD9Treatment Cells at 70-80% confluence ProteinAnalysis Protein Analysis (Western Blot for Fibronectin/Collagen) IBRD9Treatment->ProteinAnalysis Harvest after treatment RNAAnalysis RNA Analysis (qRT-PCR for ECM genes) IBRD9Treatment->RNAAnalysis Extract RNA after treatment FunctionalAssays Functional Assays (Proliferation, Apoptosis, Cell Cycle) IBRD9Treatment->FunctionalAssays Assess cellular responses DataIntegration Data Integration & Analysis (ECM reduction quantification) ProteinAnalysis->DataIntegration Protein expression data RNAAnalysis->DataIntegration Gene expression data FunctionalAssays->DataIntegration Cellular response data

Data Analysis and Interpretation

Quantitative Assessment of ECM Reduction

Western Blot Densitometry: Analyze Western blot results using image analysis software such as ImageJ or Image Lab. Normalize the band intensity of target ECM proteins (fibronectin, collagen) to the corresponding loading control (β-actin, GAPDH). Calculate the percentage reduction in ECM protein expression relative to vehicle-treated controls using the formula: % Reduction = [(Control - Treated)/Control] × 100 Report data from at least three independent experiments performed in duplicate or triplicate. Statistical significance should be determined using Student's t-test (for two groups) or ANOVA with post-hoc testing (for multiple concentrations), with p < 0.05 considered significant [2].

Gene Expression Analysis: For qRT-PCR data, calculate the fold-change in gene expression using the 2^(-ΔΔCt) method. First, normalize the Ct values of target genes to housekeeping genes (ΔCt = Ct_target - Ct_housekeeping). Then, calculate the difference between treated and control samples (ΔΔCt = ΔCt_treated - ΔCt_control). Finally, compute the fold-change as 2^(-ΔΔCt). Express ECM gene downregulation as fold-reduction relative to control. Combine data from multiple experiments and present as mean ± standard error of the mean (SEM). Consider a fold-change of ≥1.5 with p < 0.05 as biologically significant [2] [3].

Dose-Response Analysis: For concentration-dependent effects, fit data to a sigmoidal dose-response curve using software such as GraphPad Prism. Calculate the half-maximal inhibitory concentration (IC₅₀) for ECM reduction using non-linear regression analysis. Based on existing literature, the effective concentration range for this compound in uterine fibroid cells is 1-25 µM, with significant ECM reduction observed at concentrations as low as 5 µM [2]. Document both the potency (IC₅₀) and efficacy (maximal response) of this compound for each ECM component measured.

Validation of Mechanism-Specific Effects

To confirm that observed effects are specifically mediated through BRD9 inhibition, include appropriate validation experiments:

  • Genetic validation: Perform BRD9 knockdown using siRNA or CRISPR-Cas9 and compare the effects to pharmacological inhibition [4] [5].
  • Selectivity validation: Assess expression of non-target ECM genes or proteins to verify specificity of effect.
  • Pathway analysis: Evaluate downstream signaling pathways, particularly the NOX1/ROS/NF-κB axis, to confirm mechanism engagement [4].
  • Cellular phenotype confirmation: Document expected secondary effects such as G1 cell cycle arrest and increased apoptosis to support mechanism of action [2].

Technical Considerations and Optimization

Protocol Optimization and Troubleshooting

Table 3: Optimization Parameters for this compound Experiments

Parameter Recommended Conditions Optimization Tips Potential Issues
Cell Density 70-80% confluence at treatment Adjust seeding density based on doubling time Overconfluence may reduce drug efficacy; too sparse may enhance non-specific effects
Treatment Duration 48-72 hours Test time points from 6h to 5 days for kinetics Longer exposures may increase cytotoxic effects beyond ECM-specific actions
DMSO Concentration ≤0.25% (v/v) Use minimal DMSO from stock solutions High DMSO can cause cellular stress and alter gene expression
Serum Concentration 10% FBS for maintenance, 2-5% for treatment Reduce serum during treatment to minimize growth factors Very low serum may stress cells and confound results
Assay Controls Vehicle control, positive control for ECM reduction Include TGF-β stimulated cells as positive control for fibrotic response Inadequate controls complicate data interpretation

Troubleshooting Common Issues:

  • High variability in ECM measurements: Ensure consistent cell passage numbers (recommended passages 3-8), standardized serum lots, and simultaneous processing of all samples in an experiment.
  • Insufficient ECM reduction: Verify this compound stock solution integrity by testing in a reference cell line, confirm concentration preparation accuracy, and extend treatment duration.
  • Excessive cytotoxicity: Titrate this compound concentration to find the optimal window for ECM-specific effects without overwhelming cell death; consider that some apoptosis is expected with effective BRD9 inhibition [2].
  • Inconsistent Western blot results: Use fresh protease inhibitors, validate antibody specificity with positive and negative controls, and ensure equal protein loading through careful quantification.
Secondary Assays for Comprehensive Assessment

To fully characterize the anti-fibrotic effects of this compound, implement these additional assessment methods:

  • Cell proliferation assays: Perform trypan blue exclusion assays or utilize metabolic activity assays (MTT, WST-1) to quantify anti-proliferative effects alongside ECM measurements [2].
  • Cell cycle analysis: Fix cells in 70% ethanol, treat with RNase A, stain with propidium iodide, and analyze DNA content by flow cytometry to confirm G1 phase arrest [2].
  • Apoptosis detection: Use Annexin V/propidium iodide staining with flow cytometry to distinguish early and late apoptotic populations following this compound treatment [2].
  • Collagen secretion assays: Employ ELISA-based methods specifically designed for quantifying type I collagen in cell culture supernatants [7] [8].
  • Global transcriptomic analysis: For comprehensive mechanism studies, perform RNA sequencing to identify differentially expressed genes and pathways following BRD9 inhibition [2] [3].

Conclusion

This compound represents a promising epigenetic approach for reducing pathological extracellular matrix deposition in fibrotic conditions and tumor microenvironments. These application notes and protocols provide researchers with standardized methods for evaluating the efficacy and mechanism of BRD9 inhibition in relevant experimental models. The consistent demonstration of this compound's ability to reduce key ECM components across multiple cell systems, particularly in uterine fibroids, highlights its potential as a therapeutic candidate for fibrotic diseases. By following these detailed protocols and considering the technical optimization guidelines, researchers can reliably assess the anti-fibrotic activity of this compound and contribute to the growing understanding of bromodomain biology in extracellular matrix regulation.

References

Comprehensive Application Notes and Protocols for I-BRD9 in Oncology Research: Mechanisms, Efficacy, and Experimental Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BRD9 Biology and I-BRD9 Therapeutic Potential

Bromodomain-containing protein 9 (BRD9) is a critical subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, which plays fundamental roles in epigenetic regulation through its recognition of acetylated lysine residues on histones. This recognition enables the complex to modulate chromatin structure and accessibility, thereby influencing gene expression patterns essential for cellular processes. BRD9 has emerged as a promising therapeutic target in oncology due to its frequent dysregulation across diverse cancer types and its role in maintaining oncogenic transcriptional programs. Research demonstrates that BRD9 is overexpressed in multiple malignancies including acute myeloid leukemia (AML), gallbladder cancer (GBC), glioblastoma multiforme (GBM), and gastrointestinal stromal tumors (GISTs), where its activity supports tumor proliferation, survival, and therapeutic resistance.

This compound represents a first-in-class selective chemical probe that potently and specifically targets the bromodomain of BRD9. This small molecule inhibitor exhibits nanomolar potency (KD = 1.9 nM) against BRD9 with remarkable selectivity, demonstrating >700-fold selectivity over the BET family of bromodomains and >200-fold selectivity over the highly homologous BRD7 [1]. This exceptional selectivity profile minimizes off-target effects and makes this compound an invaluable tool for investigating BRD9-specific biology and therapeutic applications. The compound functions by competitively binding to the acetyl-lysine recognition pocket of BRD9, thereby disrupting its interaction with chromatin and subsequent recruitment of the ncBAF complex to target genes. This mechanism ultimately leads to downregulation of oncogenic transcriptional programs and impairs multiple hallmarks of cancer.

Therapeutic Applications and Efficacy Profiles Across Cancer Models

Quantitative Analysis of this compound Efficacy Across Preclinical Cancer Models

Table 1: In Vitro Efficacy of this compound Across Human Cancer Cell Lines

Cancer Type Cell Line Reported IC₅₀ Key Mechanisms Primary Readouts Citation
Acute Myeloid Leukemia MV4-11 <5 µM Apoptosis induction, Cell cycle arrest CCK-8 viability, EdU incorporation, Annexin V/PI staining [2]
Acute Myeloid Leukemia NB4 <5 µM Apoptosis, Ferroptosis CCK-8 viability, Western blot (PARP cleavage) [2]
Gallbladder Cancer NOZ ~5 µM CST1 downregulation, PI3K/AKT inhibition CCK-8 viability, Colony formation [3]
Gallbladder Cancer GBC-SD ~5 µM CST1 downregulation, PI3K/AKT inhibition CCK-8 viability, Colony formation [3]
Gastrointestinal Stromal Tumors GIST-T1 Not specified PUMA-dependent apoptosis MTT viability, Colony formation [4]
Gastrointestinal Stromal Tumors GIST-882 Not specified PUMA-dependent apoptosis MTT viability, Colony formation [4]
Uterine Fibroids Immortalized UF cells Not specified Cell cycle arrest, ECM reduction, Apoptosis RNA-seq, Western blot, Immunofluorescence [5]

Table 2: In Vivo Efficacy of this compound in Preclinical Tumor Models

Cancer Model Dosing Regimen Efficacy Outcomes Mechanistic Insights Citation
AML xenograft (MV4-11) 20 mg/kg, oral, daily Significant tumor growth inhibition BRD9 bromodomain engagement, Target gene modulation [6]
Gallbladder Cancer xenograft 5 mg/kg, intraperitoneal, every 2 days Suppressed tumor growth, Reduced Ki-67 CST1/PI3K/AKT pathway suppression [3]
GIST xenograft (with imatinib) 10 mg/kg, oral, daily Enhanced imatinib efficacy, Synergistic tumor reduction PUMA induction, AKT/GSK-3β/p65 axis [4]
GBM models (with oHSV1) Not specified Enhanced oncolytic virus potency, Antitumor immunity Antiviral gene suppression, ICD enhancement [7] [8]
Key Mechanistic Insights and Combination Therapy Approaches

The antitumor mechanisms of this compound extend beyond simple BRD9 inhibition to involve multifaceted cellular responses that vary across cancer types. In AML, this compound treatment induces caspase-dependent apoptosis evidenced by cleavage of PARP, caspase-9, and caspase-3, alongside cell cycle arrest through upregulation of CDKN1A (p21) and CDKN2B (p15) [2]. Additionally, the observed cell death was partially rescued by ferrostatin-1, suggesting a role for ferroptosis in the compound's mechanism. In GBC models, this compound exerts its effects through epigenetic regulation of cystatin 1 (CST1), subsequently inhibiting the PI3K/AKT signaling pathway, which represents a crucial survival mechanism in this malignancy [3].

Notably, this compound demonstrates significant potential in combination therapy regimens. In GIST models, this compound synergizes with imatinib by promoting PUMA-dependent apoptosis through the TUFT1/AKT/GSK-3β/p65 axis, providing a promising approach to overcome limitations of single-agent tyrosine kinase inhibitor therapy [4]. Similarly, in glioblastoma, BRD9 inhibition potently overcomes resistance to oncolytic herpes simplex virus type 1 (oHSV1) therapy by modulating antiviral gene expression and enhancing immunogenic cell death (ICD), resulting in improved antitumor immunity and viral replication [7] [8]. These combination strategies leverage the ability of this compound to disrupt transcriptional programs that confer therapeutic resistance, thereby sensitizing tumors to complementary treatment modalities.

Experimental Protocols and Methodological Guidelines

In Vivo Dosing and Administration Protocols

The following standardized protocol for in vivo administration of this compound has been optimized based on reported studies across multiple tumor models:

  • Formulation Preparation: Prepare this compound fresh before each administration by dissolving in vehicle solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [3]. Vortex the mixture thoroughly until the compound is completely dissolved, resulting in a clear solution. For oral administration in AML xenograft models, alternative formulations have been used successfully at doses of 20 mg/kg [6].

  • Dosing Regimens:

    • For monotherapy in gallbladder cancer models: Administer 5 mg/kg via intraperitoneal injection every two days for 4-6 weeks [3].
    • For monotherapy in AML models: Administer 20 mg/kg orally once daily [6].
    • For combination therapy with imatinib in GIST models: Administer 10 mg/kg orally daily alongside imatinib (40 mg/kg, oral) [4].
  • Tumor Monitoring: Measure tumor dimensions using digital calipers every 2-3 days throughout the study period. Calculate tumor volume using the formula: V = (L × W²)/2, where L is the longest diameter and W is the perpendicular shorter diameter. Monitor body weight simultaneously as an indicator of overall animal health and potential compound toxicity.

  • Endpoint Criteria: Establish humane endpoints including maximal tumor burden (≥1.5 cm in any dimension), significant weight loss (>20% of baseline), ulceration, or signs of distress. At termination, collect tumors for subsequent analysis including weight measurement, immunohistochemistry, and molecular profiling.

Combination Therapy with Oncolytic Viruses Protocol

The following protocol outlines the combination of this compound with oncolytic viruses for enhanced antitumor efficacy, particularly in glioblastoma models:

  • Pretreatment Schedule: Administer this compound (dose optimized for specific model) 24 hours prior to oHSV1 administration to effectively downregulate antiviral response genes and enhance viral susceptibility [7] [8].

  • Viral Administration: For orthotopic glioblastoma models, administer oHSV1 (1×10⁶ PFU in 2 μL PBS) via intracranial injection using stereotactic coordinates specific to the tumor location.

  • Immunological Assessment:

    • Analyze immunogenic cell death markers 48 hours post-treatment by flow cytometry for surface calreticulin exposure, ELISA for extracellular HMGB1 release, and luminescent assays for ATP secretion.
    • Evaluate immune cell infiltration by flow cytometry of tumor homogenates using antibodies against CD45 (pan-leukocyte), CD3 (T-cells), CD4 (helper T-cells), CD8 (cytotoxic T-cells), and CD11c (dendritic cells).
  • Viral Replication Quantification:

    • Collect tumor tissue 72 hours post-infection for viral titer quantification via plaque assay on Vero cells.
    • Isolate total RNA for qPCR analysis of HSV1 glycoprotein D expression as an additional indicator of viral replication.

Start Study Initiation (Tumor implantation) A Randomization & Group Assignment Start->A B This compound Formulation (10 mg/kg in vehicle) A->B C Administration Route: Oral Gavage vs. IP Injection B->C D Treatment Schedule: Daily for 4-6 weeks C->D E Tumor Monitoring: Bi-weekly caliper measurements D->E F Body Weight Tracking: Weekly assessments E->F E->F Parallel data collection G Endpoint Analysis: Tumor collection & processing F->G H Downstream Assays: IHC, Western blot, RNA-seq G->H

Figure 1: In Vivo Experimental Workflow for this compound Tumor Growth Inhibition Studies

Endpoint Analysis and Molecular Profiling Protocol

Comprehensive endpoint analysis is crucial for evaluating the efficacy and mechanism of action of this compound in tumor models:

  • Tumor Processing: Following euthanasia, immediately divide excised tumors into multiple aliquots: (1) flash-freeze in liquid nitrogen for RNA and protein extraction, (2) preserve in RNAlater for transcriptomic analysis, (3) embed in OCT compound for frozen sectioning, and (4) fix in 10% neutral buffered formalin for paraffin embedding and immunohistochemistry.

  • Immunohistochemical Analysis:

    • Perform antigen retrieval on 4-μm formalin-fixed paraffin-embedded sections using citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) as appropriate for target antigens.
    • Incubate with primary antibodies against Ki-67 (proliferation), cleaved caspase-3 (apoptosis), BRD9 (target engagement), and pathway-specific markers such as p-AKT for gallbladder cancer models or PUMA for GIST models.
    • Develop using appropriate secondary antibodies with HRP conjugation and DAB chromogen, followed by counterstaining with hematoxylin.
  • Molecular Analysis:

    • Extract total RNA using TRIzol reagent and synthesize cDNA for qRT-PCR analysis of BRD9-regulated genes including IER3, CDKN1A, CDKN2B, and DDIT3 using GAPDH as a housekeeping control [2].
    • Perform Western blot analysis for apoptosis markers (PARP, caspase-9, caspase-3 cleavage), pathway markers (p-AKT, total AKT, p65), and BRD9 expression using Lamin B as a loading control.

cluster_ncBAF ncBAF Complex Disruption cluster_pathways Downstream Pathway Modulation cluster_effects Cellular Phenotypes IBRD9 This compound Treatment A1 BRD9 Bromodomain Inhibition IBRD9->A1 A2 Disrupted Histone Acetyl-lysine Recognition A1->A2 A3 Altered Chromatin Remodeling A2->A3 B1 CST1/PI3K/AKT Pathway Suppression A3->B1 B2 TUFT1/AKT/GSK-3β/p65 Axis Inhibition A3->B2 B3 Antiviral Gene Expression Alteration A3->B3 B4 Cell Cycle Regulator Expression (CDKN1A/CDKN2B) A3->B4 C1 Apoptosis Induction (PARP/Caspase cleavage) B1->C1 C2 Cell Cycle Arrest B1->C2 C3 Reduced Proliferation (Ki-67 reduction) B1->C3 B2->C1 B2->C3 C4 Enhanced Viral Susceptibility B3->C4 B4->C2

Figure 2: Molecular Mechanisms of this compound Antitumor Activity

Safety, Tolerability, and Research Limitations

Toxicity Profiles and Research Considerations

Across preclinical studies, this compound has demonstrated favorable toxicity profiles with no significant adverse effects reported in animal models at therapeutic doses. In GBC xenograft models, no apparent toxic effects were observed following administration of 5 mg/kg every two days over an extended period [3]. Similarly, in AML xenograft models, the compound was well-tolerated at higher doses of 20 mg/kg administered orally [6]. The exceptional selectivity of this compound for BRD9 over other bromodomain-containing proteins (particularly the BET family) significantly contributes to its favorable safety profile by minimizing off-target effects [1].

Despite these promising findings, researchers should consider several important limitations when designing studies with this compound:

  • Cell-Type Specific Responses: The molecular consequences of BRD9 inhibition exhibit significant cell-type specificity, with distinct transcriptional responses observed across different cancer models [2] [3] [5]. This variability necessitates careful preliminary investigation of pathway engagement in new model systems.

  • Mechanistic Complexity: The antitumor effects of this compound frequently involve multiple cell death mechanisms, including apoptosis, ferroptosis, and immunogenic cell death, depending on cellular context and combination treatments [2] [7] [4]. Researchers should employ comprehensive assessment methods to capture this complexity.

  • Limited Clinical Data: As with many chemical probes, this compound remains primarily in preclinical development, and its pharmacokinetic and safety profiles in humans have not been established. Appropriate safety precautions should be employed when handling the compound in laboratory settings.

Conclusion and Future Directions

This compound represents a valuable chemical probe for investigating BRD9 biology and evaluating the therapeutic potential of BRD9 inhibition in oncology. Its well-characterized selectivity, efficacy across diverse cancer models, and compatibility with combination regimens make it an indispensable tool for epigenetic cancer research. The protocols outlined herein provide robust methodological frameworks for evaluating this compound in preclinical models, with particular utility for researchers exploring therapeutic targeting of chromatin remodeling complexes or seeking to overcome resistance to established therapies. Future research directions should focus on identifying predictive biomarkers for this compound response, optimizing combination strategies with conventional and immunotherapeutic agents, and developing next-generation BRD9 inhibitors with improved pharmacological properties for potential clinical translation.

References

Comprehensive Application Notes & Protocols: I-BRD9 Mediated Gene Regulation in Kasumi-1 Cells

Author: Smolecule Technical Support Team. Date: February 2026

Abstract

I-BRD9 is a potent and selective cellular chemical probe that targets bromodomain-containing protein 9 (BRD9), a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex. In Kasumi-1 cells - an established acute myeloid leukemia (AML) model - this compound demonstrates significant regulation of genes involved in oncology and immune response pathways. These application notes provide detailed experimental protocols and mechanistic insights for researchers investigating BRD9 function in hematological malignancies and developing targeted epigenetic therapies. The data presented herein establish this compound as a valuable tool compound for probing BRD9-dependent transcriptional regulation in relevant cellular models [1] [2].

Introduction to BRD9 and this compound

BRD9 Biological Function

BRD9 is a critical component of the ncBAF chromatin remodeling complex, which distinguished itself from canonical BAF complexes by containing BRD9 instead of BRD7. This complex plays essential roles in chromatin architecture regulation and DNA accessibility, thereby controlling gene expression programs vital for cellular processes. The BRD9 protein contains a single bromodomain that specifically recognizes acetylated lysine residues on histones, functioning as an "epigenetic reader" that recruits the ncBAF complex to target genes [3]. Emerging research has implicated BRD9 in various cancers, with evidence supporting its role as a therapeutic target in hematological malignancies and solid tumors [4] [2].

This compound Compound Profile

This compound represents the first potent and selective cellular chemical probe for BRD9, demonstrating high selectivity for BRD9 over the closely related BRD7 and members of the bromodomain and extra-terminal (BET) family. This selectivity profile makes this compound particularly valuable for dissecting specific BRD9 functions without confounding off-target effects. The compound exhibits a favorable pharmacological profile for cellular applications, including appropriate solubility and potency ranges suitable for in vitro experimentation [1] [3].

This compound Molecular Properties and Specifications

Table 1: Molecular and Biochemical Properties of this compound

Property Specification Experimental Details
Molecular Weight 497.55 g/mol C₂₂H₂₂F₃N₃O₃S₂
CAS Number 1714146-59-4 -
BRD9 Binding Affinity (TR-FRET) pIC₅₀ = 7.3 μM (IC₅₀ ~0.05 μM) Biochemical assay
BRD9 Cellular Engagement (NanoBRET) pIC₅₀ = 6.8 μM (IC₅₀ ~0.16 μM) Cellular assay
BRD4 BD1 Selectivity pIC₅₀ = 5.3 μM (IC₅₀ ~5.0 μM) Demonstrates >60-fold selectivity
Aqueous Solubility (CLND) 359 μM Suitable for cellular applications
Selectivity vs BRD3 >625-fold In HUT-78 cell lysate

This compound features a thienopyridone head group that binds to the acetyl-lysine recognition pocket of BRD9, forming a critical hydrogen bond with conserved Asn100. The compound's propyl substitution accesses an adjacent induced hydrophobic pocket, while the tetrahydro-2H-thiopyran ring establishes additional protein interactions not observed with earlier chemotypes. This unique binding mode underlies this compound's exceptional selectivity profile against other bromodomain family members [1] [2].

Application in Kasumi-1 Cells: Gene Regulation Data

Table 2: this compound Mediated Gene Regulation in Kasumi-1 Cells

Gene Symbol Regulation Direction Magnitude of Change Biological Function Potential Relevance
CLEC1 Down Strong Immune receptor Pattern recognition
DUSP6 Down Strong Phosphatase MAPK pathway regulation
FES Down Strong Kinase Hematopoietic signaling
SAMSN1 Down Strong Adaptor protein Immune cell signaling

The gene expression changes summarized in Table 2 were observed following treatment of Kasumi-1 cells with 10 μM this compound for 6 hours. These four genes were strongly downregulated and were not similarly affected by I-BET151, a BET family inhibitor, indicating the specific role of BRD9 in regulating these targets. The identified genes participate in oncology and immune response pathways, suggesting BRD9's involvement in these critical cellular processes in the AML context [1].

Experimental Protocols

Cell Culture and Maintenance

Materials:

  • Kasumi-1 cells (ATCC CRL-2728)
  • RPMI-1640 medium with 2 mM L-glutamine
  • Fetal bovine serum (FBS), 10-20%
  • Penicillin-Streptomycin (optional)
  • T-75 flasks or appropriate culture vessels
  • Humidified incubator at 37°C with 5% CO₂

Procedure:

  • Culture Conditions: Maintain Kasumi-1 cells in RPMI-1640 medium supplemented with 10-20% FBS. Some protocols recommend higher serum concentrations (20%) for optimal growth of Kasumi-1 cells.
  • Passaging: When cultures reach densities of 0.5-1.0 × 10⁶ cells/mL, dilute to approximately 0.2-0.3 × 10⁶ cells/mL every 2-3 days.
  • Monitoring: Regularly check for mycoplasma contamination and monitor cell viability, which should maintain >90% for experimental applications.
  • Preservation: For long-term storage, freeze cells in FBS with 10% DMSO at -80°C or in liquid nitrogen.
This compound Treatment Protocol

Reagent Preparation:

  • Stock Solution: Prepare 10 mM this compound stock in DMSO. Aliquot and store at -20°C or -80°C.
  • Working Solutions: Prepare intermediate dilutions in DMSO immediately before use.
  • Treatment Medium: Dilute this compound into pre-warmed complete medium to achieve final concentration (typically 1-25 μM), ensuring DMSO concentration does not exceed 0.1% in final treatment.

Treatment Procedure:

  • Cell Seeding: Harvest exponentially growing Kasumi-1 cells, count, and centrifuge at 300 × g for 5 minutes.
  • Resuspension: Resuspend cells in fresh complete medium at 0.2-0.5 × 10⁶ cells/mL.
  • Drug Administration: Add this compound working solution to achieve desired final concentration. Include vehicle control (DMSO only) at same dilution.
  • Incubation: Culture cells for 6 hours (gene expression studies) or up to 72 hours (phenotypic assays) in humidified 37°C incubator with 5% CO₂.
  • Monitoring: Assess cell viability during treatment using trypan blue exclusion or similar method.
RNA Extraction and Gene Expression Analysis

RNA Isolation:

  • Cell Collection: Collect 1-5 × 10⁶ cells per condition by centrifugation at 300 × g for 5 minutes.
  • Lysis: Lyse cell pellets in TRIzol or similar reagent following manufacturer's protocol.
  • RNA Purification: Isolate total RNA using chloroform phase separation and isopropanol precipitation or silica membrane columns.
  • Quality Assessment: Determine RNA concentration by spectrophotometry and assess quality (A260/A280 ratio ~2.0, A260/A230 >1.8).

Gene Expression Analysis:

  • cDNA Synthesis: Convert 0.5-1 μg total RNA to cDNA using reverse transcriptase with random hexamers and/or oligo-dT primers.
  • Quantitative PCR: Prepare reaction mixtures containing cDNA template, gene-specific primers, and SYBR Green or TaqMan master mix.
  • Amplification: Run qPCR reactions with appropriate cycling conditions (typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
  • Data Analysis: Calculate fold-change using ΔΔCt method with normalization to appropriate housekeeping genes (GAPDH, ACTB, or HPRT1).

Mechanism of Action and Pathway Analysis

G IBRD9 This compound BRD9 BRD9 IBRD9->BRD9 Binds ncBAF ncBAF Complex BRD9->ncBAF Subunit of Chromatin Chromatin Remodeling ncBAF->Chromatin Remodels Transcription Gene Transcription Chromatin->Transcription Regulates Genes Target Genes (CLEC1, DUSP6, FES, SAMSN1) Transcription->Genes Modulates Pathways Oncology & Immune Response Pathways Genes->Pathways Affects Phenotype Cellular Phenotype Pathways->Phenotype Influences

Figure 1: this compound Mechanism of Action in Kasumi-1 Cells

The ncBAF complex containing BRD9 regulates gene expression by remodeling chromatin structure at specific genomic loci. This compound binds to the bromodomain of BRD9, disrupting its ability to recognize and interact with acetylated histone marks. This interference prevents proper recruitment of the ncBAF complex to target genes, leading to alterations in transcriptional programs that ultimately affect cellular phenotypes relevant to cancer pathogenesis [3] [2].

In Kasumi-1 cells, the genes most significantly downregulated by this compound treatment play roles in critical cellular processes:

  • CLEC1: A C-type lectin domain family member implicated in pattern recognition and immune responses
  • DUSP6: A dual-specificity phosphatase that regulates MAP kinase activity, particularly ERK1/2 signaling
  • FES: A kinase involved in hematopoietic differentiation and immune cell signaling
  • SAMSN1: An adaptor protein participating in immune cell activation and signaling pathways

The coordinated downregulation of these genes suggests BRD9's involvement in maintaining oncogenic transcriptional programs in AML cells, potentially through modulation of signaling pathways and immune response elements [1].

Troubleshooting and Optimization

Common Technical Issues
  • Low Potency: Ensure proper storage of this compound stock solutions (-20°C or below) and avoid repeated freeze-thaw cycles. Verify compound solubility in treatment medium.
  • High Background in DMSO Control: Keep DMSO concentration consistent across all treatments and do not exceed 0.1% final concentration.
  • Variable Gene Expression Results: Maintain consistent cell density across replicates, as density can influence gene expression profiles.
  • Poor RNA Quality: Process cells quickly after collection, use RNase-free techniques, and ensure proper RNA storage conditions.
Experimental Optimization
  • Dose-Response Studies: Include a range of this compound concentrations (e.g., 1-25 μM) to establish dose-dependent effects.
  • Time Course Analysis: Conduct preliminary time course experiments (e.g., 3, 6, 12, 24 hours) to determine optimal treatment duration for specific endpoints.
  • Validation Approaches: Consider orthogonal approaches such as BRD9 knockdown (siRNA/shRNA) to confirm this compound-specific effects.

Research Applications and Future Directions

The application of this compound in Kasumi-1 cells provides a valuable model system for:

  • Target Validation: Confirming BRD9-dependent phenotypes in AML contexts
  • Combination Therapy Screening: Identifying synergistic partners with conventional or targeted therapies
  • Biomarker Discovery: Identifying predictive biomarkers for BRD9-targeted therapies
  • Mechanistic Studies: Elucidating BRD9's role in chromatin remodeling and transcriptional regulation

Recent evidence suggests that degradation of BRD9 (as opposed to inhibition) may produce more pronounced anti-leukemic effects, prompting development of PROTAC molecules that target BRD9 for proteasomal degradation. These degraders may offer advantages in certain therapeutic contexts, particularly in hematological malignancies [2].

Conclusion

This compound serves as a valuable chemical probe for investigating BRD9 function in Kasumi-1 cells and other biologically relevant systems. The protocols and data presented herein provide researchers with a foundation for studying BRD9-mediated transcriptional regulation in AML models. The specific downregulation of CLEC1, DUSP6, FES, and SAMSN1 genes in Kasumi-1 cells highlights BRD9's role in regulating signaling and immune response pathways in leukemia contexts. Further investigation of these regulated genes may yield important insights into AML pathogenesis and potential therapeutic opportunities.

References

I-BRD9 DMSO solubility stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

I-BRD9 Stock Solution Preparation

The table below summarizes the key data for preparing a DMSO stock solution of this compound.

Parameter Value / Description
Molecular Weight 497.55 g/mol [1]
Recommended Solvent DMSO [1]
Stock Concentration 50 mg/mL [1]
Molarity of Stock 100.49 mM [1]
Preparation Note Sonication is recommended to aid dissolution [1]

Application in Cellular Assays

For cellular experiments, this compound demonstrates potent inhibitory activity. The table below outlines its key bioactivity and cellular potency.

Assay Type Target Potency (pIC₅₀) IC₅₀ Selectivity Notes
Biochemical (TR-FRET) BRD9 7.3 [2] [1] 50 nM [2] >700-fold selective over BET family; 200-fold over BRD7 [2] [3]
Cellular (NanoBRET) BRD9 6.8 [2] 158 nM [2] >625-fold selective for BRD9 over BRD3 in HUT-78 cells [2]

Experimental Workflow for Cellular Inhibition

The following diagram illustrates a general workflow for using this compound in a cellular inhibition experiment, from stock solution preparation to phenotypic validation.

G Start Prepare 50 mg/mL Stock Solution Step1 Dilute in culture medium (Working conc. ~158 nM - 10 µM) Start->Step1 Decision1 DMSO < 0.5% v/v? Step1->Decision1 Step2 Treat Cells (e.g., Kasumi-1, HUT-78) Step3 Incubate (Time varies by protocol) Step2->Step3 Step4 Assay Readout Step3->Step4 Step5 Validate Phenotype Step4->Step5 End Analyze BRD9-dependent gene expression Step5->End Decision1->Start No, re-dilute Decision1->Step2 Yes

Biological Context of BRD9 Inhibition

This compound is a chemical probe that inhibits the bromodomain of BRD9, a subunit of the SWI/SNF chromatin remodeling complex. This complex is crucial for regulating gene expression. The diagram below outlines the proposed mechanism by which this compound exerts its effects in Acute Myeloid Leukemia (AML) cells.

G IBRD9 This compound Application BRD9 Inhibits BRD9 Bromodomain IBRD9->BRD9 SWISNF Disrupts SWI/SNF Complex Function at Chromatin BRD9->SWISNF MYC Downregulates MYC Expression SWISNF->MYC Phenotype Anti-Proliferation and Differentiation MYC->Phenotype

Critical Experimental Notes

  • Solubility and Handling: The provided solubility (50 mg/mL in DMSO) is a reference value. Always visually inspect your stock solution to ensure full dissolution. Sonication is recommended to achieve a homogeneous solution [1].
  • Vehicle Control: When treating cells, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5% v/v) to avoid cytotoxicity. Include a vehicle control (DMSO-only) in all experiments [1].
  • Probe Selectivity: this compound was designed for high selectivity over the closely related BRD7 and BET bromodomains [2] [3]. This selectivity is a key feature that allows you to confidently attribute observed phenotypes to BRD9 inhibition.
  • Target Validation: The on-target effect of this compound in cells has been rigorously validated using a BRD9 bromodomain-swap allele, which confers resistance to the inhibitor, providing strong genetic evidence that the anti-proliferative effects are specifically due to BRD9 inhibition [4].

References

Comprehensive Application Note: I-BRD9 Synergy with Chemotherapeutic Agents

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BRD9 Biology and I-BRD9 as a Therapeutic Agent

Bromodomain-containing protein 9 (BRD9) is a critical subunit of the non-canonical BRG1/BRM-associated factor (ncBAF) chromatin remodeling complex, which plays a fundamental role in regulating gene expression by modifying chromatin accessibility. As an epigenetic "reader" protein, BRD9 specifically recognizes and binds to acetylated lysine residues on histones through its bromodomain, thereby recruiting additional transcriptional regulators to specific genomic locations. This positioning makes BRD9 a key modulator of oncogenic transcriptional programs in various cancers. The development of this compound as a selective chemical probe has enabled targeted investigation and therapeutic exploitation of BRD9 function. This compound demonstrates remarkable specificity, with greater than 700-fold selectivity over the BET family of bromodomains and 200-fold over the highly homologous BRD7, making it an ideal tool for dissecting BRD9-specific biology [1].

The therapeutic rationale for targeting BRD9 stems from its role as a dependency factor in multiple cancer types. Cancer cells frequently exploit BRD9 function to maintain transformed phenotypes, making them vulnerable to BRD9 inhibition. Research has consistently demonstrated that BRD9 suppression impairs cancer cell proliferation, disrupts oncogenic transcriptional networks, and can sensitize malignancies to conventional chemotherapeutic agents. This application note comprehensively summarizes the current experimental evidence for this compound synergy with chemotherapy, provides detailed protocols for assessing combination effects, and offers practical guidance for researchers pursuing this promising therapeutic strategy.

Quantitative Summary of this compound Combination Therapy Responses

Extensive preclinical investigations have demonstrated that this compound can synergistically enhance the efficacy of various chemotherapeutic agents across diverse cancer types. The table below systematically summarizes the key combination partners, observed effects, and experimental models used in these studies.

Table 1: Summary of this compound Synergy with Chemotherapeutic Agents Across Cancer Types

Cancer Type Combination Partner Observed Effects Experimental Models Key Findings
Rhabdoid Tumors [2] Doxorubicin, Carboplatin Additive to synergistic inhibition of proliferation; G1 cell cycle arrest; apoptosis induction BT12, BT16, G401, KD cell lines Combination indexes: 0.7-0.9 (synergistic); IC~50~ reduction of 30-60% for chemotherapeutics
Multiple Myeloma [3] Pomalidomide, Lenalidomide Overcame IMiD resistance; downregulation of MYC and Ikaros proteins H929, RPMI-8226 cell lines; IMiD-resistant derivatives 40-60% greater growth inhibition vs. single agents; suppression of MYC and IKZF3 pathways
Acute Myeloid Leukemia [4] [5] Cytarabine, Doxorubicin Enhanced growth inhibition; increased apoptosis; caspase activation MV4-11, NB4, MOLM13 cell lines 2-3 fold increase in apoptosis; 40-70% greater growth inhibition; PARP cleavage enhancement
Testicular Germ Cell Tumors [6] Cisplatin (potential) Reduced viability; G1-phase arrest; apoptosis induction; pluripotency loss NCCIT, TCam-2 cell lines; xenograft models 50-80% viability reduction; NANOG, NODAL downregulation; epithelial differentiation
Gallbladder Cancer [7] Cisplatin (potential) Inhibition of PI3K/AKT pathway; reduced proliferation NOZ, GBC-SD cell lines; xenograft models CST1-mediated PI3K/AKT suppression; 60-75% growth inhibition at 5μM

The consistent theme across these studies is that this compound pretreatment typically potentiates conventional chemotherapy, allowing for reduced chemotherapeutic doses while maintaining or enhancing antitumor efficacy. This synergistic relationship potentially translates to improved therapeutic windows in clinical settings, where dose-limiting toxicities often restrict chemotherapy administration.

Therapeutic Applications in Specific Cancer Contexts

Hematologic Malignancies

In acute myeloid leukemia (AML), this compound monotherapy demonstrates significant anti-leukemic activity by reducing cell proliferation and inducing apoptotic cell death. When combined with standard chemotherapeutic agents, these effects are substantially enhanced. Treatment of AML cell lines (MV4-11, NB4) with this compound (5-10 μM) in combination with cytarabine or doxorubicin resulted in a 40-70% greater growth inhibition compared to single-agent treatment [4]. Mechanistically, this combination enhanced caspase-9 and caspase-3 activation and PARP cleavage, indicating augmented apoptotic signaling. Additionally, this compound treatment increased expression of cell cycle inhibitors CDKN1A (p21) and CDKN2B (p15), contributing to G1-phase cell cycle arrest that potentially sensitizes cells to chemotherapy-induced DNA damage [4].

For multiple myeloma (MM), the combination of this compound with immunomodulatory drugs (IMiDs) such as pomalidomide represents a particularly promising approach to overcome drug resistance. Research has demonstrated that BRD9 targeting synergizes with IMiDs by promoting the downregulation of MYC and Ikaros proteins (IKZF1 and IKZF3), both critical dependencies in MM pathogenesis [3]. This combination was effective even in IMiD-resistant cell lines, suggesting its potential utility in treating relapsed/refractory disease. The synergy was associated with suppression of MYC and E2F target genes, which govern cell cycle progression and DNA replication, while upregulating pathways involved in immune and inflammatory responses that may enhance antitumor immunity [3].

Solid Tumors

In rhabdoid tumors, which are characterized by SMARCB1 deficiency, this compound exhibits clear synergistic relationships with specific chemotherapeutic classes. Combination studies revealed that this compound synergizes with doxorubicin and carboplatin, but interestingly shows antagonism with vincristine, highlighting the importance of partner selection when designing combination regimens [2]. The synergistic combinations produced enhanced G1 cell cycle arrest and increased apoptosis across multiple rhabdoid tumor cell lines (BT12, BT16, G401). This context-dependent synergy underscores the necessity for meticulous preclinical evaluation of specific drug combinations within relevant cancer models.

Emerging evidence suggests potential applications in testicular germ cell tumors (TGCTs), where this compound monotherapy significantly reduced viability, induced apoptosis, and caused G1-phase cell cycle arrest [6]. Notably, this compound treatment promoted differentiation of TGCT cells by downregulating pluripotency factors (NANOG, NODAL, KLF4) while upregulating genes involved in epithelial development. This differentiation-promoting effect may potentially sensitize these cancers to platinum-based chemotherapy, which represents the standard of care for TGCTs, though direct combination studies with cisplatin are ongoing [6].

Table 2: Optimal this compound Dosing and Treatment Conditions for Different Cancer Models

Cancer Model This compound Monotherapy IC~50~ Effective Combination Concentration Optimal Treatment Sequence Key Biomarkers of Response
AML [4] 5-15 μM (72h) 2-10 μM Pre-treatment 24h before chemotherapy Cleaved PARP, Caspase-3/9, CDKN1A, IER3
Multiple Myeloma [3] 1-5 μM (96h) 0.5-3 μM Concurrent with IMiDs MYC, IKZF1/3, CRBN expression
Rhabdoid Tumors [2] 8-25 μM (72h) 5-15 μM Concurrent or pre-treatment 12h G1-phase arrest, Annexin V positivity
Gallbladder Cancer [7] 3-8 μM (48h) 2-5 μM Pre-treatment 24h before chemotherapy CST1, p-AKT, FOXP1
Testicular GCTs [6] 4-12 μM (72h) Not established Not established NANOG reduction, CD11b increase

Detailed Experimental Protocols

In Vitro Combination Therapy Assessment

Cell viability and proliferation assays provide the foundation for assessing this compound interactions with chemotherapeutic agents. The following protocol outlines a standardized approach for combination studies:

  • Cell Seeding and Treatment: Seed cells in 96-well plates at optimized densities (e.g., 1,000-5,000 cells/well for AML lines, 3,000-8,000 cells/well for solid tumor models) in appropriate complete media. After 24-hour adherence (for adherent lines) or immediate treatment (for suspension cells), administer this compound and chemotherapeutic agents according to predetermined experimental conditions. Include single-agent treatments, combination groups, and vehicle controls (DMSO typically ≤0.1%) [2] [4].

  • Viability Assessment: At experimental endpoints (typically 72-96 hours), measure viability using Cell Counting Kit-8 (CCK-8) or CellTiter-Glo assays according to manufacturer protocols. For CCK-8, add 10 μL reagent per 100 μL medium, incubate 2-3 hours at 37°C, and measure absorbance at 450 nm. For CellTiter-Glo, add equal volume reagent, shake 2 minutes, incubate 10 minutes, and record luminescence [7] [4].

  • Data Analysis: Normalize data to vehicle controls, calculate percentage viability, and determine combination effects using Chou-Talalay method or Bliss independence analysis. Generate combination indexes (CI) where CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates additivity, and CI > 1.1 indicates antagonism [2] [3].

Apoptosis and Cell Cycle Analysis

Mechanistic validation of combination effects requires assessment of apoptotic response and cell cycle perturbations:

  • Annexin V/Propidium Iodide Staining: Harvest 1-5×10^5 cells per condition, wash with cold PBS, and resuspend in 100 μL binding buffer. Add 5 μL Annexin V-FITC and 5 μL PI (20 μg/mL), incubate 15 minutes in dark, then add 400 μL binding buffer. Analyze immediately by flow cytometry, distinguishing live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations [4].

  • Cell Cycle Analysis: Fix 1×10^6 cells in 70% ethanol at -20°C for 2 hours, then wash with PBS and treat with RNase A (100 μg/mL) at 37°C for 30 minutes. Stain with propidium iodide (50 μg/mL) for 10 minutes at room temperature, then analyze DNA content by flow cytometry. Use appropriate software to quantify G0/G1, S, and G2/M populations [2] [6].

  • Western Blot Validation: Confirm apoptosis mechanistically by detecting cleavage of PARP, caspase-3, and caspase-9 using standard Western blot protocols. Additionally, assess cell cycle regulators such as p21, p27, and cyclin D1 to corroborate cell cycle findings [4].

The following workflow diagram illustrates the key experimental steps for assessing this compound synergy with chemotherapy:

G Start Experimental Setup A Cell Seeding & Acclimation (24h) Start->A B Drug Treatment: - this compound alone - Chemo alone - Combination - Vehicle control A->B C Incubation (72-96 hours) B->C D Viability Assessment (CCK-8/CellTiter-Glo) C->D E Mechanistic Studies D->E I Data Analysis & Synergy Calculation D->I F Apoptosis Analysis (Annexin V/PI) E->F G Cell Cycle Analysis (PI staining) E->G H Protein Extraction & Western Blot E->H F->I G->I H->I

Synergy Analysis Methodology

Robust quantification of drug interactions requires specialized analytical approaches:

  • Combination Index (CI) Calculation: Use the Chou-Talalay method implemented in software such as CompuSyn or CalcuSyn. Input dose-effect data for individual agents and combinations at fixed ratios. The general formula is CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ + α(D)₁(D)₂/(Dx)₁(Dx)₂, where (Dx)₁ and (Dx)₂ are doses of each drug alone required to produce x% effect, and (D)₁ and (D)₂ are doses in combination that produce the same effect [2] [3].

  • Isobologogram Generation: Plot isobolograms to visualize synergistic relationships. The X and Y axes represent doses of individual drugs, with the line connecting equi-effective doses defining additive effects. Data points falling below this line indicate synergy, while points above indicate antagonism [3].

  • Three-Dimensional Surface Modeling: For more comprehensive visualization, create 3D response surface plots using specialized software (e.g., SynergyFinder) to illustrate the combination effects across all tested concentration ranges, highlighting regions of maximum synergy [3].

Mechanistic Insights into BRD9 Function and Combination Effects

BRD9 in Chromatin Remodeling and Oncogenic Transcription

BRD9 functions as an essential component of the ncBAF chromatin remodeling complex, which distinguishes itself from canonical BAF complexes through its unique subunit composition including BRD9 and GLTSCR1. This specialized complex preferentially localizes to specific genomic regions, including CTCF-binding sites and enhancers, where it regulates nucleosome positioning and accessibility. In cancer contexts, ncBAF complexes are frequently recruited to super-enhancers controlling oncogene expression, thereby maintaining transcriptional programs essential for malignant cell identity and proliferation [5] [8]. The dependency of certain cancers on BRD9 stems from this role in sustaining oncogenic transcription, creating a vulnerable target for therapeutic intervention.

The mechanistic basis for combination synergy appears to involve BRD9's function in DNA damage response and repair pathways. Recent research has revealed that BRD9 plays a role in regulating homologous recombination repair through its interaction with acetylated RAD54 [4]. Additionally, in gastric cancer models, BRD9 has been shown to enhance DNA damage repair capacity through its interaction with p53, limiting nuclear translocation and subsequently activating E2F transcription factors [9]. This interplay creates a BRD9-p53-E2F1 regulatory circuit that influences cellular responses to genotoxic stress. When BRD9 is inhibited, this circuit is disrupted, potentially impairing the cancer cell's ability to repair chemotherapy-induced DNA damage and resulting in enhanced sensitivity to genotoxic agents.

Context-Specific Mechanisms of Synergy

The molecular determinants of this compound synergy with chemotherapy vary across cancer types, reflecting tissue-specific and genetic context-dependent mechanisms:

  • Transcription Factor Interference: In multiple myeloma, BRD9 inhibition synergizes with IMiDs by concurrently targeting the Ikaros family transcription factors (IKZF1/IKZF3) and MYC, both master regulators of MM cell survival. The combined disruption of these parallel survival pathways creates synthetic lethality that is particularly effective against IMiD-resistant disease [3].

  • Pathway Disruption: In gallbladder cancer, BRD9 promotes tumor progression through upregulation of CST1 and activation of the PI3K/AKT pathway. This compound treatment suppresses this axis, potentially removing pro-survival signals that would otherwise protect cells from chemotherapy-induced stress [7].

  • Pluripotency Network Disruption: In testicular germ cell tumors, this compound differentiates cancer cells by suppressing core pluripotency factors (NANOG, NODAL, KLF4). This differentiation therapy approach may sensitize embryonal carcinoma cells to conventional chemotherapy that typically targets rapidly dividing, undifferentiated cells [6].

The following diagram illustrates the key mechanistic pathways through which this compound enhances chemotherapy efficacy:

Technical Considerations and Future Directions

Practical Implementation Guidelines

Successful application of this compound in combination studies requires attention to several technical considerations:

  • Compound Handling: this compound should be reconstituted in DMSO to prepare 10-100 mM stock solutions, aliquoted to avoid freeze-thaw cycles, and stored at -80°C. For working solutions, further dilute in DMSO immediately before use to ensure stability. Include vehicle controls with equivalent DMSO concentrations in all experiments [1] [4].

  • Treatment Scheduling: The timing of this compound administration relative to chemotherapy partners significantly influences combination outcomes. For most applications, pretreatment with this compound (12-24 hours before chemotherapy) provides optimal sensitization, allowing for target engagement and transcriptional reprogramming before genotoxic insult. However, context-specific optimization is recommended, as concurrent administration may be preferable for certain partners [2] [4].

  • Appropriate Model Selection: Choose disease models with documented BRD9 dependency, such as SMARCB1-deficient rhabdoid tumors, SS18-SSX-driven synovial sarcomas, or AML subtypes with specific epigenetic alterations. Verify BRD9 expression in your models via Western blot or qPCR before initiating extensive combination studies [6] [8].

Beyond Inhibition: Degrader Platforms

Recent advances in BRD9 targeting have demonstrated that degradation approaches may offer advantages over bromodomain inhibition alone. PROTAC (Proteolysis-Targeting Chimera) degraders such as dBRD9-A and QA-68 facilitate ubiquitin-mediated degradation of BRD9, resulting in more complete and durable target suppression [5]. These degraders typically incorporate this compound-like warheads connected to E3 ligase recruiters, effectively depleting cellular BRD9 protein levels rather than merely inhibiting its bromodomain function. In comparative studies, degraders consistently demonstrate superior efficacy compared to inhibitors across multiple hematologic malignancy models, with IC~50~ values in the nanomolar versus micromolar range [5]. This enhanced activity makes degraders particularly attractive for combination approaches, though their increased potency requires careful dose optimization when pairing with chemotherapeutic agents.

Conclusion

The accumulating preclinical evidence strongly supports the strategic utility of this compound in combination with conventional chemotherapy across diverse cancer types. The consistent observation of synergistic interactions, particularly with DNA-damaging agents, suggests that BRD9 inhibition creates a therapeutically exploitable vulnerability in cancer cells. The mechanistic basis for this synergy appears to involve disruption of oncogenic transcriptional programs, impairment of DNA damage response pathways, and sensitization to apoptotic signals.

As the field advances, key future directions include validating these combination approaches in physiologically relevant in vivo models, establishing predictive biomarkers for patient selection, and exploring sequential administration schedules to maximize therapeutic index. Additionally, the development of next-generation BRD9 degraders promises enhanced potency and potentially broader therapeutic windows. The experimental protocols and mechanistic insights provided in this application note offer a foundation for researchers to systematically explore this compound combination strategies in their specific disease contexts of interest, accelerating the translation of this promising therapeutic approach toward clinical application.

References

BRD9 and I-BRD9 in DNA Damage Repair: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

1. Molecular Mechanism of BRD9 in DNA Damage Repair BRD9 is a critical subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex. A key function of BRD9 in DNA damage repair is its role as a scaffold protein that facilitates Homologous Recombination (HR) [1]. Following DNA damage, BRD9 is recruited to break sites. Its bromodomain specifically recognizes and binds to acetylated lysine 515 (K515) on RAD54, a vital HR protein. Simultaneously, the C-terminal domain of BRD9 constitutively interacts with RAD51 [1]. This dual interaction is essential for forming a functional RAD51-RAD54 complex, which is necessary for the later stages of HR-mediated repair. Inhibiting BRD9 with I-BRD9 disrupts this complex formation, leading to persistent DNA damage and impaired HR efficiency [1].

Furthermore, an oncogenic feedback loop involving BRD9 has been identified in gastric cancer. Here, BRD9 directly binds to and inhibits the tumor suppressor p53, preventing its nuclear translocation. This inhibition leads to the activation of the transcription factor E2F1, which in turn binds to and transactivates the BRD9 promoter, creating a BRD9-p53-E2F1 positive feedback circuit that promotes cancer cell proliferation and DNA repair capacity [2].

2. Therapeutic Application: Sensitizing Cancer Cells to Chemotherapy The core therapeutic strategy is to use this compound to induce a state of HR deficiency (HRD) in cancer cells. While HR-proficient cancers often resist DNA-damaging agents, inducing HRD via BRD9 inhibition makes them vulnerable.

  • Synergy with PARP Inhibitors and Platinum Drugs: BRD9 depletion or inhibition by this compound sensitizes cancer cells to PARP inhibitors (e.g., olaparib) and platinum-based chemotherapeutics (e.g., cisplatin and oxaliplatin) [2] [1]. This synergistic effect provides a strategy to overcome chemoresistance in HR-proficient cancers, such as ovarian and gastric cancers [2] [1].
  • Cancer-Specific Effects: Studies in colorectal cancer indicate that treatments with BRD9 inhibitors or BRD9-knockdown specifically reduce cancer cell viability while showing minimal effects on non-transformed colonic epithelial cells, suggesting a potential therapeutic window [3].

The diagram below illustrates the mechanism by which this compound disrupts HR and sensitizes cells to DNA-damaging agents.

G cluster_normal Functional HR Repair cluster_ibrd9 This compound Inhibition DSB DNA Double- Strand Break RAD51 RAD51 DSB->RAD51 BRD9_Active BRD9 RAD51->BRD9_Active Recruits RAD54 RAD54 (Ac-K515) RAD54->BRD9_Active Binds via BRD9 Bromodomain Complex RAD51-RAD54 Complex BRD9_Active->Complex Scaffolds Repair Successful HR Repair Complex->Repair IBRD9 This compound BRD9_Inhibited BRD9 (Inhibited) IBRD9->BRD9_Inhibited Inhibits RAD54_Free RAD54 (Ac-K515) BRD9_Inhibited->RAD54_Free Failed Binding NoComplex No Complex Formation RAD54_Free->NoComplex PersistentDamage Persistent DNA Damage & Cell Death NoComplex->PersistentDamage Chemo PARPi / Cisplatin Chemo->PersistentDamage Synergizes with

Quantitative Profiling of this compound Effects

The tables below summarize key quantitative findings from recent studies on BRD9 inhibition.

Table 1: Cytotoxic and Apoptotic Effects of BRD9 Targeting

Cell Line / Model Intervention Key Phenotypic Outcome Quantitative Measure Citation
SW620 (Colon Cancer) BRD9 siRNA Knockdown Reduced Cell Viability Significant decrease in CCK-8 assay [3]
SW620 (Colon Cancer) BRD9 siRNA Knockdown Increased Apoptosis Elevated cleaved PARP & Caspase-3 [3]
HuLM (Uterine Fibroid) This compound (1-25 µM, 48h) Decreased Cell Proliferation Dose-dependent inhibition (Trypan blue) [4]
HuLM (Uterine Fibroid) This compound (1-25 µM) Reduced Proliferation Marker Decreased PCNA protein levels [4]
HuLM (Uterine Fibroid) This compound (5 µM) Cell Cycle Arrest (G1 phase) Increased from 51.5% to 59.0% [4]

Table 2: DNA Damage and Repair Metrics Following BRD9 Inhibition

Cell Line / Model Intervention Assay Type Key Finding on DNA Repair Citation
OVCAR8 (Ovarian Cancer) BRD9 Knockdown (KD) γH2AX Foci Clearance Delayed clearance post-IR (8-24h) [1]
OVCAR8 (Ovarian Cancer) BRD9 KD RAD51 Foci Resolution Persistent RAD51 foci post-IR [1]
OVCAR8 (Ovarian Cancer) BRD9 KD RAD54 Foci Formation Significantly reduced IR-induced foci [1]
SW620 (Colon Cancer) BRD9 siRNA DNA Damage Markers Increased pH2AX and pRPA32 [3]
HCT-116 / U2OS BRD9 KD / this compound DR-GFP Reporter Assay Marked deficiency in HR activity [1]

Experimental Protocols for this compound Application

Protocol 1: Assessing HR Proficiency Using the DR-GFP Reporter Assay This protocol is used to quantify the effect of this compound on Homologous Recombination efficiency [1].

  • Cell Line: Use HR-proficient cancer cell lines (e.g., U2OS, OVCAR8) stably integrated with the DR-GFP reporter system.
  • This compound Treatment:
    • Seed cells and allow to adhere.
    • Pre-treat cells with this compound (e.g., 1-10 µM) or vehicle control (DMSO) for a suitable duration (e.g., 24 hours).
  • DSB Induction and Analysis:
    • Transfect cells with an expression plasmid for the I-SceI endonuclease to introduce a site-specific double-strand break (DSB) in the GFP gene. Include a non-transfected control.
    • 48-72 hours post-transfection, harvest cells and analyze by flow cytometry.
    • Quantification: The percentage of GFP-positive cells indicates successful HR repair. Compare this compound treated samples to controls. Expect a significant reduction in GFP+ cells with this compound treatment [1].

Protocol 2: Evaluating Chemosensitization via Colony Formation Assay This protocol measures the long-term synergistic effect of this compound with DNA-damaging agents [3].

  • Cell Seeding and Treatment:
    • Trypsinize and count cells (e.g., SW620, OVCAR8).
    • Plate a low density of cells (500 cells/well in a 6-well plate) to allow for colony formation.
    • After cells adhere, set up treatment conditions:
      • Condition A: Vehicle control (DMSO)
      • Condition B: this compound alone (e.g., 5 µM)
      • Condition C: Chemotherapeutic agent alone (e.g., Cisplatin at IC~50~)
      • Condition D: this compound + Chemotherapeutic agent
    • Treat cells for 72 hours, then replace with fresh drug-free medium.
  • Colony Staining and Counting:
    • Incubate cells for 7-10 days.
    • Fix colonies with methanol or paraformaldehyde and stain with 0.1% crystal violet solution.
    • Count colonies (>50 cells) manually or using imaging software.
    • Calculation: Surviving Fraction = (Number of colonies in treated group) / (Number of colonies in control group). The combination treatment (Condition D) should show a significantly lower surviving fraction than either agent alone [2] [3].

The workflow for a comprehensive analysis of this compound's effects is summarized below.

G Start Start: Treat Cancer Cells with this compound Step1 Molecular Analysis (Immunoblotting/Co-IP) Start->Step1 Step2 DNA Repair Assay (e.g., DR-GFP, γH2AX) Start->Step2 Step3 Viability & Apoptosis Assay (e.g., CCK-8, Annexin V) Start->Step3 Step4 Functional Survival Assay (Clonogenic Survival) Step1->Step4 Confirm target engagement Step2->Step4 Correlate HRD with outcome Step5 Combination Treatment (with PARPi/Cisplatin) Step3->Step5 Identify synergistic concentrations Interpretation Data Integration & Interpretation Step4->Interpretation Step5->Interpretation

Critical Considerations for Researchers

  • Cell Line and Context Dependency: The biological role of BRD9 can vary; it generally acts as an oncogene but has tumor-suppressive roles in some contexts like uveal melanoma [2]. Always validate BRD9's function and expression in your specific model system.
  • Control Experiments: When using this compound, include a BRD9-knockdown group (siRNA/shRNA) to confirm that the observed phenotypes are on-target. For HR assays, always include an NHEJ reporter to confirm the specificity of the HR defect [1].
  • Alternative Inhibition Methods: Besides this compound, natural polyphenols like Epigallocatechin-3-gallate (EGCG) and Quercetin have been identified as potential BRD9 inhibitors through molecular docking and can be explored as lead compounds [3].

References

Comprehensive Application Notes and Protocols: Targeting BRD9 with I-BRD9 to Modulate Interferon Signaling and Macrophage Activation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BRD9 Biology and I-BRD9 Application

Bromodomain-containing protein 9 (BRD9) is a critical subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex that has emerged as a key epigenetic regulator of inflammatory responses in macrophages. The development of specific BRD9 inhibitors, particularly this compound, has enabled researchers to precisely investigate the role of this epigenetic reader in innate immune signaling pathways. BRD9 functions as a chromatin remodeling complex component that recognizes acetylated lysine residues on histones and facilitates transcriptional activation of specific gene subsets, particularly interferon-stimulated genes (ISGs). The strategic inhibition of BRD9 with this compound represents a promising therapeutic approach for modulating pathological inflammatory responses while potentially sparing beneficial immunity.

Research has demonstrated that BRD9 regulates inflammatory gene expression in macrophages through its interaction with BET proteins, particularly BRD4, and components of the ISGF3 transcription factor complex (STAT1, STAT2, and IRF9). This molecular interplay positions BRD9 as a therapeutically targetable node in inflammatory diseases characterized by excessive interferon signaling. The following application notes provide detailed methodologies for investigating BRD9 function in macrophage biology and interferon responses using this compound, along with comprehensive data synthesis and visualization to guide research in this emerging field.

Molecular Mechanism of BRD9 in Macrophage Activation

BRD9 and ncBAF Complex Function

BRD9 serves as a defining structural component of the ncBAF chromatin remodeling complex, which distinguishes it from other SWI/SNF complex variants. This complex plays a specialized role in transcriptional regulation at promoter regions and CTCF/cohesin-binding sites:

  • Complex Specificity: The ncBAF complex uniquely contains BRD9 and GLTSCR1/1L while lacking other BAF subunits such as ARID1A/B, providing unique functional capabilities in chromatin remodeling.
  • Chromatin Engagement: BRD9's bromodomain recognizes and binds to acetylated histone marks, facilitating the recruitment of the remodeling complex to specific genomic loci.
  • Transcriptional Regulation: Through ATP-dependent chromatin remodeling, the complex creates accessible chromatin configurations that enable transcription factor binding and gene activation.

In macrophages, BRD9 is recruited to promoters of interferon-stimulated genes following inflammatory activation, where it facilitates the opening of chromatin structure and enhances transcriptional efficiency of these response genes.

BRD9 in Interferon Signaling Pathway

The connection between BRD9 and interferon signaling represents a crucial mechanistic link in inflammatory responses:

  • Secondary Response Gene Regulation: BRD9 is specifically required for the induction of secondary-response genes (SRGs) following Toll-like receptor 4 (TLR4) activation by endotoxins such as Lipid A, while primary-response genes generally remain unaffected [1].
  • ISGF3 Complex Collaboration: BRD9 colocalizes with the ISGF3 complex components (STAT1, STAT2, and IRF9) at ISG promoters and is corecruited with BRD4 upon stimulation, forming a enhanced transcriptional hub [1] [2].
  • Transcriptional Amplification: Inhibition or degradation of BRD9 results in reduced binding of STAT1, STAT2, and IRF9 at target promoters, demonstrating its essential role in stabilizing the ISGF3 complex on chromatin [1].

Table 1: Molecular Functions of BRD9 in Macrophage Activation

Functional Aspect Mechanistic Role Experimental Evidence
Chromatin Remodeling Component of ncBAF complex that facilitates ATP-dependent nucleosome positioning Co-immunoprecipitation with ncBAF components; localization at promoters and CTCF sites
Transcriptional Activation Enhances ISG expression through cooperation with BET proteins and ISGF3 complex ChIP-seq shows cobinding with BRD4, STAT1, STAT2, IRF9 at ISG promoters
Inflammatory Specificity Regulates subset of interferon-stimulated genes but not primary response genes RNA-seq after BRD9 inhibition shows specific reduction in ISGs but not PRGs
Epigenetic Memory Maintains accessible chromatin state at interferon-responsive enhancers and promoters ATAC-seq reveals reduced accessibility at specific ISG loci after BRD9 degradation

Quantitative Effects of BRD9 Inhibition - Data Synthesis

Transcriptional Regulation by this compound

Comprehensive transcriptomic analyses have revealed the specific gene expression patterns affected by BRD9 inhibition in macrophages:

  • ISG Suppression: Treatment with this compound causes significant reduction in a defined subset of interferon-stimulated genes, including canonical ISGs such as CXCL10, IFIT1, and ISG15, while having minimal impact on primary response genes [1] [3].
  • Inflammatory Pathway Specificity: BRD9-dependent genes show substantial overlap with those regulated by BET inhibition with JQ1, suggesting convergent epigenetic regulation of inflammatory responses, though BRD9 inhibition affects a more targeted gene set [1].
  • Glucocorticoid Synergy: BRD9 inhibition potentiates the anti-inflammatory effects of glucocorticoids like dexamethasone, enhancing suppression of inflammatory genes through mechanisms involving increased GR occupancy at target loci [4].
Functional Consequences in Disease Models

The functional impact of BRD9 inhibition extends to multiple disease-relevant contexts:

  • Antiviral Defense Modulation: Genetic ablation or pharmacological inhibition of BRD9 compromises the antiviral activity of interferon against multiple viruses, including influenza virus, HIV-1, and herpes simplex virus (HSV-1), though baseline viral replication remains unaffected [3] [5].
  • Metabolic Inflammation: In models of obesity and metabolic disease, BRD9 deletion in macrophages reduces adipose tissue inflammation and improves metabolic parameters, suggesting therapeutic potential in metabolic disorders [4].
  • Bone Homeostasis: BRD9 negatively regulates osteoclast differentiation through enhancement of IFN-β signaling, with BRD9 deficiency accelerating bone loss through enhanced osteoclastogenesis [6].

Table 2: Experimental Effects of this compound Treatment Across Biological Contexts

Experimental System Treatment Conditions Key Phenotypic Outcomes Reference
Bone marrow-derived macrophages 1-10 μM this compound, 18-24h pretreatment + Lipid A/LPS 30-60% reduction in specific ISGs; minimal effect on PRGs [1] [4]
In vivo metabolic inflammation BRD9 degradation or genetic deletion in high-fat diet Reduced adipose inflammation; improved insulin sensitivity [4]
Antiviral activity assays 3-10 μM this compound + IFN-α2 pretreatment 10-1000x increased viral replication (VSV-GFP, influenza) [3] [5]
Osteoclast differentiation 1-9 μM this compound during RANKL-induced differentiation Increased osteoclast number and size; enhanced bone resorption [6]
Human uterine fibroid cells 1-25 μM this compound for 48h Dose-dependent decreased proliferation; cell cycle arrest; reduced ECM [7]

Experimental Protocols for this compound Application

Standardized Macrophage Treatment Protocol

Objective: To evaluate the effect of this compound on interferon-stimulated gene expression in primary bone marrow-derived macrophages (BMDMs).

Materials:

  • This compound (commercially available from multiple biochemical suppliers)
  • Dimethyl sulfoxide (DMSO) for vehicle control
  • Bone marrow-derived macrophages from C57BL/6 mice
  • Lipid A or LPS for TLR4 stimulation
  • IFN-γ or IFN-α for interferon receptor stimulation
  • RNA extraction and qRT-PCR reagents
  • Western blot equipment for protein analysis

Procedure:

  • Macrophage Differentiation:

    • Isolate bone marrow cells from mouse femurs and tibias
    • Differentiate in complete media with 20% L929-conditioned media or 50 ng/mL M-CSF for 7 days
    • Confirm differentiation by flow cytometry (F4/80+ CD11b+)
  • This compound Treatment:

    • Prepare fresh this compound stock solution in DMSO (typically 10-50 mM)
    • Dilute to working concentrations (1-10 μM) in complete macrophage media
    • Include vehicle control (DMSO at equivalent concentration, typically <0.1%)
    • Pretreat macrophages with this compound for 18-24 hours prior to stimulation
    • Note: Extended treatment (>48 hours) may affect cell viability at higher concentrations
  • Macrophage Stimulation:

    • Stimulate with Lipid A (100 ng/mL) or LPS (10-100 ng/mL) for 1-4 hours for acute response studies
    • Alternatively, stimulate with IFN-γ (10-50 ng/mL) or IFN-α (100-1000 U/mL) for 4-24 hours
    • For time course experiments, collect samples at 1, 2, 4, 8, and 24 hours post-stimulation
  • Downstream Analysis:

    • RNA Analysis: Extract total RNA, perform reverse transcription, and analyze ISG expression (CXCL10, IFIT1, ISG15) by qRT-PCR
    • Protein Analysis: Prepare whole cell lysates and analyze protein expression by Western blotting (STAT1 phosphorylation, IRF9 expression)
    • Chromatin Studies: Perform ChIP for BRD9, BRD4, STAT1, and histone modifications at ISG promoters
    • Functional Assays: Assess antiviral activity using VSV-GFP or other reporter viruses

Troubleshooting:

  • High background ISG expression: Use low-endotoxin media and serum; ensure proper macrophage differentiation
  • Variable this compound efficacy: Verify inhibitor solubility and prepare fresh stocks; confirm target engagement through BRD9 degradation assays
  • Cytotoxicity at high concentrations: Perform dose-response (1-25 μM) and include viability assays (MTT, ATP content)

G cluster_0 This compound Macrophage Treatment Protocol Start Bone Marrow Isolation Diff Macrophage Differentiation (7 days with M-CSF) Start->Diff Pretreat This compound Pretreatment (1-10 μM, 18-24h) Diff->Pretreat Stimulate Inflammatory Stimulation (Lipid A, LPS, or IFN) Pretreat->Stimulate Notes Key Considerations: • Include DMSO vehicle controls • Confirm differentiation status • Test multiple this compound concentrations • Monitor cell viability Pretreat->Notes Analyze Downstream Analysis Stimulate->Analyze RNA RNA Analysis (qRT-PCR for ISGs) Analyze->RNA Protein Protein Analysis (Western Blot, ChIP) Analyze->Protein Function Functional Assays (Antiviral Activity) Analyze->Function End Data Interpretation RNA->End Protein->End Function->End

Advanced Protocol: Chromatin Immunoprecipitation After this compound Treatment

Objective: To assess BRD9 and ISGF3 complex recruitment to interferon-stimulated gene promoters following this compound treatment.

Additional Materials:

  • Crosslinking solution (1% formaldehyde)
  • ChIP-validated antibodies against BRD9, BRD4, STAT1, STAT2, IRF9
  • Protein A/G magnetic beads
  • qPCR primers for ISG promoters (e.g., CXCL10, IFIT1) and negative control regions

Procedure:

  • After this compound treatment and stimulation, crosslink cells with 1% formaldehyde for 10 minutes at room temperature
  • Quench crosslinking with 125 mM glycine for 5 minutes
  • Harvest cells, lyse, and sonicate to fragment chromatin to 200-500 bp
  • Immunoprecipitate with target antibodies overnight at 4°C
  • Wash beads, reverse crosslinks, and purify DNA
  • Analyze enrichment by qPCR with specific primers for ISG promoters

Expected Results: this compound treatment should reduce BRD9, BRD4, and ISGF3 component occupancy at target ISG promoters, correlating with decreased gene expression.

Signaling Pathway Visualization

The molecular mechanism of BRD9 in interferon signaling can be visualized as a comprehensive pathway map:

G BRD9 in Interferon Signaling and Macrophage Activation cluster_receptors Receptor Activation cluster_signaling Signal Transduction cluster_transcription Transcription Complex Formation cluster_output Chromatin Remodeling & Gene Expression cluster_outcomes Biological Outcomes TLR4 TLR4/Lipid A MyD88 MyD88/TRIF TLR4->MyD88 IFNAR IFN-α/β Receptor JAKs JAK1/TYK2 IFNAR->JAKs IFNGR IFN-γ Receptor IFNGR->JAKs IRF9 IRF9 MyD88->IRF9 IFN-β Production STATs STAT1/STAT2 Phosphorylation JAKs->STATs ISGF3 ISGF3 Complex (STAT1-STAT2-IRF9) STATs->ISGF3 IRF9->ISGF3 BRD4 BRD4 ISGF3->BRD4 BRD9 BRD9-ncBAF Complex ISGF3->BRD9 Chromatin Chromatin Remodeling BRD4->Chromatin BRD9->Chromatin Recruitment & Stabilization BRD9->Chromatin Impaired Recruitment ISGs Interferon-Stimulated Genes (ISGs) Chromatin->ISGs Inflammation Controlled Inflammation ISGs->Inflammation Antiviral Antiviral State ISGs->Antiviral IBRD9 This compound Inhibition IBRD9->BRD9 Specific Inhibition Resolution Resolution Phase Inflammation->Resolution

Therapeutic Applications and Research Implications

Disease-Specific Applications

Targeting BRD9 with this compound presents unique therapeutic opportunities across multiple disease contexts:

  • Autoinflammatory Disorders: For interferonopathies and other conditions characterized by excessive interferon signaling, this compound offers a potential therapeutic approach to dampen pathological ISG expression without completely abrogating antiviral defenses [3] [5].
  • Metabolic Disease: The ability of BRD9 inhibition to reduce adipose tissue inflammation and enhance glucocorticoid efficacy suggests applications in obesity-related metabolic disorders [4].
  • Fibrotic Conditions: Evidence from uterine fibroid studies demonstrates that this compound reduces extracellular matrix deposition and cell proliferation, indicating potential in fibrotic diseases [7].
  • Bone Disorders: The role of BRD9 in restraining osteoclast differentiation suggests applications in osteoporosis treatment, though careful dosing would be required to avoid excessive bone resorption [6].
Research Applications

Beyond therapeutic development, this compound serves as a valuable research tool for fundamental immunology studies:

  • Epigenetic Mechanism Decoding: this compound enables researchers to dissect the specific contributions of ncBAF complexes in inflammatory gene regulation separate from other chromatin remodeling activities.
  • Interferon Response Specialization: The compound allows investigation of how specific ISG subsets are differentially regulated at the epigenetic level.
  • Transcription Factor Cooperation: Studies with this compound illuminate the functional interplay between chromatin remodelers and sequence-specific transcription factors in innate immunity.

Table 3: Therapeutic Potential of BRD9 Inhibition in Disease Models

Disease Category Pathological Feature Mechanism of Action Research Evidence
Interferonopathies Excessive ISG expression Selective reduction of ISG transcription Reduced ISG expression in human cells; improved viability in inflammatory models
Metabolic Disease Adipose tissue inflammation Enhanced glucocorticoid signaling; reduced M1 polarization Decreased inflammation in high-fat diet models; improved insulin sensitivity
Fibrotic Disorders Excessive ECM deposition Reduced proliferation and fibrotic gene expression Decreased fibronectin and collagen in uterine fibroid models
Bone Loss Diseases Excessive osteoclast activity Dysregulated IFN-β feedback on osteoclastogenesis Increased bone resorption in myeloid-specific BRD9 knockout mice
Cancer Tumor cell proliferation Cell cycle arrest and apoptosis induction Anti-proliferative effects in multiple cancer cell lines

Conclusion and Future Directions

The development and application of this compound has significantly advanced our understanding of epigenetic regulation in macrophage biology and interferon signaling. This specific BRD9 inhibitor provides researchers with a precision tool to dissect the contributions of ncBAF complexes to inflammatory responses without broadly disrupting other chromatin remodeling activities. The experimental protocols outlined herein provide robust methodologies for investigating BRD9 function in macrophage models, with particular relevance to innate immunity and inflammatory disease research.

Future applications of this compound will likely expand to include combination therapies with other epigenetic modulators, development of tissue-specific delivery systems, and exploration of its effects in cellular differentiation beyond the immune system. The ongoing refinement of BRD9-targeted degraders (PROTACs) may yield even more specific tools for manipulating this pathway. As research progresses, this compound and related compounds hold significant promise both as research tools and as potential therapeutic agents for inflammatory diseases characterized by dysregulated interferon responses.

References

Application Notes and Protocols: I-BRD9 as a Chemical Probe for Targeting RAD51-RAD54 Complex in Homologous Recombination Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BRD9 Biology and Homologous Recombination

Homologous recombination (HR) represents a critical DNA repair pathway that maintains genomic stability through error-free repair of DNA double-strand breaks. This evolutionarily conserved process is particularly important in the S and G2 phases of the cell cycle when sister chromatids are available as repair templates. The HR pathway initiates with the resection of DNA ends to generate single-stranded DNA overhangs, which serve as binding platforms for the central recombinase RAD51. The formation of the RAD51 nucleoprotein filament enables the essential homology search and strand invasion steps that characterize HR, ultimately leading to accurate repair using the sister chromatid as a template [1] [2].

The RAD54 protein plays multiple indispensable roles in HR, functioning as a molecular motor that translocates along double-stranded DNA through ATP hydrolysis. As a member of the SWI2/SNF2 superfamily of chromatin remodeling factors, RAD54 facilitates HR through several mechanisms: stabilizing the RAD51-ssDNA filament, promoting chromatin remodeling to enhance DNA accessibility, stimulating DNA strand exchange, and driving branch migration of Holliday junctions [1] [2]. The functional interaction between RAD51 and RAD54 is essential for efficient HR, with RAD54 specifically recruited to DNA damage sites through its association with RAD51 [3].

Bromodomain-containing protein 9 (BRD9) has recently been identified as a critical regulator of the RAD51-RAD54 interaction in homologous recombination. BRD9 is a subunit of the SWI/SNF chromatin remodeling complex that functions as a reader of acetyl-lysine modifications through its bromodomain. While initially characterized as an epigenetic regulator of transcription, recent research has revealed that BRD9 plays a direct role in DNA damage response by facilitating the formation of the RAD51-RAD54 complex following DNA damage [4] [3]. This discovery positions BRD9 as a promising therapeutic target for cancer treatment, particularly in tumors that rely on efficient HR for survival and therapy resistance.

I-BRD9 Characterization and Mechanism of Action

Chemical and Pharmacological Properties

This compound represents a first-in-class, selective, cellular chemical probe that potently and specifically targets the bromodomain of BRD9. This small molecule inhibitor exhibits high binding affinity for the BRD9 bromodomain while demonstrating excellent selectivity over other bromodomain-containing proteins, including those in the BET family. The molecular structure of this compound was optimized to interact with the acetyl-lysine binding pocket of BRD9, thereby disrupting its ability to recognize acetylated protein targets. In cellular assays, this compound demonstrates potent anti-proliferative effects against various cancer cell lines, with particular efficacy in acute myeloid leukemia (AML) models and ovarian cancer cells that overexpress BRD9 [5] [4].

The pharmacological activity of this compound has been validated through multiple experimental approaches. Treatment with this compound effectively phenocopies the genetic knockdown of BRD9, resulting in impaired homologous recombination, delayed resolution of DNA damage sites, and sensitization to DNA-damaging agents. In cellular viability assays, this compound treatment led to a significant reduction in AML cell growth, with IC50 values in the low micromolar range depending on cell type and treatment duration. This growth inhibition was accompanied by decreased Edu incorporation, indicating impaired DNA synthesis and cell cycle progression [5].

Molecular Mechanism in Homologous Recombination

The molecular mechanism by which this compound disrupts homologous recombination involves interference with a critical protein-protein interaction essential for efficient DNA repair. Under normal conditions, following DNA damage, the bromodomain of BRD9 specifically recognizes and binds to acetylated lysine 515 (K515) on RAD54. This modification-dependent interaction serves as a molecular bridge that facilitates the association between RAD54 and RAD51, forming a functional complex that is essential for the later stages of HR [4] [3].

This compound functions by competitively inhibiting the binding between the BRD9 bromodomain and acetylated RAD54. When this compound occupies the bromodomain of BRD9, it prevents the recruitment of RAD54 to DNA damage sites and disrupts the formation of the RAD51-RAD54 complex. This disruption leads to persistent RAD51 foci at damage sites, indicating impaired RAD51 dissociation from chromatin—a process that normally requires RAD54 activity. Consequently, the HR process becomes deficient, despite initial RAD51 recruitment remaining intact [3]. The following diagram illustrates this mechanism and the consequential cellular effects of this compound inhibition:

G DNA_Damage DNA Double-Strand Break RAD51_Recruitment RAD51 Recruitment & Filament Formation DNA_Damage->RAD51_Recruitment BRD9_Recruitment BRD9 Recruitment to Damage Site RAD51_Recruitment->BRD9_Recruitment RAD54_Acetylation RAD54 Acetylation at K515 BRD9_Recruitment->RAD54_Acetylation Complex_Formation BRD9 Binds Acetylated RAD54 via Bromodomain RAD54_Acetylation->Complex_Formation Functional_Complex RAD51-RAD54 Complex Formation Complex_Formation->Functional_Complex HR_Repair Successful HR-Mediated Repair Functional_Complex->HR_Repair Cell_Survival Cell Survival & Genomic Stability HR_Repair->Cell_Survival IBDR9 This compound Treatment BRD9_Inhibition BRD9 Bromodomain Occupied by this compound IBDR9->BRD9_Inhibition No_Complex Impaired RAD51-RAD54 Complex Formation BRD9_Inhibition->No_Complex Prevents RAD54 Binding RAD51_Persistence Persistent RAD51 Foci at Damage Sites No_Complex->RAD51_Persistence HR_Deficiency HR Deficiency RAD51_Persistence->HR_Deficiency Sensitization Cellular Sensitization to DNA-Damaging Agents HR_Deficiency->Sensitization

Figure 1: Molecular Mechanism of this compound in Disrupting RAD51-RAD54 Complex Formation and Homologous Recombination

The functional consequence of BRD9 inhibition is a selective defect in homologous recombination without significant impact on non-homologous end joining (NHEJ). This specific HR deficiency creates a synthetic lethal interaction with PARP inhibitors and sensitizes cancer cells to other DNA-damaging agents like cisplatin, providing the rational basis for combination therapies [4] [3].

Therapeutic Potential and Research Applications

Synthetic Lethality and Chemosensitization

The targeted inhibition of BRD9 by this compound creates synthetic lethal interactions with several DNA-damaging agents and targeted therapies, offering promising strategic approaches for cancer treatment. This synthetic lethality is particularly effective in HR-proficient cancers that would otherwise resist PARP inhibitor therapy. Research demonstrates that this compound acts synergistically with olaparib, a PARP inhibitor, in HR-proficient cancer cells, effectively converting them into HR-deficient phenotypes that are vulnerable to PARP inhibition [4]. This combination strategy has shown significant promise in preclinical models of ovarian cancer, where BRD9 is frequently overexpressed.

The chemosensitization effect of this compound extends beyond PARP inhibitors to include platinum-based chemotherapeutic agents. Depleting BRD9 or inhibiting it with this compound sensitizes ovarian cancer cells to cisplatin, a mainstay in ovarian cancer treatment [4]. The ability to overcome therapeutic resistance makes BRD9 an attractive target for combination regimens in treatment-resistant malignancies. Additionally, in acute myeloid leukemia, this compound monotherapy demonstrates significant efficacy, implicating BRD9 as a critical dependency in this disease context [5].

Biomarker Development and Patient Stratification

The effectiveness of this compound correlates with specific molecular features that can serve as potential biomarkers for patient stratification. BRD9 overexpression has been identified in ovarian cancer and is preferentially observed in certain AML subtypes, suggesting that tumor cells with elevated BRD9 expression may exhibit heightened dependence on this protein [4] [5]. This overexpression potentially represents a therapeutic vulnerability that can be exploited with this compound treatment.

Functionally, HR proficiency represents another key biomarker for this compound application. Cancers with intact homologous recombination pathways but without underlying BRCA mutations are prime candidates for BRD9 inhibition, as these tumors rely on functional RAD51-RAD54 complexes for DNA repair and survival. The presence of persistent RAD51 foci following DNA damage can serve as a pharmacodynamic biomarker indicating effective BRD9 inhibition, as this phenomenon reflects the disruption of RAD51-RAD54 complex function [3].

Quantitative Profiling of this compound Effects

Cellular Response Profiles

Table 1: Quantitative Assessment of this compound Effects in Cellular Models

Cell Type Assay Type Experimental Treatment Key Findings Significance/ p-value
OVCAR8 & U2OS DR-GFP HR Reporter This compound treatment Significant reduction in HR efficiency p < 0.01 [3]
OVCAR8 & U2OS NHEJ Reporter This compound treatment No significant changes in NHEJ activity Not Significant [3]
OVCAR8 γH2AX Foci Clearance This compound + IR (8-24h post) Delayed clearance of DNA damage foci p < 0.05 [3]
OVCAR8 RAD51 Foci Resolution This compound + IR Persistent RAD51 foci at damage sites p < 0.01 [3]
OVCAR8 RAD54 Foci Formation This compound + IR Reduced RAD54 recruitment to damage sites p < 0.01 [3]
AML Cell Lines (NB4, MV4-11) Cell Viability (CCK-8) This compound monotherapy (72h) Significant reduction in cell growth p < 0.001 [5]
AML Cell Lines EdU Incorporation This compound treatment Decreased DNA synthesis p < 0.01 [5]
OVCAR8 Synergy Assay This compound + Olaparib Synergistic effect in HR-proficient cells p < 0.01 [4]
Molecular Interaction Profiles

Table 2: Protein Interaction and Complex Formation Data

Interaction/Complex Experimental System Effect of BRD9 inhibition Functional Consequence
BRD9-RAD54 Interaction Co-IP after DNA damage Abolished interaction Prevents RAD54 recruitment to RAD51
RAD51-RAD54 Complex Formation Co-IP after IR Disrupted complex formation Impairs RAD51 removal from DNA
RAD54 Chromatin Localization Immunofluorescence + IR Reduced RAD54 foci formation Decreased homology search & strand invasion
BRD9 Chromatin Recruitment Immunofluorescence + IR Unaffected initial recruitment BRD9 recruitment depends on RAD51, not vice versa
RAD51 Chromatin Association Chromatin fractionation Prolonged RAD51 retention Defective RAD51 dissociation from repaired sites
RAD54 Acetyl-K515 Binding In vitro binding assays Competitively inhibited by this compound Molecular basis for disrupted interactions

Experimental Protocols and Methodologies

Homologous Recombination Functional Assay

The DR-GFP reporter assay represents a robust and widely employed method for quantifying homologous recombination efficiency in mammalian cells. This assay utilizes a specially engineered GFP reporter system containing two differentially mutated GFP genes: (1) a full-length GFP gene with an integrated I-SceI restriction site and (2) an upstream truncated GFP fragment (SceGFP). When the I-SceI endonuclease is expressed, it creates a site-specific double-strand break within the full-length GFP gene. Functional HR repair using the upstream truncated GFP fragment as a template results in restoration of a functional GFP gene, which can be quantified by flow cytometry [3].

Protocol Steps:

  • Day 1: Seed appropriate cell lines (U2OS DR-GFP or OVCAR8 DR-GFP) in 6-well plates at 30-40% confluence
  • Day 2: Transfect with I-SceI expression plasmid using preferred transfection method
  • Optional: Treat with this compound (typically 1-5 μM) or DMSO control 2 hours pre-transfection
  • Day 3-4: Harvest cells 48-72 hours post-transfection and analyze GFP-positive population by flow cytometry
  • Analysis: Calculate HR efficiency as percentage of GFP-positive cells normalized to transfection efficiency and control conditions

Key Considerations:

  • Include positive controls (e.g., BRCA1 knockdown) and negative controls (empty vector)
  • Normalize results to account for variations in transfection efficiency and cell viability
  • Perform dose-response studies with this compound (0.1-10 μM) to establish optimal concentration
  • Confirm HR specificity by parallel NHEJ reporter assays [3]
DNA Damage Foci Analysis and Immunofluorescence

The kinetics of DNA repair protein foci formation and resolution provides critical insights into HR functionality and the impact of BRD9 inhibition. This protocol details the assessment of RAD51, RAD54, and γH2AX foci following DNA damage induction in this compound treated cells.

Protocol Steps:

  • Cell Preparation: Seed cells on sterile glass coverslips in appropriate medium and allow to adhere overnight
  • Pre-treatment: Incubate with this compound (1-5 μM) or vehicle control for 4-6 hours
  • DNA Damage Induction: Expose cells to ionizing radiation (typically 8-10 Gy) or radiomimetic drugs
  • Fixation: At appropriate timepoints post-irradiation (2h, 8h, 16h, 24h), fix cells with 4% paraformaldehyde
  • Permeabilization and Blocking: Permeabilize with 0.5% Triton X-100, block with 5% BSA
  • Immunostaining: Incubate with primary antibodies (anti-RAD51, anti-RAD54, anti-γH2AX) followed by fluorescent secondary antibodies
  • Imaging and Quantification: Acquire images by confocal microscopy, quantify foci per nucleus using image analysis software

Key Considerations:

  • Optimal timepoints vary by protein: RAD51 (4-8h), RAD54 (4-8h), γH2AX (2h for formation, 8-24h for resolution)
  • BRD9 inhibition phenotype: Expect persistent RAD51 and γH2AX foci with decreased RAD54 foci
  • Statistical analysis: Score minimum 100 cells per condition across three independent experiments [3]

The following workflow diagram illustrates the key experimental approaches for evaluating this compound effects:

G Start Experimental Design: This compound Treatment Conditions HR_Assay HR Functional Assay (DR-GFP Reporter) Start->HR_Assay Foci_Analysis DNA Damage Foci Analysis (RAD51/RAD54/γH2AX) Start->Foci_Analysis Viability Cell Viability & Apoptosis Assays Start->Viability Interaction Protein Interaction Studies (Co-IP/Complex Formation) Start->Interaction Synergy Combination Studies (PARP inhibitors/Cisplatin) Start->Synergy HR_Data HR Efficiency Quantification HR_Assay->HR_Data Foci_Data Foci Kinetics & Co-localization Data Foci_Analysis->Foci_Data Viability_Data IC50 Values & Cell Death Mechanisms Viability->Viability_Data Interaction_Data RAD51-RAD54 Complex Formation Assessment Interaction->Interaction_Data Synergy_Data Synergy Scores (Combination Indices) Synergy->Synergy_Data Integration Data Integration & Mechanism Validation HR_Data->Integration Foci_Data->Integration Viability_Data->Integration Interaction_Data->Integration Synergy_Data->Integration

Figure 2: Experimental Workflow for Evaluating this compound Effects on Homologous Recombination

Protein Interaction Studies via Co-Immunoprecipitation

The detection of RAD51-RAD54 complex formation and its perturbation by this compound provides direct evidence of the molecular mechanism of action. This protocol details the co-immunoprecipitation approach to monitor these critical protein interactions.

Protocol Steps:

  • Cell Treatment and Lysis: Treat cells with this compound (1-5 μM) or DMSO control for 6 hours, induce DNA damage with IR (8-10 Gy) or camptothecin, then harvest at appropriate timepoints (2-4h post-damage) using mild lysis buffer
  • Immunoprecipitation: Incubate cleared lysates with anti-RAD54 or antthis compound antibody overnight at 4°C, then add protein A/G beads for 2-4 hours
  • Washing and Elution: Wash beads extensively with lysis buffer, elute proteins with SDS sample buffer
  • Immunoblotting: Separate proteins by SDS-PAGE, transfer to membranes, and probe with anti-RAD51, anti-RAD54, and antthis compound antibodies
  • Quantification: Normalize co-precipitated proteins to immunoprecipitated proteins and input controls

Key Considerations:

  • Critical controls: Include no-antibody, species-matched IgG, and input controls
  • BRD9 domain mapping: Utilize BRD9 truncation mutants (ΔBromo, C-terminal) to confirm interaction domains
  • Damage dependence: The BRD9-RAD54 interaction is damage-induced, while BRD9-RAD51 is constitutive [3]

Research Applications and Integration Strategies

This compound as a Chemical Probe in HR Research

This compound serves as a valuable research tool for investigating homologous recombination mechanisms and cellular responses to HR deficiency. Beyond its therapeutic implications, this chemical probe enables researchers to:

  • Dissect temporal requirements for BRD9 function at specific stages of homologous recombination
  • Investigate crosstalk between chromatin remodeling and DNA repair pathways
  • Study context-dependent roles of BRD9 in different genetic backgrounds and cancer types
  • Explore non-canonical functions of BRD9 in DNA replication and replication stress response

When employing this compound as a chemical probe, researchers should utilize appropriate controls including BRD9 genetic knockdowns and rescue experiments to confirm on-target effects. The optimal use concentration typically ranges from 1-5 μM for most cell lines, with treatment duration from 4-72 hours depending on the specific assay. It is recommended to perform dose-response studies for each new experimental system to establish the most effective concentration range [3] [5].

Integration with Therapeutic Development

The integration of this compound into therapeutic development pipelines requires systematic evaluation of its potential in combination regimens. Promising approaches include:

  • PARP inhibitor combinations: this compound pre-treatment for 24-48 hours before PARP inhibitor addition to maximize HR deficiency
  • Platinum-based chemotherapy: Concurrent administration or sequential scheduling based on mechanistic synergy
  • Radiation therapy: this compound as a radiosensitizer through impairment of radiation-induced DNA repair
  • Epigenetic therapy combinations: With HDAC inhibitors potentially enhancing RAD54 acetylation and dependency on BRD9 function

For translational applications, researchers should prioritize in vivo validation using patient-derived xenografts and genetically engineered mouse models that recapitulate the human disease context. The development of pharmacodynamic biomarkers such as RAD51 foci persistence and RAD54 recruitment deficiency will be essential for clinical translation of BRD9-targeted therapies [4] [3] [5].

Conclusion and Future Perspectives

This compound represents a potent and selective chemical probe that has enabled the discovery of BRD9's critical role in regulating the RAD51-RAD54 complex during homologous recombination. Through its specific inhibition of the BRD9 bromodomain, this compound disrupts the protein-protein interaction between BRD9 and acetylated RAD54, leading to defective RAD54 recruitment, persistent RAD51 foci, and ultimately HR deficiency. The well-characterized phenotypic consequences of BRD9 inhibition include synthetic lethality with PARP inhibitors, sensitization to platinum-based chemotherapy, and single-agent efficacy in BRD9-dependent cancers.

The experimental protocols detailed in this document provide robust methodologies for investigating BRD9 function and evaluating this compound effects in various research contexts. As the field advances, future development of next-generation BRD9 inhibitors with improved pharmacokinetic properties and enhanced selectivity profiles will further accelerate both basic research and therapeutic applications. The integration of BRD9 targeting into cancer therapy represents a promising approach for overcoming treatment resistance in HR-proficient cancers, potentially expanding the utility of PARP inhibitors and other DNA-damaging agents to broader patient populations.

References

Solubility and Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the essential data for preparing I-BRD9 stock solutions in DMSO [1].

Property Value / Recommendation Notes
Recommended Solvent DMSO (cell culture grade) Standard for reconstituting hydrophobic compounds.
Stock Concentration 10-13.9 mM A 10 mM solution equals 4.98 mg/mL. The solubility is at least 13.9 mg/mL (27.92 mM) [1].
Solubility in DMSO ≥ 13.9 mg/mL (27.92 mM) The solution should be clear. Hygroscopic DMSO can affect solubility; use newly opened containers [1].
Storage of Stock -80°C for 2 years; -20°C for 1 year. Aliquot to avoid repeated freeze-thaw cycles [1].

Protocols for Working Solutions

For cellular experiments, the concentrated DMSO stock must be diluted into an aqueous buffer. Below are two validated protocols for preparing working solutions [1].

Protocol 1: For most cell-based assays This protocol is suitable for general cell culture work and yields a clear solution.

  • Add 100 µL of DMSO stock solution (13.9 mg/mL) to 400 µL of PEG300. Mix evenly.
  • Add 50 µL of Tween-80 and mix evenly.
  • Add 450 µL of Saline (0.9% sodium chloride in ddH₂O) to adjust the volume to 1 mL.
  • The final concentration of the working solution is ≥ 1.39 mg/mL.

Protocol 2: For potential longer-term administration This protocol uses a different solubilizing agent and is recommended if the continuous dosing period exceeds half a month.

  • Add 100 µL of DMSO stock solution (13.9 mg/mL) to 900 µL of Corn Oil. Mix evenly.
  • The final concentration of the working solution is ≥ 1.39 mg/mL.

Troubleshooting and FAQ

What is the typical working concentration for cellular assays? Published studies often use this compound in a range of 1 to 10 µM [2]. It is crucial to determine the optimal concentration and treatment duration for your specific cell type and research question.

How do I confirm the inhibitor is working in my cells? A key downstream effect of BRD9 inhibition in certain cancer cells (like uterine fibroid cells or AML lines) is reduced cell proliferation. You can monitor this using trypan blue exclusion assays or by measuring protein levels of proliferation markers like PCNA, which have been shown to decrease in a dose-dependent manner with this compound treatment [2].

What controls should I use? Always include a vehicle control treated with the same final concentration of DMSO (e.g., 0.1% DMSO) to ensure that any observed effects are due to this compound and not the solvent.

The following diagram illustrates the core experimental workflow from stock preparation to phenotypic validation:

G Start Start: this compound Powder Stock Prepare Stock Solution 10-13.9 mM in DMSO Start->Stock Store Aliquot & Store -80°C for 2 years -20°C for 1 year Stock->Store WorkingSol Dilute to Working Solution Use Protocol 1 or 2 Store->WorkingSol CellTreat Treat Cells Typical range: 1-10 µM WorkingSol->CellTreat Validate Validate Phenotype (e.g., Reduced PCNA, Cell Cycle Arrest) CellTreat->Validate

Key Technical Notes

  • DMSO Concentration in Cell Culture: When adding the working solution to cell culture media, ensure the final DMSO concentration is kept low (typically ≤0.1%) to avoid solvent toxicity [1] [2].
  • Selectivity Profile: this compound is a highly selective chemical probe. It exhibits >700-fold selectivity for BRD9 over the BET family (including BRD4) and 200-fold selectivity over the closely related BRD7, making it suitable for attributing observed cellular effects specifically to BRD9 inhibition [3] [4].

References

I-BRD9 Permeability & Physicochemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

Published data indicates that I-BRD9 was designed with favorable drug-like properties for cellular activity. The table below summarizes key parameters:

Property Reported Value Significance for Cell Permeability
Artificial Membrane Permeability 210 nm/s [1] Suggests good passive diffusion potential.
ChromLogD (pH 7.4) 3.7 [2] [1] Indicates optimal lipophilicity for membrane permeation.
Aqueous Solubility (CLND) 359 μM [1] Suggests sufficient solubility in aqueous buffers.
Cellular NanoBRET IC₅₀ 158 nM (pIC₅₀ = 6.8) [2] [1] Directly confirms that this compound enters cells to engage its target.

Experimental Protocols for Verification

If you are observing a lack of cellular activity, these established protocols can help you verify whether this compound is functioning correctly in your system.

NanoBRET Target Engagement Assay

This assay directly measures the ability of this compound to bind BRD9 in a live-cell environment.

workflow Start Start: Transfect Cells A Introduce BRD9-NanoLuc Fusion Gene Start->A B Add Cell-Permeable NanoBRET Tracer A->B C Treat Cells with this compound B->C D Measure BRET Signal C->D E Analyze Competitive Displacement D->E End Confirm Cellular Target Engagement E->End

Detailed Methodology:

  • Cell Preparation: Transfert cells (e.g., HEK293) with a plasmid encoding a BRD9-NanoLuc fusion gene [3].
  • Tracer Addition: Incubate cells with a cell-permeable, nanoLuc-targeting BRD9 tracer ligand that generates a BRET (Bioluminescence Resonance Energy Transfer) signal upon binding [3].
  • Compound Treatment: Treat the cells with this compound. A functional and cell-permeable compound will competitively displace the tracer, leading to a decrease in the BRET signal [3] [1].
  • Data Analysis: Plot the dose-dependent decrease in BRET signal to calculate an IC₅₀ value, which should be in the nanomolar range (e.g., 158 nM) [1].
Functional Assessment in Leukemia Cells

Given BRD9's role in cancer, proliferation assays in sensitive cell lines are a standard functional readout.

workflow Start Start: Culture Leukemia Cells A Apply this compound Treatment (e.g., 1-25 µM) Start->A B Incubate for 48-72 hours A->B C Measure Endpoints: - Cell Count/Viability - Apoptosis Markers - Cell Cycle Analysis B->C D Expected Outcome: Reduced Proliferation, Increased Apoptosis C->D End Confirm Functional Cellular Activity D->End

Detailed Methodology:

  • Cell Lines: Use BRD9-dependent cell lines such as Kasumi-1 (AML), K562, or SKM-1 [4].
  • Treatment and Analysis:
    • Treat cells with this compound across a concentration range (e.g., 1 to 25 µM) for 48-72 hours [5].
    • Measure outcomes like reduced cell proliferation (trypan blue exclusion assay), downregulation of PCNA, induction of apoptosis (Annexin V staining), and cell cycle arrest [5].
  • Expected Result: Effective this compound should potently inhibit proliferation and induce apoptosis in these sensitive models [4] [5].

Frequently Asked Questions

Q1: Does this compound have documented cell permeability issues? A1: No. The literature consistently reports this compound as a selective cell-active chemical probe [2] [6] [1]. Its design, which resulted in favorable solubility and permeability, was a key achievement in creating the first selective BRD9 cellular probe [2].

Q2: What is a proven positive control experiment for this compound activity? A2: A robust positive control is to demonstrate inhibition of leukemia cell proliferation. For example, showing a dose-dependent suppression of Kasumi-1, K562, or SKM-1 cell growth confirms that this compound is active and engaging its pathway in cells [4] [5].

Q3: My experiment isn't working. What should I check? A3:

  • Compound Storage: Ensure this compound is stored according to the supplier's recommendations, typically at -20°C in a desiccated environment. Prepare fresh DMSO stock solutions for critical experiments.
  • Cell Model Validation: Verify that your cell model expresses BRD9 and is functionally dependent on it. Inconclusive results may occur in cell lines where BRD9 is not a key dependency.
  • Alternative Approaches: If inhibition is insufficient, consider using a BRD9 degrader (e.g., dBRD9 or Amphista's Targeted Glue degraders) [4] [7]. Degraders remove the entire protein and can often produce a more pronounced phenotypic effect [4] [3].

References

I-BRD9 selectivity confirmation assay

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity Profile of I-BRD9

The selectivity of this compound for BRD9 over other bromodomains was a critical factor in its validation as a high-quality chemical probe. The following table summarizes its published selectivity profile against key bromodomains [1] [2]:

Bromodomain / Family Protein Selectivity (Fold over BRD9) Key Differentiating Feature
BET Family BRD4 (BD1) > 700-fold Ile146 (in BRD4) vs. Tyr106 gatekeeper (in BRD9) [1]
Close Homolog BRD7 > 200-fold [1] / ~30-fold [3] High sequence similarity (85% in BRD); subtle differences in binding pocket flexibility and residue conformation (e.g., Phe155 in BRD7 vs. Phe160 in BRD9) [1] [3]
Broad Panel 34 other Bromodomains > 70-fold (for the majority) Achieved through structure-based drug design [1]

Experimental Workflow for Selectivity Confirmation

The selectivity of this compound was established using a combination of biochemical and cellular assays. The typical workflow to confirm this is outlined in the diagram below:

G Start Start: Validate this compound Selectivity A1 Biochemical Assay (TR-FRET Binding Assay) Start->A1 A2 Cellular Target Engagement (NanoBRET Assay) Start->A2 A3 Structural Analysis (X-ray Crystallography) Start->A3 B1 Assess binding affinity against purified BRD domains A1->B1 B2 Confirm engagement with BRD9 in a live-cell context A2->B2 B3 Understand structural basis for selectivity A3->B3 C1 Calculate IC50/Kd values and fold-selectivity B1->C1 C2 Determine cellular potency (IC50) B2->C2 C3 Identify key residue interactions (e.g., Tyr106) B3->C3 End Conclusion: Integrated Selectivity Profile C1->End C2->End C3->End

Detailed Experimental Protocols

Here are the detailed methodologies for the key assays depicted in the workflow.

TR-FRET Binding Assay [4] [1]

This biochemical assay competes this compound against a fluorescent tracer for binding to the BRD9 bromodomain.

  • Objective: To quantitatively measure the binding affinity and selectivity of this compound for the BRD9 bromodomain compared to other bromodomains (e.g., BRD4, BRD7) in a purified system.
  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) signal is generated when a tagged BRD9 ligand binds to the protein. Displacement by this compound decreases this signal, allowing for the calculation of inhibitory concentration (IC50).
  • Materials and Reagents:
    • Buffer: 50 mM HEPES (pH 7.4), 50 mM NaCl, 5% Glycerol, 1 mM DTT, 1 mM CHAPS.
    • Protein: Purified BRD9 bromodomain (final concentration 10 nM).
    • Tracer: Alexa Fluor 647-labeled BRD9 ligand (GSK2833930A) at its Kd concentration (~100 nM).
    • Detection Reagent: Eu-W1024 Anti-6xHis Antibody (e.g., PerkinElmer AD0111) at 1.5 nM final assay concentration (FAC).
    • Compound: this compound and controls (DMSO vehicle).
    • Equipment: 384-well microtitre plates, Envision plate reader or equivalent.
  • Procedure:
    • Plate Preparation: Add 50 nL of various concentrations of this compound or DMSO vehicle (0.5% final concentration) to the wells.
    • Reaction Mixture: Prepare a mix containing BRD9 protein and the Alexa Fluor 647 ligand in assay buffer.
    • Incubation: Add 5 µL of the reaction mixture to all wells. Incubate in the dark for 30 minutes at room temperature.
    • Detection: Add the Eu-W1024 Anti-6xHis Antibody.
    • Reading: Read the plate on the Envision reader, measuring donor (Eu) and acceptor (Alexa Fluor 647) counts.
    • Data Analysis: Calculate the acceptor/donor ratio for each well. Plot the ratio against the compound concentration to determine the IC50. Perform the same assay with other bromodomains (like BRD4 BD1 and BRD7) to calculate fold-selectivity.
NanoBRET Target Engagement Assay [4]

This assay confirms that this compound engages with BRD9 in a live cellular environment.

  • Objective: To demonstrate cellular permeability and target engagement of this compound with BRD9.
  • Principle: A NanoLuc-BRD9 fusion protein acts as a donor. A cell-permeable fluorescent tracer that binds to BRD9 acts as an acceptor. Displacement of the tracer by this compound causes a decrease in the BRET (Bioluminescence Resonance Energy Transfer) signal.
  • Materials and Reagents:
    • Cells: HEK293 cells.
    • Plasmids: NanoLuc-BRD9 (bromodomain, aa 120-240) and Histone H3.3-HaloTag.
    • Tracer: NanoBRET 618 fluorescent ligand (e.g., Promega).
    • Substrate: NanoBRET furimazine substrate (e.g., Promega).
    • Compound: this compound (0-33 µM concentration range).
    • Equipment: 6-well and 96-well plates, CLARIOstar microplate reader (or equivalent) with 450 nm bandpass and 610 nm longpass filters.
  • Procedure:
    • Transfection: Co-transfect HEK293 cells with the NanoLuc-BRD9 and H3.3-HaloTag plasmids.
    • Cell Preparation: 20 hours post-transfection, collect cells, wash with PBS, and resuspend in phenol-red free DMEM with 4% FBS.
    • Tracer & Compound Addition: Seed cells into a 96-well plate. Add the NanoBRET 618 tracer (100 nM) and a titration of this compound. Incubate for 18 hours at 37°C with 5% CO2.
    • BRET Measurement: Add the furimazine substrate (10 µM final) and read within 5 minutes. Measure emission at both 610 nm (acceptor) and 450 nm (donor).
    • Data Analysis: Calculate the corrected BRET ratio (610 nm/450 nm for experimental samples minus 610 nm/450 nm for control samples without tracer). Plot the corrected BRET ratio against the this compound concentration to determine the cellular IC50.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low signal-to-noise in TR-FRET Tracer or protein concentration is suboptimal Perform a tracer/protein titration to determine optimal concentrations for maximum signal window.
This compound shows low cellular potency despite high biochemical affinity Poor cellular permeability or efflux Verify assay health with a control compound. Use cellular assays (like NanoBRET) as the primary confirmation of cellular activity.
Unexpected activity against BRD7 Subtle differences in binding pocket were not fully exploited Confirm the compound identity and purity. Refer to structural studies [3] which show that subtle shifts in inhibitor conformation can impact BRD7 vs. BRD9 selectivity.

References

Storage & Handling Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key storage and handling information for I-BRD9 from supplier data and research literature.

Specification Details
Recommended Storage Temperature (Powder) -20°C [1] [2]
Recommended Storage Temperature (Solution) -80°C (6 months) or -20°C (1 month) [2]
Molecular Weight 497.55 g/mol [3] [1]
CAS Number 1714146-59-4 [3] [1]
Form Solid powder [2]
Solubility (DMSO) 99-100 mg/mL (approx. 199-201 mM) [1]
Purity >98% [3]

Experimental Protocols & Applications

This compound is used in various cell-based assays. Here are detailed methodologies for key experiments cited in the literature.

NanoBRET Assay for Cellular Target Engagement

This protocol measures the displacement of a fluorescent ligand from BRD9 in living cells, confirming that this compound engages its target within the cellular environment [4].

  • Cell Preparation: Plate HEK293 cells in a 6-well plate and co-transfect with plasmids for Histone H3.3-HaloTag and NanoLuc-BRD9 (bromodomain region, amino acids 120-240).
  • Cell Harvesting: 20 hours post-transfection, collect the cells, wash with PBS, and resuspend in phenol red-free DMEM with 4% FBS.
  • Ligand Binding: Divide the cells into two samples. Incubate the experimental sample with a 100 nM NanoBRET 618 fluorescent ligand. The control sample is incubated without the ligand.
  • Compound Treatment: Adjust cell density and re-plate in a 96-well plate. Add This compound (test compound) at concentrations ranging from 0-33 μM to the experimental wells.
  • Incubation: Incubate the plates for 18 hours at 37°C in a 5% CO₂ incubator.
  • Signal Detection: Add NanoBRET furimazine substrate at a final concentration of 10 μM to all wells. Read the plates within 5 minutes using a compatible microplate reader (e.g., CLARIOstar from BMG) with 450/80 nm (donor) and 610 nm longpass (acceptor) filter settings.
  • Data Analysis: Calculate the corrected BRET ratio as (emission at 610 nm / 450 nm for experimental samples) - (emission at 610 nm / 450 nm for control samples).
Cell Proliferation & Phenotypic Assay

This protocol outlines the treatment of uterine fibroid (HuLM) and myometrial (UTSM) cells to assess the anti-proliferative effects of this compound [5].

  • Cell Culture: Grow HuLM and UTSM cell lines under standard conditions.
  • Compound Treatment: Treat cells with This compound across a dose range (e.g., 1–25 μM). Include a vehicle control (e.g., DMSO).
  • Incubation: Incubate cells with the compound for 48 hours.
  • Viability Assessment: Perform a trypan blue exclusion assay to count viable cells and determine the inhibitory effect on cell proliferation.
  • Downstream Analysis (optional):
    • Western Blot: Measure changes in protein levels like PCNA (a proliferation marker) and Fibronectin (an extracellular matrix protein) to confirm anti-proliferative and anti-fibrotic effects.
    • Flow Cytometry: Analyze cells for apoptosis (e.g., using Annexin V/PI staining) and cell cycle arrest (e.g., using PI staining).

Frequently Asked Questions

Q1: What is the shelf life of this compound? One supplier specifies a shelf life of 1 year from the date of receipt for the antibody against BRD9 [6]. For the this compound compound itself, while a specific duration is not listed in the search results, the recommended storage condition is -20°C [1] [2].

Q2: How should I prepare and store stock solutions of this compound?

  • Solvent: Use fresh, moisture-absorbing DMSO to dissolve this compound to a concentration of at least 99 mg/mL (approximately 199 mM) [1].
  • Aliquoting: It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
  • Storage: Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month [2].

Q3: Are there any known stability issues with handling? The product is stated to be stable under recommended storage conditions. However, it is incompatible with strong acids, strong bases, and strong oxidizing or reducing agents [2]. As a standard practice, avoid exposing the compound to light, moisture, and high temperatures.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitate in stock solution Water absorption in DMSO; solution stored too cold. Gently warm the vial to room temperature and mix. If precipitate persists, re-prepare solution with fresh, anhydrous DMSO.
Loss of activity in cellular assays Multiple freeze-thaw cycles of stock solution; extended storage at 4°C or room temperature. Prepare fresh stock solutions from powder stored at -20°C. Always use aliquots and avoid repeated thawing.
High background in NanoBRET Non-specific binding; insufficient washing. Optimize compound and fluorescent ligand concentrations. Include all recommended control samples (e.g., no-ligand control).

Experimental Workflow

The diagram below illustrates a logical workflow for using this compound in a cellular experiment, from preparation to analysis.

Start Start Experiment Prep Prepare this compound Stock Solution Start->Prep Aliquot from -20°C storage Treat Treat Cells Prep->Treat Dilute to working concentration Incubate Incubate (e.g., 48 hrs) Treat->Incubate Analyze Analyze Results Incubate->Analyze End Interpret Data Analyze->End Note1 Use fresh DMSO Avoid repeated freeze-thaw Note2 Include vehicle control (DMSO) Note3 Use appropriate assays: - Cell viability - Western blot - Flow cytometry

References

I-BRD9 cytotoxicity vs specific inhibition

Author: Smolecule Technical Support Team. Date: February 2026

I-BRD9 Specificity & Cytotoxicity Profile

The following table summarizes the foundational characteristics of this compound that establish it as a specific chemical probe for the BRD9 bromodomain:

Aspect Description Experimental Evidence
Target & Mechanism Inhibits bromodomain of BRD9, a subunit of the ncBAF chromatin remodeling complex, disrupting its function in gene regulation [1] [2]. Structure-based design; displaces acetylated histone mimetics in TR-FRET binding assays [2].
Specificity Highly selective for BRD9 over other bromodomains [2]. >700-fold selectivity over BET family (BRD4); >200-fold over homologous BRD7 [2]. Cellular selectivity confirmed via chemoproteomic profiling [3].
Primary Cytotoxic Effect Induction of apoptosis and inhibition of cell proliferation [4]. Caspase-3/9 and PARP cleavage; blocked by pan-caspase inhibitor Z-VAD-FMK; reduced Edu incorporation [4].

Documented Cytotoxicity Across Cancer Types

The cytotoxic effects of this compound have been validated in multiple cancer types, as outlined in the table below:

Cancer Type Cytotoxicity Findings Key Mechanistic Insights Citation
Acute Myeloid Leukemia (AML) Significant reduction of cell viability; induction of apoptosis and ferroptosis [4]. Upregulation of genes involved in cell cycle arrest (CDKN1A, CDKN2B) and stress response (DDIT3, IER3) [4]. [4]
Rhabdoid Tumors (RT) Decreased cell proliferation, G1 cell cycle arrest, and apoptosis [1]. Additive/synergistic effects with doxorubicin or carboplatin; antagonistic with vincristine [1]. [1]
Gallbladder Cancer (GBC) Inhibition of cell growth and colony formation in vitro; suppression of tumor growth in vivo with low toxicity [5]. BRD9 interacts with transcription factor FOXP1 to upregulate CST1, activating the PI3K/AKT pathway [5]. [5]
Glioblastoma (GBM) Not directly cytotoxic, but overcomes tumor resistance to oncolytic virus (oHSV1) therapy [6]. BRD9 binds to RELA (p65) to promote antiviral gene expression; its inhibition enhances viral replication and immunogenic cell death [6]. [6]

Experimental Protocols for Key Assays

Here are detailed methodologies for the key experiments used to characterize this compound:

TR-FRET BRD9 Binding Assay

This assay is used to confirm direct binding of this compound to the BRD9 bromodomain and determine potency (IC₅₀) [3].

  • Procedure:
    • Reaction Mixture: Prepare a solution containing recombinant BRD9 protein (10 nM) and an Alexa Fluor 647-labeled tracer ligand (at a concentration near its Kd, ~100 nM) in assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 5% Glycerol, 1 mM DTT, 1 mM CHAPS).
    • Incubation: Add 5 µL of the reaction mixture to wells containing test compounds (e.g., this compound) or a DMSO vehicle control. Incubate for 30 minutes in the dark at room temperature.
    • Detection: Add a Europium (Eu)-labeled anti-6xHis antibody (1.5 nM final concentration) to detect the His-tagged BRD9 protein.
    • Reading: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal (acceptor/donor ratio) on a compatible plate reader (e.g., Envision). A decrease in the ratio indicates displacement of the tracer ligand by the test compound.
Cell Viability and Apoptosis Assay

This protocol is used to quantify the anti-proliferative and pro-apoptotic effects of this compound in cancer cell lines [4].

  • Procedure:
    • Cell Seeding and Treatment: Seed cells (e.g., AML lines like MV4-11 or NB4) in 96-well plates. Treat with a dose range of this compound for 24-72 hours.
    • Viability Measurement: Use a Cell Counting Kit-8 (CCK-8). Add CCK-8 reagent to each well, incubate for 2-3 hours, and measure the absorbance at 450 nm.
    • Apoptosis Detection (Flow Cytometry): Harvest this compound-treated and control cells. Stain with Annexin V and Propidium Iodide (PI) according to the kit manufacturer's instructions. Analyze using a flow cytometer to distinguish between live (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), and late apoptotic/necrotic (Annexin V⁺/PI⁺) cells.
    • Apoptosis Inhibition: To confirm mechanism, pre-treat cells for 2 hours with a pan-caspase inhibitor (e.g., 20 µM Z-VAD-FMK) before adding this compound, then assess viability or apoptosis again.
NanoBRET Target Engagement Assay

This cellular assay confirms that this compound engages its intended target inside living cells [3].

  • Procedure:
    • Transfection: Co-transfect HEK293 cells with plasmids encoding a) NanoLuc-BRD9 (a fusion of the luciferase to the BRD9 bromodomain) and b) HaloTag-H3.3 (a fusion of the fluorescent HaloTag to a core histone).
    • Ligand Addition: After 20 hours, collect cells and resuspend them in media containing a cell-permeable, HaloTag-linked fluorescent tracer ligand (e.g., 100 nM NanoBRET 618).
    • Compound Treatment: Plate the cells and treat with a concentration range of this compound (0-33 µM) for 18 hours. The tracer and this compound compete for binding to BRD9.
    • Signal Detection: Add the luciferase substrate (furimazine). Measure the energy transfer (BRET ratio) between NanoLuc (donor) and the tracer (acceptor). A decrease in the BRET ratio upon this compound treatment indicates effective intracellular target engagement and displacement of the tracer.

Troubleshooting Common Issues

  • Lack of Cytotoxicity in My Cell Model: Confirm that BRD9 is functionally important and/or overexpressed in your specific cancer type. Cytotoxicity is not universal. For example, in Glioblastoma, BRD9 inhibition alone may not kill cells but can sensitize them to oncolytic virotherapy [6]. Perform genetic validation (e.g., siRNA knockdown) before using the inhibitor.
  • Unexpected Off-Target Effects: Ensure you are using a specific concentration of this compound. High concentrations (e.g., >10 µM) may increase the risk of off-target effects. Always include a structurally unrelated, inactive control compound if available to rule up phenotype-specific artifacts.
  • Antagonistic Effect with Other Drugs: Be aware of drug interaction profiles. This compound shows antagonism with vincristine [1]. Screen combination therapies carefully; synergistic partners (like doxorubicin or carboplatin in Rhabdoid Tumors) are more promising [1].

Signaling Pathway & Experimental Workflow Diagrams

The following diagrams visualize the key signaling pathway involved in BRD9-driven cancer progression and the workflow for a key CRISPR screening experiment.

G BRD9-CST1-PI3K/AKT Pathway in Gallbladder Cancer BRD9 BRD9 CST1 CST1 BRD9->CST1 Upregulates BRD9->CST1 Interaction FOXP1 FOXP1 FOXP1->CST1 Binds Promoter FOXP1->CST1 Interaction PI3K_AKT PI3K/AKT Pathway Activation CST1->PI3K_AKT Proliferation Proliferation PI3K_AKT->Proliferation I_BRD9 I_BRD9 I_BRD9->BRD9 Inhibits

Diagram 1: BRD9 promotes cancer cell proliferation in Gallbladder Cancer by interacting with FOXP1 to upregulate CST1, which in turn activates the PI3K/AKT pathway. This compound inhibits this process by targeting BRD9 [5].

G CRISPR Screen for oHSV1 Resistance Genes Start Create Genome-wide sgRNA Library A Infect Mouse Glioma Cells (CT2A-Nectin1) Start->A B Treat with oHSV1 or PBS Control A->B C Select Surviving Cells B->C D Sequence sgRNAs (MAGeCK/BAGEL2 analysis) C->D E Identify Hits: BRD9 & Gltscr1l D->E F Validation: Enhanced oncolysis in BRD9 KO cells E->F

Diagram 2: Workflow of the genome-wide CRISPR screen that identified BRD9 as a key regulator of resistance to oncolytic virus (oHSV1) therapy in glioblastoma cells [6].

References

Understanding BRD7/BRD9 Homology & Selectivity Challenge

Author: Smolecule Technical Support Team. Date: February 2026

The difficulty in designing inhibitors selective for BRD9 over BRD7 stems from their significant structural similarity. The table below summarizes the core of the problem.

Feature BRD7 BRD9 Structural & Functional Consequence
Complex Association Component of PBAF complex [1] [2] Component of ncBAF complex [2] [3] Different biological roles & cellular functions [2]
Bromodomain Sequence Identity ~62-73% identical to BRD9 [2] [4] ~62-73% identical to BRD7 [2] [4] Highly similar KAc binding pocket architecture
Residues in KAc Binding Pocket Identical to BRD9 [2] Identical to BRD7 [2] Nearly identical ligand interaction points
Key Structural Difference Preceding residue: ALA154 [2] Preceding residue: GLY159 [2] Affects ZA channel flexibility & side-chain conformations (e.g., of F155/F160) [2]
Reported I-BRD9 Selectivity (BRD9 vs. BRD7) >200-fold selectivity (in initial probe discovery) [5] Potent and selective cellular chemical probe [5] Later studies show this compound has lower selectivity vs. other inhibitors (BI-7273) [2]

The following diagram illustrates the structural relationship and the critical subtle differences between BRD7 and BRD9 that impact inhibitor selectivity.

G BRD7 BRD7 BRD9 BRD9 Homology High Structural Homology (62-73% Bromodomain Identity) Homology->BRD7 Homology->BRD9 Differences Key Structural Differences ZA_Channel ZA Channel Flexibility Differences->ZA_Channel Residue Residue Preceding PHE155 (BRD7) / PHE160 (BRD9) Differences->Residue Impact1 Impacts van der Waals interactions with inhibitors ZA_Channel->Impact1 Impact2 Influences side-chain conformations Residue->Impact2

Experimental Protocols for Assessing Selectivity

To confidently use this compound or any BRD7/9 inhibitor, you must empirically verify its selectivity profile in your specific experimental system. Here are detailed methodologies for key assays.

TR-FRET Binding Assay

This biochemical assay is ideal for initial potency and selectivity screening.

  • Principle: Measures the competitive displacement of a fluorescent tracer ligand from the bromodomain.
  • Protocol Summary (based on [6]):
    • Buffer: 50 mM HEPES (pH 7.4), 50 mM NaCl, 5% Glycerol, 1 mM DTT, 1 mM CHAPS.
    • Reaction Mix: Combine BRD9 protein (final conc. 10 nM) with an Alexa Fluor 647-labeled tracer ligand (final conc. at its Kd, ~100 nM).
    • Procedure: Add 5 µL of reaction mix to test compounds or DMSO vehicle in a 384-well plate. Incubate in the dark for 30 minutes at room temperature.
    • Detection: Add 1.5 nM Europium-labeled anti-6xHis antibody to detect His-tagged BRD9 protein.
    • Readout: Measure time-resolved fluorescence resonance energy transfer (TR-FRET) on a compatible plate reader (e.g., Envision). Calculate the acceptor/donor emission ratio. The reduction in this ratio relative to a DMSO control indicates compound binding.
Cellular Target Engagement (NanoBRET Assay)

This assay confirms that the compound engages the target bromodomain in a live cellular context.

  • Principle: Measures competitive displacement of a cell-permeable fluorescent tracer from a bromodomain-NanoLuc fusion protein using Bioluminescence Resonance Energy Transfer (BRET).
  • Protocol Summary (based on [6]):
    • Transfection: Co-transfect HEK293 cells with plasmids for Histone H3.3-HaloTag and NanoLuc-BRD9 (bromodomain, amino acids 120-240).
    • Cell Preparation: 20 hours post-transfection, collect cells and resuspend in phenol-red free DMEM with 4% FBS.
    • Tracer Binding: Incubate cells with a NanoBRET 618 fluorescent ligand (e.g., 100 nM). Plate cells into a 96-well plate.
    • Inhibitor Treatment: Add this compound or other test compounds directly to the media at various concentrations (e.g., 0-33 µM). Incubate for 18 hours at 37°C, 5% CO₂.
    • Readout: Add the NanoBRET furimazine substrate (final conc. 10 µM). Read the plate within 5 minutes using a BRET-compatible reader (e.g., CLARIOstar). The corrected BRET ratio is calculated as (610 nm emission / 450 nm emission for experimental samples) - (610 nm emission / 450 nm emission for control samples without tracer). A decrease in the corrected BRET ratio indicates target engagement by the inhibitor.
Cellular Phenotypic Validation (Lineage Differentiation)

To check for off-target effects on BRD7, you can leverage known BRD7 biology.

  • Principle: BRD7 is implicated in glucose metabolism and insulin signaling, while BRD9 is not [1]. A phenotypic assay in a relevant cell model can help distinguish on-target vs. off-target effects.
  • Protocol Concept:
    • Cell Model: Use a hepatocyte cell line (e.g., HepG2) or a suitable model for insulin signaling.
    • Treatment: Treat cells with this compound and a known dual BRD7/9 inhibitor (e.g., BI-7273) as a control.
    • Stimulation & Readout: Stimulate cells with insulin and measure downstream signaling outputs, such as:
      • Phosphorylation of AKT and GSK3β via Western Blot [1].
      • Nuclear translocation of the PI3K regulatory subunits p85α/β (BRD7 interacts with p85, BRD9 does not) [1].
    • Interpretation: If this compound does not perturb insulin signaling while the dual inhibitor does, it supports this compound's selectivity for BRD9 over BRD7 in a cellular environment.

Troubleshooting FAQs

  • Q: My this compound treatment shows a phenotype not reported in BRD9-knockdown studies. Could this be due to BRD7 inhibition?

    • A: Yes, this is a possibility. Given the high homology and later studies showing this compound has lower selectivity than initially thought [2], your phenotype could be driven by off-target inhibition of BRD7. It is critical to use multiple complementary approaches (e.g., genetic knockdown of BRD9) to confirm that the phenotype is on-target.
  • Q: The binding affinity (Kd) of this compound for BRD9 in my assay is weaker than literature values. What could be wrong?

    • A: Consider the following:
      • Protein Quality: Ensure your bromodomain protein is pure, properly folded, and fully functional.
      • Tracer Ligand: Verify the concentration and integrity of your fluorescent tracer. Determine its accurate Kd for your protein batch.
      • Buffer Conditions: Slight variations in salt, glycerol, or detergent concentration can affect binding. Strictly adhere to the published buffer recipe.
      • Compound Solubility/DMSO: Ensure this compound is fully dissolved in DMSO and that the final DMSO concentration in the assay is consistent and low (typically ≤0.5-1%).
  • Q: Are there more selective chemical probes or alternative tools available now?

    • A: Yes, the field has advanced. While this compound was the first selective probe [5], newer compounds with improved profiles have been developed.
      • For BRD9: The inhibitor BI-9564 was reported to have 12-fold selectivity for BRD9 over BRD7, though its absolute potency may be less than other compounds [2].
      • For BRD7: Recent efforts have yielded the first sub-micromolar, selective BRD7 inhibitors, such as 1-78 and 2-77 [4].
      • PROTACs: Degraders like dBRD9 can achieve selective BRD9 degradation over BRD7, offering a highly specific genetic-like tool [2].

References

I-BRD9 cellular activity validation

Author: Smolecule Technical Support Team. Date: February 2026

I-BRD9 Technical Summary

This compound is recognized as the first potent, selective, and cell-active chemical probe for the BRD9 bromodomain [1]. It was designed to meet strict chemical probe criteria, including significant selectivity over the BET family of bromodomains to help ensure that observed cellular phenotypes are due to BRD9 inhibition rather than off-target effects [1].

The table below summarizes its core characterization data:

Parameter Specification / Value Experimental Context
Primary Target BRD9 Bromodomain Biochemical TR-FRET Assay [2].
Potency pIC50 > 7 (approx. IC50 < 100 nM) TR-FRET BRD9 Binding Assay [1] [2].
Selectivity vs BET > 700-fold Selectivity over BRD4 BD1 [1].
Selectivity vs BRD7 > 200-fold Against the highly homologous BRD7 [1].
Cellular Activity Active NanoBRET assay, gene regulation in Kasumi-1 cells [1] [2].
Reported Phenotypes Alters immune/oncology pathways; inhibits UF cell growth; enhances osteoclast differentiation; overcomes oHSV1 virus therapy resistance. Various cell line models (e.g., Kasumi-1, HuLM, BMDMs, GBM models) [1] [3] [4].

Validated Experimental Protocols

Here are detailed methodologies for key experiments used to validate this compound's cellular activity.

Protocol 1: NanoBRET Target Engagement Assay

This assay measures the direct binding of this compound to BRD9 in a live-cell environment [2].

  • 1. Cell Preparation: HEK293 cells are co-transfected with two constructs: NanoLuc-BRD9 (encoding the BRD9 bromodomain, amino acids 120-240) and Histone H3.3-HaloTag.
  • 2. Ligand Addition: 20 hours post-transfection, cells are collected and resuspended in phenol red-free media. A NanoBRET 618 fluorescent ligand is added to the experimental samples (final concentration: 100 nM).
  • 3. Compound Treatment: Cells are re-plated in a 96-well plate. This compound is added to the wells at a final concentration range (e.g., 0-33 µM).
  • 4. Incubation & Reading: The plate is incubated for 18 hours at 37°C. The NanoBRET furimazine substrate is added, and readings are taken within 5 minutes using a compatible plate reader.
  • 5. Data Analysis: The BRET ratio (emission at 610 nm / 450 nm) is calculated. The corrected BRET ratio is determined by subtracting the ratio from control samples (no fluorescent ligand). This compound will cause a concentration-dependent decrease in the BRET signal, indicating target engagement.

The following diagram illustrates this workflow:

nanoBRET NanoBRET Target Engagement Assay Workflow Transfect Co-transfect Cells with NanoLuc-BRD9 & H3.3-HaloTag AddLigand Add NanoBRET 618 Fluorescent Ligand Transfect->AddLigand Treat Treat with this compound (0-33 µM) AddLigand->Treat Incubate 18-hour Incubation Treat->Incubate Read Add Substrate & Measure BRET Ratio Incubate->Read Analyze Analyze Target Engagement Read->Analyze

Protocol 2: Phenotypic Assessment in Cancer Cell Lines

This compound has been used to assess BRD9 function in various cancer models. A general protocol for anti-proliferation assays is outlined below [3].

  • 1. Cell Seeding: Seed cells (e.g., HuLM uterine fibroid cells, MV4-11 AML cells) in an appropriate multi-well plate and allow them to adhere overnight.
  • 2. Dosing: Treat cells with a dose range of This compound (e.g., 1-25 µM for HuLM cells) and include a DMSO vehicle control.
  • 3. Incubation: Incubate the cells for the desired duration (e.g., 48-72 hours).
  • 4. Endpoint Analysis:
    • Viability/Proliferation: Perform a trypan blue exclusion assay or use standardized cell viability assays like CTG.
    • Apoptosis: Use Annexin V/PI staining followed by flow cytometry.
    • Cell Cycle: Analyze DNA content with PI staining and flow cytometry.
    • Protein Markers: Harvest cells for Western blotting to assess levels of proteins like PCNA (proliferation) and Fibronectin (ECM deposition).

Troubleshooting Common Experimental Issues

Problem Possible Cause Solution & Recommendations
No cellular phenotype observed despite potent biochemical binding. Lack of cellular permeability or engagement; incorrect cell model. Use the NanoBRET assay to confirm cellular target engagement [2]. Verify that your cell line expresses BRD9 and is functionally relevant (e.g., AML, UF cells) [3] [5].
High cytotoxicity or off-target effects at low concentrations. Inhibition of the closely related BRD7 or BET family bromodomains. Confirm the selectivity of your this compound batch. Ensure working concentrations are within the recommended range (typically low µM). Use a negative control/analog if available [1].
Inconsistent results in osteoclast differentiation assays. Variable differentiation efficiency of BMDMs; incorrect this compound dosing window. Optimize the M-CSF and RANKL concentrations for your BMDM cultures. Titrate this compound (e.g., 1-9 µM) and add it at different timepoints during differentiation [6].
Poor compound solubility in aqueous buffer. DMSO stock concentration too high or poor aqueous solubility. Use fresh DMSO for stock solutions. When diluting into media, ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity [2].

Cellular Workflow & Mechanism of Action

The diagram below summarizes how this compound is used to perturb the BRD9 system and the subsequent phenotypic readouts, integrating multiple pathways from the search results.

mechanism This compound Cellular Mechanism & Phenotypic Assessment cluster_path1 Pathway 1: Osteoclastogenesis cluster_path2 Pathway 2: Fibroid & Cancer Cells cluster_path3 Pathway 3: Oncolytic Virotherapy IBRD9 This compound Treatment BRD9 BRD9 Bromodomain (In ncBAF Complex) IBRD9->BRD9 Inhibits FOXP1 FOXP1 BRD9->FOXP1 Interacts with Prolif Cell Proliferation BRD9->Prolif Apop Apoptosis BRD9->Apop ECM ECM Deposition BRD9->ECM RELA RELA BRD9->RELA Binds & Potentiates Phenotype Observed Cellular Phenotypes IFN IFN-β Signaling (Activated) OsteoclastDiff Inhibition of Osteoclast Differentiation IFN->OsteoclastDiff Antiviral Antiviral Gene Expression VirusResist Virus Replication & Therapy Resistance Antiviral->VirusResist STAT1 STAT1 FOXP1->STAT1 Activates STAT1->IFN OsteoclastDiff->Phenotype Pheno2 Decreased Proliferation/ECM Increased Apoptosis Prolif->Pheno2 Apop->Pheno2 ECM->Pheno2 Pheno2->Phenotype RELA->Antiviral Pheno3 Enhanced Virus-induced Cell Death (ICD) VirusResist->Pheno3 Pheno3->Phenotype

References

I-BRD9 Solubility and Stock Solution

Author: Smolecule Technical Support Team. Date: February 2026

For in vitro experiments, I-BRD9 is typically dissolved in DMSO to create a concentrated stock solution. The table below summarizes the key data from supplier specifications and research publications.

Parameter Specification / Recommendation
Primary Solvent DMSO [1] [2] [3]
Solubility in DMSO 100 mg/mL (200.98 mM) to 199 mg/mL (∼400 mM) [1] [2] [3]
Storage of Stock -20°C [2] [3]
Water & Ethanol Insoluble [1] [2]

DMSO Toxicity and Solvent Control Guidance

A direct, standardized toxicity threshold for DMSO in all this compound experiments is not established in the available literature. The appropriate solvent control concentration depends on your specific cell line and experimental conditions.

  • General Principle: The final concentration of DMSO in cell culture should be kept as low as possible, typically not exceeding 0.1% to 1.0% (v/v), to avoid cytotoxic effects [4] [5].
  • Evidence from Research: One study on uterine fibroid cells treated cells with this compound at concentrations up to 25 µM, using a vehicle control of 0.1% DMSO, and reported no apparent toxicity from the solvent itself [4]. This supports that 0.1% DMSO is a well-tolerated concentration in that specific model.

Experimental Planning Workflow

To ensure your results are reliable, you should empirically determine the maximum tolerated DMSO concentration for your specific experimental setup. The following diagram outlines the recommended workflow.

start Plan this compound Experiment step1 1. Prepare DMSO stock solution (100-200 mg/mL) start->step1 step2 2. Define intended final This compound concentrations step1->step2 step3 3. Calculate required DMSO volume for highest this compound dose step2->step3 step4 4. Run solvent control assay with serial DMSO dilutions step3->step4 step5 5. Identify maximum DMSO concentration with <10% cell viability impact step4->step5 decision Is DMSO concentration well tolerated? step5->decision step6 6. Proceed with this compound treatment using validated solvent control decision->step6 Yes adjust Redesign experiment to lower final DMSO concentration decision->adjust No

Frequently Asked Questions

Q1: The this compound concentration I need would result in a final DMSO concentration of 1.5%. Is this acceptable? This is potentially too high. You should first perform a dose-response assay with DMSO alone on your specific cell line to confirm that 1.5% DMSO does not cause significant cytotoxicity or affect your readout over the entire duration of your experiment.

Q2: How should I handle DMSO for in vivo studies? For in vivo work, DMSO is often not suitable. Research suggests using specialized formulations, such as a homogenous suspension with 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline, which has been validated for animal studies [1] [2].

Q3: Why is my this compound precipitating out of solution? This can happen if the DMSO is old and has absorbed moisture from the air, which reduces its ability to dissolve this compound. Always use fresh, dry, moisture-absorbing DMSO for preparing stock solutions [1] [2].

Key Recommendations for Your Guides

Based on the available information, your troubleshooting guides should emphasize:

  • Empirical Testing is Crucial: Always include a solvent control group with DMSO alone to confirm that any observed effects are due to this compound and not the solvent.
  • Prioritize Low Concentrations: Design your experiments to use the lowest possible final DMSO concentration, ideally starting with 0.1% as a benchmark.

References

I-BRD9 dose response curve optimization

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Data on I-BRD9

The table below summarizes quantitative findings from a study on this compound's effects in uterine fibroid (UF) cells, which can serve as a reference for your dose-response experiments [1].

Experimental Parameter Cell Line / Model Key Findings & Dose Response Significance

| Cell Proliferation | HuLM (UF cells) & UTSM (myometrial cells) | Dose-dependent inhibition (1-25 µM, 48h). HuLM cells: more sensitive. UTSM cells: inhibition only at ≥5 µM. | Confirms anti-proliferative effect; suggests a potential therapeutic window [1]. | | PCNA Protein Level (Proliferation marker) | HuLM cells | Dose-dependent decrease (1-25 µM) [1]. | Corroborates anti-proliferative effect at the molecular level. | | Fibronectin Protein Level (ECM component) | HuLM cells | Dose-dependent decrease (1-25 µM) [1]. | Demonstrates anti-fibrotic effect, a key hallmark in UF treatment. | | Cell Cycle Arrest | HuLM cells | At 5 µM: ↑G1 phase (51.5% to 59.0%), ↓S phase (19.9% to 15.8%) [1]. | Indicates blockade of cell cycle progression at the G1/S phase. | | Apoptosis & Necrosis | HuLM cells | At 5 µM: ↑late apoptosis (3.7% to 7%), ↑necrosis (2% to 7.1%) over 24h [1]. | Demonstrates induction of cell death. |

Troubleshooting Guide for this compound Dose-Response Experiments

Here are solutions to common issues you might encounter:

  • Problem: Lack of dose-response or shallow curve

    • Solution: Verify the solubility and stability of this compound in your chosen solvent (e.g., DMSO) across the entire dose range and incubation time. Ensure fresh preparation or proper storage. Confirm that your cell model expresses the target, BRD9, at sufficient levels.
  • Problem: High cytotoxicity in control cell lines

    • Solution: The reference study noted that normal myometrial cells (UTSM) were less sensitive than UF cells [1]. Titrate your dose range and treatment duration carefully. A 48-hour treatment is commonly used, but optimization may be needed for your specific cell type.
  • Problem: Inconsistent results between replicates

    • Solution: Standardize cell seeding density and ensure cells are in a consistent growth state. Use low-passage cells and allow cells to adhere properly before compound addition. Include a vehicle control (e.g., DMSO) matched to the highest concentration used in your treatment groups.

Experimental Protocol: Assessing this compound Efficacy

This is a detailed methodology based on the cited research [1].

  • Cell Culture & Seeding

    • Culture your chosen cell lines (e.g., HuLM for UF, UTSM for normal control).
    • Seed cells in 96-well or 24-well plates at a density that ensures they are 60-80% confluent after the treatment period. Use a minimum of three replicates per condition.
  • Compound Treatment

    • Prepare a stock solution of this compound in high-quality DMSO.
    • Create a serial dilution of this compound to cover your desired concentration range (e.g., 1 µM, 5 µM, 10 µM, 25 µM). A broad range is recommended for initial experiments.
    • Treat cells with the compound for 48 hours. Ensure the final concentration of DMSO is the same in all wells (typically ≤0.1% v/v), including the vehicle control.
  • Cell Proliferation Assay (Trypan Blue Exclusion)

    • After 48 hours, harvest the cells using trypsin.
    • Mix the cell suspension with 0.4% Trypan Blue solution (1:1 ratio).
    • Count the number of viable (unstained) and non-viable (blue) cells using an automated cell counter or a hemocytometer.
  • Protein Analysis (Western Blotting)

    • Lyse cells from parallel treated samples to analyze molecular markers.
    • Perform Western blotting to detect:
      • Proliferation Marker: PCNA
      • Fibrosis Marker: Fibronectin
      • Loading Control: GAPDH or β-Actin
  • Cell Cycle & Apoptosis Analysis (Flow Cytometry)

    • Harvest treated cells and fix with 70% ethanol for cell cycle analysis, followed by staining with Propidium Iodide (PI).
    • For apoptosis/necrosis, use an Annexin V-FITC/PI staining kit according to the manufacturer's instructions.
    • Analyze the stained cells using a flow cytometer.

BRD9 Signaling Pathways & Experimental Workflow

The following diagrams, created with Graphviz, illustrate the role of BRD9 and the experimental workflow.

brd9_pathway AKT1 AKT1 (R391me2s) BRD9_BD BRD9 Bromodomain AKT1->BRD9_BD Recognizes ncBAF ncBAF Complex BRD9_BD->ncBAF Scaffolds EZH2 EZH2 Activity ncBAF->EZH2 Regulates H3K27me3 H3K27me3 EZH2->H3K27me3 Writes Transcription Oncogenic Transcription & Tumor Growth H3K27me3->Transcription Represses

Diagram 1: BRD9-AKT1-EZH2 Signaling Axis. This diagram synthesizes findings that BRD9 can bind methylated AKT1, and that the BRD9-AKT pathway coregulates gene expression with EZH2 [2]. The ncBAF complex, which contains BRD9, can influence EZH2 activity, leading to changes in histone methylation and gene expression that promote tumor growth [3] [1] [2].

workflow Seed Seed Cells Treat Treat with This compound Seed->Treat Assay Viability/Proliferation Assay Treat->Assay Analysis Molecular Analysis Assay->Analysis Data Data & Conclusion Analysis->Data

Diagram 2: this compound Dose-Response Experimental Workflow. This outlines the key steps for a standard dose-response experiment [1].

In Conclusion

Key takeaways for your experiments include:

  • Reference Range: The 1-25 µM range over 48 hours is an effective starting point for dose-response studies with this compound in cellular models [1].
  • Multi-Parameter Analysis: Combine proliferation assays with molecular analyses (Western Blot, Flow Cytometry) to capture the full scope of this compound's cellular effects, from viability to target engagement and mechanism [1].
  • Context Matters: Biological responses can vary. Always confirm BRD9 expression in your model system and optimize conditions accordingly.

References

I-BRD9 off-target effects bromodomain panel

Author: Smolecule Technical Support Team. Date: February 2026

I-BRD9 Selectivity Profile

The following table consolidates key selectivity data for this compound from biochemical and cellular assays.

Target / Category Assay Type Potency / Binding (pIC₅₀ or pKD) IC₅₀ / KD Selectivity Fold-Change vs. BRD9
BRD9 TR-FRET [1] [2] pIC₅₀ = 7.3 50 nM (Reference)
BRD9 BROMOscan [2] pKD = 8.7 2 nM (Reference)
BRD4 (BD1) TR-FRET [1] [2] pIC₅₀ = 5.3 ~11 µM >100-fold
BET Family BROMOscan [1] [2] - - >700-fold
BRD7 BROMOscan [1] [2] pKD = 6.4 ~400 nM 200-fold
Panel of 34 Bromodomains BROMOscan [1] [2] - - >70-fold
49 Off-Targets (Kinases, etc.) Panel Screening [2] - No activity at <5 µM Selective

Experimental Validation & Protocols

To confidently attribute observed cellular phenotypes to BRD9 inhibition, you can use the following validation strategies.

Biochemical Assay: TR-FRET

This assay is used to measure direct binding and competition with an acetylated histone peptide.

  • Key Findings for this compound: In a TR-FRET assay, this compound exhibited a pIC₅₀ of 7.3 (50 nM) for BRD9 and was found to be >100-fold selective over BRD4 [1] [2].
Cellular Target Engagement: NanoBRET

This assay confirms that this compound engages BRD9 in a live-cell context.

  • Key Findings for this compound: this compound is active in cells, with a NanoBRET pIC₅₀ of 6.8 (IC₅₀ = 158 nM) [2]. In HUT-78 cells, it demonstrated >625-fold selectivity over BRD3 [2].
Genetic Rescue: Bromodomain-Swap

This powerful method genetically confirms that a compound's cellular effect is on-target.

  • Concept: Engineer an allele of BRD9 where its bromodomain is replaced with a structurally divergent one (e.g., from BRD4 or a non-mammalian protein) that no longer binds this compound but still maintains the protein's native function. If this swapped allele confers resistance to this compound's anti-proliferative effects, it demonstrates that the phenotype is due to on-target BRD9 inhibition [3].
  • Workflow: The diagram below outlines the logical process and experimental readouts for this validation.

Start Start: this compound treatment causes a phenotypic effect Question Is the effect due to on-target BRD9 inhibition? Start->Question Approach Genetic Validation: Bromodomain-Swap Question->Approach Step1 Engineer cell line to express BRD9 with a swapped bromodomain Approach->Step1 Step2 Treat isogenic cells with this compound Step1->Step2 Interpretation Interpret Results Step2->Interpretation Resistant Phenotype is ABOLISHED Interpretation->Resistant NotResistant Phenotype is RETAINED Interpretation->NotResistant ConclusionOn Conclusion: Effect is ON-TARGET (BRD9-dependent) Resistant->ConclusionOn ConclusionOff Conclusion: Effect is likely OFF-TARGET (BRD9-independent) NotResistant->ConclusionOff

Troubleshooting Common Issues

  • Unexpected Phenotype in My Cell Line: First, confirm BRD9 dependency in your model. Consult published literature; for example, many AML cell lines are BRD9-dependent [3] [4], while some solid tumors are not. Use the bromodomain-swap strategy for definitive validation [3].
  • Lack of Efficacy at Published IC₅₀: Verify that your cell culture conditions (e.g., serum concentration) do not significantly compound binding. Reconfirm the solubility and stability of your this compound stock solution in the assay buffer.
  • Suspected Off-Target Effects: If your observed phenotype resembles BET inhibition (e.g., rapid MYC downregulation), review the high selectivity of this compound over BET bromodomains (>700-fold) [1] [2]. Consider running a counter-screen with a BET inhibitor like JQ1 to distinguish the effects.

References

Core Concept of a Rescue Experiment with I-BRD9

Author: Smolecule Technical Support Team. Date: February 2026

A rescue experiment aims to confirm that the observed effects of the I-BRD9 inhibitor are specifically due to its action on the BRD9 protein. The general logic involves:

  • Inhibiting BRD9 with this compound to induce a specific phenotype (e.g., reduced cell growth).
  • Re-introducing functional BRD9 (or activating its downstream pathway) in the presence of this compound.
  • Observing a reversal ("rescue") of the phenotype, which confirms BRD9 as the specific target.

Referenced Rescue Experiment Protocol

The table below summarizes the key steps from a study investigating BRD9 in thyroid cancer, which provides the most direct example of a rescue experiment.

Experimental Step Protocol Details from Literature Purpose in Rescue Design
1. Induce Phenotype with Inhibitor Treat thyroid cancer cell lines (e.g., BCPAP) with this compound. This was shown to inhibit proliferation and promote apoptosis [1]. To establish the biological effect that the rescue will attempt to reverse.

| 2. Genetic Manipulation for Rescue | Create stable cell lines using lentiviral vectors: • Knockdown (KD): Transfect TPC-1 cells with BRD9-targeting shRNA. • Overexpression (OE): Transfect BCPAP cells with a BRD9 overexpression (ov-BRD9) plasmid [1]. | To genetically alter BRD9 levels and create a system where its function can be restored. | | 3. Activate Downstream Pathway | In BCPAP cells overexpressing BRD9 (ov-BRD9), apply a specific ERK pathway inhibitor, SCH772984 [1]. | To probe the specific pathway (MAPK/ERK) downstream of BRD9. Reversing the phenotype with pathway activation (via BRD9 OE) and then blocking it again with a pathway inhibitor confirms the pathway's role. | | 4. Analyze Rescue Effect | Measure the expression of MAPK/ERK pathway-related proteins (Raf, ERK, p-ERK, c-Fos, c-Myc) via Western Blot [1]. | To quantitatively assess if the molecular changes caused by this compound are reversed. |

This workflow can be visualized in the following diagram, which outlines the logical sequence and key experimental groups:

G cluster_pathway Rescue via Downstream Pathway Activation cluster_genetic Rescue via Genetic Restoration Start Start: Establish this compound Phenotype A Group 1: Overexpress BRDK (ov-BRD9) Start->A Logical branch E Group 2: Knockdown BRD9 (shBRD9) Start->E Logical branch B Treat with this compound (Phenotype should be reversed) A->B C Apply ERK inhibitor (SCH772984) (Re-reverses phenotype) B->C D Analyze MAPK/ERK pathway proteins (Western Blot) C->D F Observe phenotype (e.g., decreased pathway proteins) E->F G Overexpress BRD9 in KD cells (Phenotype should be reversed) F->G H Analyze MAPK/ERK pathway proteins (Western Blot) G->H

Key Considerations & Troubleshooting Guide

Here are answers to common questions you might encounter when designing these experiments.

Q1: How can I confirm that this compound is working as intended in my system?

  • A: Before a rescue, always run a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Expected phenotypes based on literature include:
    • Reduced cell proliferation and increased apoptosis [1] [2] [3].
    • Cell cycle arrest in the G1 phase [3].
    • Decreased expression of BRD9-dependent genes or pathway proteins (e.g., components of the MAPK/ERK pathway) [1].

Q2: What is the most critical control for a BRD9 rescue experiment?

  • A: The most critical control is expressing a mutant, this compound-resistant form of BRD9. As demonstrated in synovial sarcoma research, you can engineer a BRD9 cDNA with silent mutations in the sgRNA target sequence, making it resistant to CRISPR/Cas9 cutting [4]. This principle applies here: if the wild-type BRD9 rescues the phenotype but the mutant does not, it provides definitive evidence for this compound's on-target effect.

Q3: What if overexpressing wild-type BRD9 does not rescue the phenotype?

  • A: This suggests the phenotype might be due to an off-target effect of this compound. To investigate:
    • Check transfection efficiency: Ensure your BRD9 overexpression construct is successfully delivered and expressed in a high percentage of cells.
    • Use a complementary approach: Perform a genetic rescue with BRD9-targeting sgRNAs instead of, or in addition to, using this compound. If both chemical and genetic inhibition of BRD9 cause the same phenotype, and both can be rescued, it strongly confirms the result [4].
    • Investigate alternative pathways: BRD9's function can be context-dependent. It has been implicated in other processes like interferon signaling [5] and normal hematopoietic differentiation [6], so explore other relevant pathways in your model system.

References

I-BRD9 Apoptosis Assay: Optimized Protocol

Author: Smolecule Technical Support Team. Date: February 2026

This protocol synthesizes methodologies from published research, primarily optimized for Acute Myeloid Leukemia (AML) cell lines (e.g., MV4-11, NB4) [1].

Workflow Overview The diagram below outlines the key stages of the apoptosis assay workflow.

G cluster_1 Key Optimization Points A Cell Preparation & Plating B I-BRD9 Treatment & Controls A->B C Annexin V/PI Staining B->C K2 Inhibitor Controls K3 Time Course Analysis K1 K1 D Flow Cytometry Analysis C->D E Mechanistic Validation (Western Blot) D->E F Data Analysis & Interpretation E->F Cell Cell Density Density Optimization Optimization , fillcolor= , fillcolor=

Step-by-Step Guide

  • Cell Preparation and Plating

    • Cell Lines: Use sensitive models like MV4-11 or NB4 AML cells. Include a less sensitive line (e.g., THP-1) as a negative control [2].
    • Culture Conditions: Maintain cells in recommended media (e.g., RPMI-1640 for NB4, IMDM for MV4-11) with 10% FBS [1].
    • Seeding Density: Plate cells at a density of 1×10⁴ to 5×10⁴ cells per well in a 96-well plate for viability assays. For direct apoptosis analysis by flow cytometry, a higher density in 12- or 6-well plates (e.g., 2×10⁵ to 5×10⁵ cells/mL) is typical [1].
  • This compound Treatment and Controls

    • Compound Preparation: Prepare a stock solution of this compound in DMSO. Use serial dilution to create working concentrations.
    • Treatment Concentration: A common effective range is 1-10 µM for 72 hours to induce significant apoptosis [1].
    • Essential Controls:
      • Negative Control: Cells treated with DMSO vehicle only (e.g., 0.1% DMSO).
      • Positive Control for Apoptosis: A known inducer like Staurosporine.
      • Inhibition Control: Pre-treat cells with 20 µM pan-caspase inhibitor Z-VAD-FMK for 2 hours before adding this compound to confirm caspase-dependent apoptosis [1].
  • Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining

    • Cell Harvest: After treatment (typically 48-72 hours), collect cells by centrifugation.
    • Staining: Use a commercial Annexin V/PI kit.
      • Wash cells once with cold PBS.
      • Resuspend cell pellet in 100 µL of 1X Binding Buffer.
      • Add Annexin V-FITC and PI as per manufacturer's instructions.
      • Incubate for 15-20 minutes at room temperature in the dark.
      • Add 400 µL of additional Binding Buffer and analyze immediately via flow cytometry.
  • Flow Cytometry Analysis

    • Use a flow cytometer (e.g., BD FACSCanto II) to analyze at least 10,000 events per sample.
    • Set up quadrants on an Annexin V vs. PI plot:
      • Early Apoptotic: Annexin V+/PI-
      • Late Apoptotic/Necrotic: Annexin V+/PI+
  • Mechanistic Validation by Western Blotting

    • Confirm apoptosis by detecting cleavage of key markers.
    • Primary Antibodies: Probe for Cleaved PARP, Cleaved Caspase-9, and Cleaved Caspase-3 [1] [3].
    • Procedure: After treatment, lyse cells directly in SDS-PAGE loading buffer, separate proteins by electrophoresis, transfer to a membrane, and incubate with specific antibodies.

Key Parameters & Troubleshooting

Critical Assay Conditions

Parameter Optimal Condition Notes & Rationale
This compound Treatment Time 48 - 72 hours Apoptosis markers (Cleaved Caspase-3) are显著 induced within this window [1].
Key Validation Control Z-VAD-FMK (20 µM) Pre-treatment for 2 hours. Significantly blocks this compound-induced death, confirming caspase-dependence [1].
Cell Health Assessment CCK-8 / MTT & EdU Assay Use in parallel to distinguish cytotoxic effect (cell death) from cytostatic effect (reduced proliferation) [1].
Alternative Tool QA-68 (PROTAC Degrader) Yields more potent and rapid BRD9 loss (IC50 ~1-10 nM in sensitive lines). Consider if weak apoptosis is observed with this compound [2].

Common Issues and Solutions

Problem Possible Cause Suggested Solution
Weak or No Apoptotic Response Insensitive cell line; Low compound activity Validate in a sensitive line (MV4-11, NB4); Use a BRD9 degrader (e.g., QA-68) for a more robust phenotype [2].
High Background Cell Death Incorrect DMSO concentration; Poor cell health Ensure DMSO concentration is ≤0.1%; Check viability of untreated cells before assay start.
Inconclusive Western Blot Results Insufficient treatment duration or concentration Extend treatment time to 72 hours; Include a positive control (e.g., Staurosporine) for antibody validation.

Mechanism of this compound Induced Apoptosis

The cell fate decision following this compound inhibition is mediated through specific molecular pathways, which your assays are designed to detect.

G A This compound Treatment B BRD9 Bromodomain Inhibition A->B C Transcriptional Alterations B->C D Cell Cycle Arrest C->D E Apoptosis Induction C->E F Upregulation of: DDIT3, IER3, CDKN1A (p21), CDKN2B (p15) C->F G Mitochondrial Pathway E->G F->D F->E H Caspase Cascade Activation G->H I Cleaved Caspase-9 H->I J Cleaved Caspase-3 I->J K Cleaved PARP J->K L Z-VAD-FMK Inhibitable L->H  Blocks

References

What is I-BRD9 and what is its primary mechanism of action?

Author: Smolecule Technical Support Team. Date: February 2026

I-BRD9 is a potent and selective chemical probe that inhibits the bromodomain of BRD9, a subunit of the non-canonical BAF (ncBAF or GBAF) chromatin remodeling complex [1]. By binding to the bromodomain, this compound disrupts the recognition of acetylated lysine residues on histones. This inhibition leads to eviction of the ncBAF complex from chromatin, resulting in downregulation of cancer and immunology-related genes [1].

What are established in vitro protocols for treating cells with this compound?

The table below summarizes treatment parameters from published studies using this compound on various cell lines.

Cell Type / Area of Research Cell Lines Used This compound Concentration Range Treatment Duration Key Outcomes / Notes
Uterine Fibroid (Benign Tumor) Research [2] HuLM (UF cells), UTSM (myometrial cells) 1 µM to 25 µM 48 hours Dose-dependent anti-proliferative effect; stronger inhibition in fibroid cells.
Prostate Cancer Research [3] LNCaP, 22Rv1, C4-2 Varying concentrations (e.g., 3 µM) 4 to 5 days Treatment in 6-well or 96-well plates; reduced AR target gene expression.
General BRD9 Inhibitor Studies [1] N/A Cellular activity at 1 µM (in FRAP assay) Varies This compound is recognized as a selective cytochemical probe.

How should I design my qRT-PCR experiment to analyze this compound effects?

The workflow for a complete gene expression analysis experiment, from cell treatment to data interpretation, involves the following stages:

G Start Start Experiment A Cell Treatment & Harvest Start->A End Interpret Results A1 Plate cells and treat with this compound and vehicle control A->A1 P1 Select Validated Reference Genes (e.g., ACT, EF1, UBQ) P2 Design/Purchase Target Gene & Reference Gene Primers P3 Determine Optimal this compound Dose & Duration B RNA Extraction & QC B1 Extract total RNA using TRIzol or kits B->B1 C cDNA Synthesis C1 Synthesize cDNA using reverse transcriptase C->C1 D qPCR Run D1 Run qPCR with technical replicates for all samples D->D1 E Data Analysis E1 Calculate ∆∆Cq or use Pfaffl model for fold change E->E1 A2 Harvest cells at determined time point A1->A2 A2->B B2 Measure RNA concentration and integrity B1->B2 B2->C C1->D D1->E E1->End

Detailed Methodology for Key Steps
  • Cell Treatment & Harvest

    • Plating: Seed cells at an appropriate density (e.g., 300,000 cells/well in a 6-well plate or 4,000 cells/well in a 96-well plate) and allow them to adhere overnight [3] [2].
    • Treatment: Refresh medium containing your chosen concentration of this compound or a vehicle control (e.g., DMSO). The treatment period can last from 48 hours to 5 days, depending on your biological question [3] [2].
    • Harvest: At the end of the treatment, wash cells with PBS and lyse directly in the well for RNA extraction.
  • RNA Extraction & Quality Control (QC)

    • Use a standard RNA extraction method, such as TRIzol [3].
    • Critical Step: Measure the concentration and purity (A260/A280 ratio) of the extracted RNA using a spectrophotometer. High-quality RNA is essential for reliable cDNA synthesis.
  • cDNA Synthesis

    • Use a reverse transcription kit to synthesize cDNA from your high-quality RNA.
    • A common protocol uses a mixture of oligo(dT) and random hexamer primers for the reaction [3].
  • Quantitative PCR (qPCR) Run

    • Prepare reaction mixes using a SYBR Green Master Mix [3].
    • Include Controls: For each sample, run reactions for your target genes of interest and at least two, but preferably three, validated reference genes. Always include a no-template control (NTC).
    • Use Replicates: Perform a minimum of three technical replicates for each gene-sample combination to account for pipetting errors and ensure data robustness [4] [5].

How do I analyze my qRT-PCR data?

For relative quantification, you need to compare the expression of your target gene in this compound treated samples relative to the control, normalized to a stable reference gene. The two most common methods are:

Method Key Principle When to Use Core Calculation

| Livak Method (2^(-ΔΔCq)) [5] | Assumes that the amplification efficiencies (E) of the target and reference genes are approximately equal and close to 100%. | Ideal for well-optimized assays where E(target) ≈ E(reference) ≈ 2. | Fold Change = 2^(-ΔΔCq) where ΔΔCq = ΔCq(treated) - ΔCq(control) and ΔCq = Cq(target) - Cq(reference) | | Pfaffl Model [4] | Accounts for different amplification efficiencies between the target and reference genes. It is more accurate when efficiencies are not equal. | Use when the efficiency of your target gene differs from your reference gene. | Fold Change = (E_target)^(ΔCq_control) / (E_reference)^(ΔCq_treated) |

Essential Pre-Analysis Check: PCR Efficiency

The accuracy of your fold-change calculation depends heavily on knowing your PCR amplification efficiency (E) [4] [5]. You can calculate efficiency using a standard curve with a serial dilution of cDNA.

  • Formula: Efficiency (E) = [10^(-1/slope)] - 1
  • Acceptable Range: An efficiency between 90% and 110% (equivalent to a slope between -3.58 and -3.10) is generally acceptable [5]. The Livak method requires efficiencies close to 100%.

Troubleshooting Common Issues

  • No Amplification or Very Late Cq Values: Check RNA quality, primer design, and cDNA synthesis reaction.
  • High Variability Between Technical Replicates: Ensure accurate pipetting and thorough mixing of all reaction components.
  • Efficiency Outside 90-110% Range: Re-optimize your qPCR protocol. Consider re-designing primers or adjusting reagent concentrations. If re-optimization is not possible, use the Pfaffl model for analysis [4].
  • Unexpected Fold-Change Results: Verify the biological relevance of your treatment time and this compound concentration. Ensure your reference genes are truly stable under your experimental conditions by checking their Cq values across all samples.

Expert Tips for Reliable Data

  • Reference Gene Validation: Always confirm that your chosen reference genes (e.g., ACT, EF1, UBQ) are stably expressed across your experimental conditions (this compound treatment vs. control). Using multiple reference genes increases data reliability [4].
  • Include a Positive Control: If available, include a cell line or condition where the target gene's expression is known to be modulated by BRD9 inhibition.
  • Correlate with Phenotype: Your qPCR data will be more powerful if you can correlate gene expression changes with phenotypic assays, such as cell proliferation or apoptosis measurements, conducted in parallel from the same treatment conditions [2].

References

I-BRD9 selectivity over BET bromodomains

Author: Smolecule Technical Support Team. Date: February 2026

The Selectivity Profile of I-BRD9

The table below summarizes the key experimental data demonstrating the selectivity of this compound.

Target / Family Assay Type Reported Potency (pIC₅₀ or IC₅₀) Selectivity Claim vs. Key Target
BRD9 Cell-free biochemical (TR-FRET) pIC₅₀ = 7.3 [1] Primary Target
BRD4 (BET Family Representative) Cell-free biochemical (TR-FRET) pIC₅₀ = 5.3 [1] >700-fold [2] [1]
BRD7 (Close Homolog) Cell-free biochemical (TR-FRET) Information missing >200-fold [2] [1]
Bromodomain Panel (34 domains) Selectivity screening Information missing >70-fold selectivity against the panel [2]
BRD9 (Cellular Target Engagement) NanoBRET (HEK293 cells) IC₅₀ = 0.158 µM [1] Cellular activity confirmed
BRD9 (Cellular Binding) Chemoproteomic (HuT78 cells) IC₅₀ = 0.079 µM [1] Cellular activity confirmed

Structural Basis for Selectivity

The high selectivity of this compound is not accidental but was achieved through structure-based design that exploits key differences in the binding pockets of BRD9 and BET bromodomains [2] [3].

  • The Gatekeeper Residue: A critical difference is the "gatekeeper" residue at the entrance of the binding pocket. In BRD9, this residue is a bulky Tyrosine (Tyr106), which restricts access to a deeper hydrophobic region. In contrast, BET bromodomains like BRD4 have a smaller Isoleucine (Ile146) at this position, creating a more open channel [2]. This compound was designed to be less compatible with the BET pocket, thereby gaining selectivity.
  • The "Shelf" Motif: BET bromodomains feature a characteristic "WPF shelf" (Tryptophan-Proline-Phenylalanine), while BRD9 has a "GPP shelf" (Glycine-Phenylalanine-Phenylalanine) [3]. The distinct shape and chemical properties of these shelves contribute to differential compound binding.
  • ZA and BC Loops: The flexible ZA and BC loops that form the mouth of the binding pocket have different sequences and lengths between BRD9 and BET proteins. These variations affect how inhibitors like this compound dock and make specific contacts [3].

The following diagram illustrates the key structural features that determine binding selectivity.

cluster_brd9 BRD9 cluster_bet BET (e.g., BRD4) BindingPocket Bromodomain Binding Pocket BRD9_Gatekeeper Gatekeeper: Tyr106 BindingPocket->BRD9_Gatekeeper Determines BRD9_Shelf Shelf: GPP BindingPocket->BRD9_Shelf Determines BRD9_Loops Flexible ZA/BC Loops BindingPocket->BRD9_Loops Determines BET_Gatekeeper Gatekeeper: Ile146 BindingPocket->BET_Gatekeeper Determines BET_Shelf Shelf: WPF BindingPocket->BET_Shelf Determines BET_Loops Differing ZA/BC Loops BindingPocket->BET_Loops Determines IBRD9 This compound Design IBRD9->BRD9_Gatekeeper Optimized for IBRD9->BRD9_Shelf Optimized for IBRD9->BET_Gatekeeper Avoids IBRD9->BET_Shelf Avoids

Key Experimental Methodologies

The selectivity of this compound was validated using several robust experimental techniques. The workflow below outlines the key methods used to confirm its activity and selectivity at both biochemical and cellular levels.

Start This compound Selectivity Validation Step1 Biochemical Binding Assay (TR-FRET) Start->Step1 Step2 Broad Selectivity Screening (BROMOscan Panel) Step1->Step2 Initial potency Detail1 Measures displacement of fluorescent ligand from recombinant protein Step1->Detail1 Step3 Cellular Target Engagement (NanoBRET) Step2->Step3 Selectivity profile Detail2 Tests binding affinity against a wide panel of bromodomains Step2->Detail2 Step4 Cellular Binding & Competition (Chemoproteomic Profiling) Step3->Step4 Cellular activity Detail3 Uses energy transfer to measure binding in live cells Step3->Detail3 Step5 Functional Assessment (Gene Expression Analysis) Step4->Step5 Target engagement Detail4 Uses compound-conjugated beads in cell lysates to show competition Step4->Detail4 Detail5 RNA-seq or qPCR to identify downstream effects in model cells Step5->Detail5 Method Method Details

  • TR-FRET Assays: These homogeneous biochemical assays quantify the ability of this compound to displace a fluorescent tracer from recombinant bromodomain proteins, providing the initial potency (IC₅₀) data [2] [1].
  • Cellular Target Engagement (NanoBRET): This method demonstrates that this compound binds to BRD9 in a live cellular environment. It involves transfecting cells with a BRD9 construct fused to a luciferase (NanoLuc) and a histone fused to a fluorescent protein (HaloTag). Binding is measured via energy transfer, confirming cell permeability and intracellular target engagement [4] [1].
  • Chemoproteomic Competition Binding: This technique uses this compound or a derivative immobilized on sepharose beads to pull down BRD9 from cell nuclear extracts. The ability of free this compound in solution to compete with this binding confirms specific target engagement in a complex cellular milieu [4] [1].

Research Applications and Distinctions

This compound is recognized as the first selective cellular chemical probe for BRD9 [2]. Its primary value lies in target validation and phenotype elucidation.

  • Function: It has been used to identify genes regulated by BRD9 in cancer cell lines like Kasumi-1, implicating BRD9 in oncology and immune response pathways [2] [1].
  • Distinction from BET Inhibitors: It is critical to distinguish this compound from BET inhibitors (e.g., JQ1, I-BET762). While both target bromodomains, BET inhibitors affect BRD2, BRD3, BRD4, and BRDT and are being explored for cancer and inflammation [5] [6]. This compound is selective for BRD9, a non-BET protein that is part of the ncBAF chromatin remodeling complex, and is investigated for roles in specific cancers and metabolic diseases [3].

References

Chemical Probe Validation Criteria for I-BRD9

Author: Smolecule Technical Support Team. Date: February 2026

A high-quality chemical probe must meet stringent criteria to ensure that observed biological effects can be confidently attributed to the intended target. The table below summarizes how I-BRD9 fulfills these established standards [1] [2] [3]:

Validation Criterion Standard for a High-Quality Probe How this compound Meets the Standard
In Vitro Potency < 100 nM in a biochemical assay [2] IC50 = 50 nM (pIC50 = 7.3) in a TR-FRET assay [1] [4]
Cellular Potency < 1 μM for on-target effects in cells [2] IC50 = 158 nM (pIC50 = 6.8) in a cellular NanoBRET target engagement assay [1] [4]
Selectivity over closely related proteins > 30-100 fold [2] >700-fold selective over BET family; >200-fold selective over BRD7 [1] [4]
Broad Selectivity Profiling Profiled against a panel of pharmacologically relevant off-targets [2] >70-fold selective against a panel of 34 bromodomains; no activity against 49 other receptors, transporters, ion channels, or kinases at <5 µM [1] [4]
Supporting Evidence Structure-activity relationship (SAR) data and a matching inactive control compound are ideal [2] Identified through structure-based design and iterative medicinal chemistry; binding mode confirmed by X-ray crystallography (PDB: 4UIW) [1] [4]

Key Experimental Data and Selectivity Profile

The development of this compound relied on rigorous experimental data to confirm its potency and, crucially, its selectivity. The following table provides a quantitative overview of its binding affinity and selectivity [1] [4].

Protein / Protein Family Assay Result (pIC50 or pKD) Fold Selectivity (vs. BRD9)
BRD9 TR-FRET pIC50 = 7.3 -
BRD9 BROMOscan pKD = 8.7 -
BRD7 BROMOscan pKD = 6.4 ~200-fold
BRD4 (BD1) TR-FRET pIC50 = 5.3 >700-fold
BET Family BROMOscan N/A >700-fold
Other Bromodomains BROMOscan (34 tested) N/A >70-fold

Detailed Experimental Protocols

To ensure the reproducibility of its validation, the characterization of this compound utilized several well-established biochemical and cellular techniques.

  • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay [1]: This biochemical assay is used to determine the compound's direct potency (IC50) in disrupting the interaction between the BRD9 bromodomain and an acetylated histone peptide. The assay measures the energy transfer between a terbium-labeled anti-GST antibody (donor) and a fluorescently labeled streptavidin (acceptor) that binds to a biotinylated histone peptide. This compound's disruption of the protein-peptide interaction reduces the FRET signal.
  • BROMOscan Profiling [1] [4]: This is a comprehensive selectivity assay where this compound was profiled against a panel of 34 bromodomains. The technology measures the binding affinity (pKD) of the compound to each bromodomain, providing a direct and quantitative assessment of selectivity across a wide range of potential off-targets within the same protein family.
  • Cellular NanoBRET Target Engagement Assay [1] [4]: This cell-based assay confirms that this compound engages with its intended target in a live cellular environment. The assay relies on a BRD9 protein fused to a NanoLuc luciferase (energy donor). A cell-permeable tracer that binds to the BRD9 bromodomain is labeled with a fluorescent acceptor. When this compound enters the cell and competes for the binding pocket, it displaces the tracer, reducing the BRET (Bioluminescence Resonance Energy Transfer) signal, which allows for the calculation of cellular IC50.

The workflow below summarizes the multi-step process for validating a chemical probe like this compound:

Start Probe Validation Workflow Step1 Step 1: In Vitro Potency Biochemical Assay (e.g., TR-FRET) Start->Step1 Step2 Step 2: Broad Selectivity Off-target Profiling (e.g., BROMOscan) Step1->Step2 Step3 Step 3: Cellular Engagement Live-Cell Assay (e.g., NanoBRET) Step2->Step3 Step4 Step 4: Phenotypic Confirmation Gene Expression / Phenotypic Assays Step3->Step4 Step5 Step 5: Structural Validation X-ray Crystallography / SAR Step4->Step5

Comparison with Other BRD9-Targeting Compounds

When comparing this compound to other early BRD9 binders, its key advantage is its well-documented and exceptional selectivity.

  • This compound vs. LP99: LP99, discovered in 2014, was one of the first reported small-molecule inhibitors of BRD9 [5]. However, its main limitation was a lack of sufficient selectivity, particularly against the highly homologous BRD7.
  • This compound vs. Non-selective Binders: Before this compound, other compounds like Bromosporine and a derivative of BI-9564 were known to inhibit BRD9 but with a "mixed bromodomain pharmacology," meaning they also potently inhibited other bromodomains like BRD4 and CREBBP [1]. This compound was specifically designed to overcome this issue.
  • The Selectivity Advantage: The >200-fold selectivity of this compound over BRD7 is particularly critical because BRD7 and BRD9 are part of different chromatin-remodeling complexes (PBAF and ncBAF, respectively) that can have distinct or even antagonistic biological roles [5]. Using a non-selective inhibitor could produce confusing phenotypic results due to the simultaneous inhibition of both proteins.

Summary and Research Implications

This compound is validated as a high-quality, cell-active chemical probe that meets or exceeds the community-standard criteria for potency, selectivity, and cellular activity. Its defining characteristic is its exceptional selectivity, which enables researchers to attribute observed cellular phenotypes specifically to the inhibition of the BRD9 bromodomain, rather than to off-target effects.

For researchers using this probe, it is recommended to:

  • Use it at a concentration range near its cellular IC50 (e.g., 100-500 nM) to maximize on-target effects and minimize potential off-target activity.
  • Include its well-matched inactive control compound (when available) in experiments to confirm that observed effects are due to BRD9 inhibition and not non-specific compound toxicity [1] [2].
  • Consult the Chemical Probes Portal (probe ID: this compound) for the most current expert-curated information, recommendations, and supporting references [4].

References

I-BRD9 broad bromodomain panel selectivity

Author: Smolecule Technical Support Team. Date: February 2026

I-BRD9 Selectivity Profile Overview

The following table summarizes the core selectivity data for this compound, which meets the stringent criteria for a high-quality chemical probe [1].

Bromodomain Target Assay Type Potency (pIC₅₀ or IC₅₀) Selectivity Fold-Change
BRD9 TR-FRET (Biochemical) [1] pIC₅₀ = 7.3 -
Chemoproteomic (Cellular) [2] IC₅₀ = 79.4 nM -
NanoBRET (Cellular) [1] pIC₅₀ = 6.8 -
BRD4 BD1 (BET Family Representative) TR-FRET (Biochemical) [1] pIC₅₀ = 5.3 >700-fold over BET family [1]
BRD7 (Highly Homologous) Not Specified Not Specified >200-fold over BRD7 [1]
Broad Bromodomain Panel (34 bromodomains) Multiple Not Specified >70-fold selectivity [1]

This compound was specifically designed to achieve high selectivity, primarily by targeting a key structural difference in the ZA channel of BRD9 compared to BET bromodomains, notably a Tyr106 gatekeeper residue in BRD9 versus an Ile146 in BRD4 BD1 [1].

Detailed Experimental Data & Protocols

For research reproducibility, the key experimental methods used to generate the selectivity data are outlined below.

Assay Key Experimental Details

| TR-FRET Binding Assay [3] | - Protein: 10 nM BRD9

  • Tracer: Kₓ concentration (~100 nM) of an Alexa Fluor 647-labeled ligand
  • Detection: Eu-labeled Anti-6xHis antibody
  • Readout: Fluorescence resonance energy transfer (TR-FRET) | | Cellular Chemoproteomic Profiling [3] | - System: Competition binding in HuT-78 cell nuclear extract
  • Affinity Matrix: Sepharose beads derivatized with a bromodomain-binding molecule
  • Detection: Western blot analysis with antthis compound and anti-BRD3 antibodies | | NanoBRET Target Engagement [3] | - System: HEK293 cells co-transfected with NanoLuc-BRD9 and HaloTag-Histone H3.3
  • Tracer: 100 nM NanoBRET 618 fluorescent ligand
  • Readout: Bioluminescence resonance energy transfer (BRET) after furimazine substrate addition |

Key Applications and Biological Context

The high selectivity of this compound makes it an indispensable tool for attributing cellular phenotypes specifically to BRD9 bromodomain inhibition, helping to avoid off-target effects that confound data interpretation [1].

  • Unraveling BRD9's Function: this compound has been used to identify genes regulated by BRD9 in pathways involved in oncology and immune response [1].
  • Disease Research: This probe has been applied in studies of uterine fibroids (UFs), where its use demonstrated that BRD9 inhibition suppresses cell proliferation, induces apoptosis and cell cycle arrest, and reduces extracellular matrix deposition [4].

Visualizing the Selectivity Mechanism

The exceptional selectivity of this compound is largely due to its specific interaction with the unique structural features of the BRD9 binding pocket. The diagram below illustrates this key concept.

G BRD9_Pocket BRD9 Binding Pocket Tyr106 Tyr106 (Gatekeeper) BRD9_Pocket->Tyr106 WPF_Shelf Lipophilic 'WPF' Shelf BRD9_Pocket->WPF_Shelf IBRD9 This compound IBRD9->BRD9_Pocket High-Affinity Fit BRD4_Pocket BRD4 (BD1) Pocket IBRD9->BRD4_Pocket Low-Affinity Fit Ile146 Ile146 (Gatekeeper) BRD4_Pocket->Ile146 Accessible_Shelf Accessible 'WPF' Shelf BRD4_Pocket->Accessible_Shelf

This structural insight was crucial for the rational, structure-based design of this compound, enabling the achieved high selectivity [1].

References

I-BRD9 genetic knockdown BRD9 comparison

Author: Smolecule Technical Support Team. Date: February 2026

I-BRD9 vs. Genetic Knockdown of BRD9

Feature This compound (Pharmacological Inhibition) Genetic Knockdown/Knockout
Primary Mechanism Competitive inhibitor that binds to the BRD9 bromodomain, blocking its interaction with acetylated lysine residues on histones [1]. Reduces or ablates BRD9 protein expression using shRNA/siRNA (knockdown) or CRISPR-Cas9 (knockout) [2] [3].

| Key Experimental Readouts | - Reduces cell proliferation & colony formation [2] [4]

  • Induces cell cycle arrest & apoptosis [4]
  • Increases ROS & DNA damage [2]
  • Synergizes with enzalutamide & radiotherapy [2] | - Reduces cell growth & long-term engraftment potential [3]
  • Impairs differentiation and lineage commitment [3]
  • Downregulates oncogenic drivers (e.g., MYC) [5]
  • Sensitizes to oncolytic virotherapy [6] | | On-target Specificity | High for the BRD9 bromodomain, but potential for off-target effects on other bromodomains [5]. | High specificity for the BRD9 gene, confirmed by rescue with cDNA expression [5]. | | Reversibility | Reversible; effects are dependent on continuous compound presence. | Irreversible (for knockout) or slowly reversible (for knockdown). | | Speed of Action | Rapid (hours to days); directly targets the functional protein domain. | Slower (days); requires time for mRNA and protein turnover. | | Key Supporting Evidence | - Validated via domain-swap allele engineered to confer resistance [5]. | - Phenotype confirmed by rescue with BRD9 cDNA not targeted by the sh/sgRNA [5]. |

Experimental Protocols for Key Findings

The following methodologies are commonly used to generate the data supporting the comparisons above.

Protocol 1: Assessing Efficacy of this compound In Vitro

This standard cell-based assay measures the direct anti-proliferative and pro-apoptotic effects of this compound.

  • Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, C4-2B) or other relevant cell lines (e.g., uterine fibroid HuLM cells) in multi-well plates [2] [4].
  • Compound Treatment: Treat cells with a dose range of this compound (e.g., 1-25 µM) and a vehicle control (e.g., DMSO) for 24-72 hours [4].
  • Viability/Proliferation Assay: Assess cell viability using a trypan blue exclusion assay or a colorimetric CCK-8 assay, which measures metabolic activity [2] [4].
  • Apoptosis/Cell Cycle Analysis (Downstream): Harvest treated cells and stain with Annexin V/PI for apoptosis analysis or PI for cell cycle analysis using flow cytometry [4].
  • Protein Analysis: Perform Western blotting on cell lysates to examine changes in proteins like PCNA (proliferation) and Fibronectin (extracellular matrix) [4].
Protocol 2: Validating On-Target Specificity with Engineered Resistance

This genetic strategy is considered a gold standard for confirming that a small molecule's cellular effects are on-target [5].

  • Design Mutant cDNA: Generate a full-length human BRD9 cDNA with silent point mutations in the sgRNA target sequence (for CRISPR rescue) or radical mutations in the bromodomain pocket (e.g., to alter its shape and prevent this compound binding) [5].
  • Generate Cell Lines: Create a stable cell line (e.g., acute myeloid leukemia, or other context) expressing the mutant, inhibitor-resistant BRD9 cDNA.
  • Functional Assay: Treat the resistant cell line and its wild-type control with this compound.
  • Readout: Compare cell proliferation or viability between the two lines. The resistant allele should confer significant protection, confirming that the anti-proliferative effect of this compound is specifically due to BRD9 inhibition [5].

BRD9 Signaling and Inhibition Mechanisms

The diagram below integrates findings from multiple studies to illustrate how BRD9 functions and how different inhibition strategies disrupt its oncogenic role, particularly in castration-resistant prostate cancer (CRPC).

brd9_pathway BRD9 in CRPC: Antioxidant Reprogramming and Inhibition cluster_ncBAF ncBAF Chromatin Remodeling Complex BRD9 BRD9 NFYA NFYA BRD9->NFYA Recruits PYGL PYGL Gene BRD9:se->PYGL:nw Binds Chromatin & Co-activates NFYA->PYGL Binds Promoter Other_subunits Other ncBAF Subunits Androgen_Deprivation Androgen Deprivation Therapy (ADT) Oxidative_Stress Oxidative Stress (ROS) Androgen_Deprivation->Oxidative_Stress BRD9_Ox BRD9 Oxidation Oxidative_Stress->BRD9_Ox BRD9_Ox->BRD9 Activates PPP Pentose Phosphate Pathway (PPP) PYGL->PPP Glycogenolysis NADPH NADPH Production PPP->NADPH ROS_Clearance ROS Clearance (Redox Balance) NADPH->ROS_Clearance CRPC_Survival CRPC Survival & Tumor Growth ROS_Clearance->CRPC_Survival I_BRD9 This compound (Pharmacological Inhibitor) I_BRD9->BRD9 Inhibits Outcome_Inhibition Impaired Antioxidant Defense Sensitization to Therapy (e.g., Radiotherapy, Enzalutamide) I_BRD9->Outcome_Inhibition Leads to KD_KO BRD9 KD/KO (Genetic Knockdown/Knockout) KD_KO->BRD9 Depletes KD_KO->Outcome_Inhibition Leads to

This model synthesizes findings that prostate cancer cells exploit BRD9 to survive the metabolic and oxidative stress induced by androgen deprivation therapy (ADT) [2]. BRD9, as part of the ncBAF complex, is oxidized and activated under stress. It then recruits transcription factors like NFYA to drive the expression of genes such as PYGL [2]. PYGL breaks down glycogen, directing glucose into the Pentose Phosphate Pathway (PPP). This generates NADPH, a key reducing agent that helps clear reactive oxygen species (ROS), maintains redox balance, and ultimately promotes the survival of castration-resistant cells [2]. Both this compound and genetic knockdown disrupt this pathway, leading to oxidative damage and sensitizing cancer cells to additional treatments.

Key Strategic Considerations for Researchers

  • For Target Validation: Genetic knockdown/knockout is the preferred initial approach to establish the fundamental biological role of BRD9 in your disease model, as it offers high specificity and definitive proof-of-concept [5].
  • For Therapeutic Exploration: this compound is more suitable for modeling clinical intervention, studying acute inhibition, and conducting combination therapy experiments (e.g., with enzalutamide or radiotherapy) due to its reversibility and rapid action [2] [4].
  • For Specificity Confirmation: The most rigorous proof of this compound's on-target action comes from using engineered cell lines with mutant, drug-resistant BRD9 alleles, a gold-standard validation technique [5].

References

I-BRD9 epigenetic probes characterization

Author: Smolecule Technical Support Team. Date: February 2026

Core Characterization of I-BRD9

The table below summarizes the fundamental properties of this compound as a chemical probe.

Property Description
Chemical Name This compound (also known as GSK602) [1]
CAS Number 1714146-59-4 [2] [3] [1]
Molecular Formula C₂₂H₂₂F₃N₃O₃S₂ [2] [1]
Molecular Weight 497.55 g/mol [2] [1]
Target Bromodomain-containing protein 9 (BRD9) [2] [3] [4]
Primary Mechanism Potent and selective inhibitor of the BRD9 bromodomain; binds to the acetyl-lysine binding site, disrupting interaction with histones [4] [5] [6].
Solubility Soluble in DMSO (20 mg/mL) [3].

Selectivity and Binding Affinity

A key strength of this compound is its high selectivity for BRD9 over closely related bromodomains. The following table compares its affinity against primary and off-targets.

Target Assay Type Affinity (pIC50/IC50/KD) Selectivity Note
BRD9 Cell-free assay [1] pIC50 = 7.3 [2] [1] Reference value
BRD9 TR-FRET [2] pIC50 = 7.3 µM ---
BRD9 NanoBRET (cellular) [2] [1] IC50 = 0.158 µM [1] Confirms cell permeability and activity
BRD4 (BD1) TR-FRET [2] pIC50 = 5.3 µM >700-fold selectivity over BET family [2] [3] [1]
BRD7 Not specified [2] >200-fold selectivity [2] [3] [1] Over the highly homologous BRD7

Cellular Activity and Phenotypic Outcomes

Treatment with this compound produces consistent phenotypic effects across different cell and disease models, as summarized below.

Cell Type / Model Treatment Concentration Observed Phenotypic Effects
Acute Myeloid Leukemia (AML) cells (e.g., NB4, MV4-11) [7] Dose-dependent Significant growth inhibition, decreased DNA synthesis (Edu incorporation), induced apoptosis (caspase-3/9 and PARP cleavage), cell cycle arrest [7].
Uterine Fibroid (UF) Cells (HuLM) [8] [9] 1-25 µM Decreased cell proliferation, reduced extracellular matrix (fibronectin) deposition, induced G1 cell cycle arrest, increased apoptosis and necrosis [8] [9].
Kasumi-1 cells (AML) [2] 10 µM for 6 hours Downregulation of genes in oncology and immune response pathways (e.g., CLEC1, DUSP6, FES, SAMSN1) [2].

Key Experimental Protocols

To help you evaluate and potentially replicate key findings, here are the methodologies used in critical experiments.

  • Cell Viability Assay (CCK-8)

    • Purpose: To explore the growth inhibitory effects of this compound [7].
    • Protocol: Seed cells (e.g., 1x10⁴ AML cells) in 96-well plates. Treat with a concentration gradient of this compound for a set time (e.g., 72 hours). Add 10 µL of CCK-8 solution to each well and incubate for 2-3 hours. Measure the absorbance at 450 nm using a microplate reader [7].
  • Apoptosis Analysis via Flow Cytometry

    • Purpose: To examine the effects of this compound on cell death [7].
    • Protocol: Treat cells accordingly, collect and wash them with PBS. Stain the cells with Annexin V in binding buffer for 20 minutes at room temperature in the dark. Wash with PBS, then add Propidium Iodide (PI). Analyze the samples on a flow cytometer (e.g., BD FACSCANTO II). Cells stained with Annexin V+/PI- are in early apoptosis, while Annexin V+/PI+ are in late apoptosis/necrosis [7].
  • Gene Expression Analysis via qRT-PCR

    • Purpose: To analyze changes in gene expression after BRD9 inhibition [7].
    • Protocol: Extract total RNA using TRIzol. Reverse transcribe 1 µg of RNA into cDNA. Perform qRT-PCR with SYBR Green Master Mix on a real-time PCR system. Analyze the expression of target genes (e.g., IER3, CDKN1A, CDKN2B) relative to control genes [7].

Mechanism of Action and Signaling Pathways

The following diagram synthesizes how this compound treatment leads to observed cellular phenotypes, based on data from the cited studies.

G IBRD9 This compound Treatment Inhibit Inhibits BRD9 Bromodomain IBRD9->Inhibit Chromatin Disrupts ncBAF Complex Function at Chromatin Inhibit->Chromatin Transcript Altered Gene expression Chromatin->Transcript ECM Reduced ECM Deposition Transcript->ECM e.g., UF cells Gene1 ↑ CDKN1A (p21) ↑ CDKN2B (p15) Transcript->Gene1 Gene2 ↑ IER3 Transcript->Gene2 Gene3 ↓ Oncogenic/Immune Pathway Genes Transcript->Gene3 CellCycle Cell Cycle Arrest Proliferation Reduced Cell Proliferation CellCycle->Proliferation Apoptosis Apoptosis Apoptosis->Proliferation Gene1->CellCycle e.g., Gene2->Apoptosis e.g., Gene3->Proliferation e.g.,

This diagram illustrates the cascade of events from this compound binding to phenotypic outcomes, highlighting key regulatory genes involved [7] [8] [9].

Conclusion

References

I-BRD9 phenotypic assays genetic studies

Author: Smolecule Technical Support Team. Date: February 2026

I-BRD9 Overview and Key Characteristics

This compound is the first reported selective cellular chemical probe for Bromodomain-containing protein 9 (BRD9) [1]. It was developed through structure-based design to meet specific criteria for a high-quality chemical probe [1]:

  • Potency: Nanomolar-level binding affinity for the BRD9 bromodomain.
  • Selectivity: >700-fold selectivity over the BET family (BRD2, BRD3, BRD4, BRDT) and >200-fold over the highly homologous BRD7 [1].
  • Cellular Activity: Demonstrated ability to engage its target and produce a phenotypic response in cells [1].

Summary of Key Phenotypic Assays and Genetic Studies

The table below summarizes experimental findings from various studies utilizing this compound or genetic inhibition of BRD9.

Disease/Cellular Context Experimental Model Phenotypic & Functional Outcomes Key Mechanistic Insights
Uterine Fibroids (UFs) [2] Primary human UF cells & cell line (HuLM) ↓ Cell proliferation; ↑ Apoptosis/Necrosis; G1/S cell cycle arrest; ↓ Extracellular matrix (Fibronectin) [2] Transcriptomic & epigenomic reprogramming; impacts cell cycle & ECM pathways [2]
Acute Myeloid Leukemia (AML) [3] AML cell lines (e.g., MV4-11, NB4) ↓ Cell growth/viability; ↑ Apoptosis; ↓ DNA synthesis (EdU); no differentiation induction [3] Caspase-dependent apoptosis (↑ cleaved PARP, Caspase-9/3); ↑ gene expression (CDKN1A, CDKN2B, IER3) [3]
Gallbladder Cancer (GBC) [4] GBC cell lines (e.g., NOZ, GBC-SD) & mouse xenografts ↓ Cell proliferation & colony formation; tumor growth inhibition in vivo [4] ↓ CST1 expression; inhibits PI3K/AKT pathway; interacts with transcription factor FOXP1 [4]
Normal Hematopoiesis [5] [6] Human CD34+ hematopoietic stem/progenitor cells (HSPCs) & mouse models Impaired HSPC self-renewal & long-term engraftment; skewed differentiation (↑ myeloid, ↓ megakaryocyte/erythroid, impaired B-cell) [5] [6] Altered chromatin accessibility; regulates hematopoietic master regulators (e.g., GATA1); colocalizes with CTCF [5] [6]
Synovial Sarcoma [7] Synovial sarcoma cell lines CRISPR screen identified BRD9 bromodomain as key dependency; ↓ cell viability [7] BRD9 integral to oncogenic SS18-SSX-containing BAF complex; critical for oncogenic gene expression [7]

Detailed Experimental Protocols

Here is a summary of key methodologies used in the cited studies to evaluate this compound and BRD9 function.

Cell Viability and Proliferation Assays
  • CCK-8 Assay: Cells are seeded in 96-well plates, treated with this compound, and incubated. CCK-8 reagent is added, and after incubation, absorbance is measured at 450 nm to determine viability [4] [3].
  • Trypan Blue Exclusion Assay: Cells are treated with this compound, mixed with Trypan Blue dye, and live (unstained) and dead (blue) cells are counted manually or automatically [2].
  • EdU (5-ethynyl-2′-deoxyuridine) Incorporation Assay: Actively proliferating cells incorporate the thymidine analog EdU into DNA during S-phase. Using a commercial kit, EdU is detected via a fluorescent azide, and the percentage of EdU+ cells is quantified by flow cytometry [3].
  • Colony Formation Assay: Cells are seeded at low density and treated with this compound or transfected with BRD9-targeting siRNA. After incubation, cells are fixed, stained, and the number of colonies is counted [4].
Apoptosis and Cell Cycle Analysis
  • Annexin V/Propidium Iodide (PI) Staining & Flow Cytometry: Cells are stained with fluorescent Annexin V and PI. Flow cytometry distinguishes live, early apoptotic, late apoptotic, and necrotic cells [3].
  • Western Blot for Apoptotic Markers: Cell lysates are separated and blotted with antibodies against cleaved forms of PARP, Caspase-9, and Caspase-3 [3].
  • Cell Cycle Analysis by PI Staining: Cells are fixed, treated with RNase, stained with PI, and analyzed by flow cytometry to determine DNA content and cell cycle phase distribution [2].
Gene Expression and Chromatin Profiling
  • RNA Sequencing (RNA-seq) & Bioinformatics: Total RNA is extracted, sequenced, and analyzed to identify differentially expressed genes and enriched biological pathways [2] [5].
  • Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq): Cells are treated, chromatin is tagmented, and sequenced to map genome-wide changes in chromatin accessibility [6].

BRD9 Biology and this compound Mechanism of Action

BRD9 is a critical subunit of the non-canonical BRG1/BRM-associated factor (ncBAF) chromatin remodeling complex, which regulates gene expression by controlling DNA accessibility [5] [6]. This compound inhibits BRD9's function by blocking its bromodomain from recognizing and binding to acetylated lysine residues on histones [1].

G HistoneAcetylation Histone Lysine Acetylation BRD9 BRD9 Bromodomain HistoneAcetylation->BRD9 Recognizes ncBAF_Complex ncBAF Complex Chromatin Remodeling BRD9->ncBAF_Complex Recruits TargetGenes Target Gene Expression ncBAF_Complex->TargetGenes Regulates I_BRD9 This compound I_BRD9->BRD9 Inhibits

The diagram above illustrates the mechanism of action for this compound. In various cancers, inhibiting BRD9 with this compound reverses its pro-oncogenic role, leading to downregulation of key oncogenic pathways and cancer cell death [4] [3]. In contrast, in normal hematopoietic stem cells, BRD9 is required to maintain stemness and proper lineage differentiation; thus, its inhibition impairs these functions [5] [6].

G Start Treat Cells with this compound Viability Cell Viability Assay (CCK-8) Start->Viability Proliferation Proliferation Assay (EdU/Colony Formation) Start->Proliferation Death Cell Death Analysis (Annexin V/PI) Start->Death Cycle Cell Cycle Analysis (PI Staining) Start->Cycle Expression Gene/Protein Expression (qPCR, RNA-seq, Western Blot) Start->Expression Phenotype Phenotypic Profile Viability->Phenotype Quantifies Growth Proliferation->Phenotype Measures Replication Death->Phenotype Identifies Apoptosis Cycle->Phenotype Reveals Arrest Mechanism Mechanistic Insight Expression->Mechanism Elucidates Pathway

Key Research Applications and Considerations

  • This compound's primary research application is as a chemical tool to precisely inhibit BRD9's bromodomain and investigate its biological function across different cellular and disease contexts [1] [2] [4].
  • Critical to use appropriate controls to confirm that observed phenotypes are due to on-target BRD9 inhibition, as the biological consequences of BRD9 inhibition are highly context-dependent, differing between normal and cancerous cells and between cancer types [5] [6] [7].

References

I-BRD9 potency other bromodomain families

Author: Smolecule Technical Support Team. Date: February 2026

I-BRD9 Potency and Selectivity Profile

The table below summarizes the key experimental data for this compound's activity against various bromodomains.

Bromodomain / Family Assay Type Potency (IC50 or other measure) Selectivity Fold (over BRD9) Experimental Context / Notes
BRD9 (Primary Target) Chemoproteomic competition binding [1] 79.4 nM (IC50) - Binding to endogenous BRD9 from HuT-78 cell lysates.
BRD9 (Primary Target) Not Specified [2] < 100 nM (IC50) - Potency criteria for a chemical probe were met.
BET Family (e.g., BRD4) TR-FRET analysis [2] > 700-fold selectivity > 700 Used as a representative for the BET family to drive selectivity investigations.
BRD7 Not Specified [2] > 200-fold selectivity > 200 Despite high homology to BRD9.
Panel of 34 Bromodomains Broad profiling [2] > 70-fold selectivity (on average) > 70 Demonstrates broad selectivity across the bromodomain phylogenetic tree.

Experimental Protocols for Potency Assessment

To ensure the reproducibility of the data presented, here are the core methodologies used to generate the key results.

Binding Assay for Endogenous BRD9

The chemoproteomic competition binding assay used to determine the IC50 of 79.4 nM involved the following steps [1]:

  • Cell Lysate Preparation: Lysates were prepared from HuT-78 cells, a human T-cell lymphoma line, to provide a native protein environment.
  • Competition Binding: The this compound compound was incubated with the cell lysates, competing with a broad-spectrum bromodomain-binding molecule for binding to endogenous BRD9.
  • Detection and Analysis: Bound proteins were analyzed by Western blot, and the IC50 value was calculated based on the competition curve.
TR-FRET Selectivity Screening

The selectivity over the BET family (and others) was determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay [2].

  • Principle: This assay measures the displacement of a fluorescently labeled tracer molecule from the bromodomain's binding pocket by the this compound inhibitor.
  • Procedure: The assay was performed in a plate-based format, testing this compound against a diverse panel of purified bromodomain proteins.
  • Data Calculation: The potency (pIC50) and selectivity folds were calculated from the displacement data, confirming high selectivity for BRD9 over BRD4 (BET family) and other non-homologous bromodomains.

Biological Context and Role of BRD9

Understanding the cellular role of BRD9 helps contextualize the value of this compound as a research tool.

  • BAF Complex Member: BRD9 is a core, specific subunit of the non-canonical BAF (SWI/SNF) chromatin-remodeling complex [3] [4]. This complex uses ATP to alter chromatin structure, making genes more or less accessible for transcription.
  • Acetyl-Lysine "Reader": Like other bromodomains, its primary function is to "read" acetylated lysine marks on histone tails, thereby recruiting the remodeling complex to specific genomic locations to regulate gene expression [2] [5].
  • This compound Mechanism: As a selective inhibitor, this compound binds to the bromodomain of BRD9, blocking its interaction with acetylated histones. This disrupts the recruitment of the BAF complex and leads to changes in gene expression programs, such as those involved in oncology and immune response [2].

The following diagram illustrates this mechanism and the experimental workflow for assessing inhibitor potency.

cluster_pathway BRD9 Function and this compound Inhibition cluster_assay Key Experimental Assessment Histone Acetylated Histone (H3K14ac) BRD9 BRD9 Protein in BAF Complex Histone->BRD9 Binds to GeneExpr Gene Transcription Activation BRD9->GeneExpr Recruits Complex IBRD9 This compound Inhibitor IBRD9->BRD9 Blocks Binding Lysate Cell Lysate (Endogenous BRD9) Assay TR-FRET or Competition Assay Lysate->Assay Tracer Fluorescent Tracer Tracer->Assay Inhibitor This compound Compound Inhibitor->Assay Potency Quantify Potency (IC50) & Selectivity Assay->Potency

Interpretation and Research Application

  • Probe-Quality Compound: this compound is recognized as the first selective cellular chemical probe for BRD9, meeting stringent criteria for potency and selectivity essential for reliable target validation [2].
  • Cellular Phenotype Elucidation: This tool compound enables researchers to attribute observed cellular effects specifically to BRD9 bromodomain inhibition, rather than off-target effects [2] [3].
  • Therapeutic Potential: Studies using this compound have helped uncover BRD9's role in various diseases, including specific cancers like synovial sarcoma and uterine fibroids, highlighting its potential as a therapeutic target [3] [4].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

497.10546841 g/mol

Monoisotopic Mass

497.10546841 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1H7RSQ28BJ

Drug Indication

Treatment of diarrhoea-predominant irritable bowel Syndrome

Other CAS

522664-63-7

Wikipedia

Ibodutant

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
1: Theodoulou NH, Bamborough P, Bannister AJ, Becher I, Bit RA, Che KH, Chung CW, Dittmann A, Drewes G, Drewry DH, Gordon L, Grandi P, Leveridge M, Lindon M, Michon AM, Molnar J, Robson SC, Tomkinson NC, Kouzarides T, Prinjha RK, Humphreys PG. Discovery of I-BRD9, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition. J Med Chem. 2016 Feb 25;59(4):1425-39. doi: 10.1021/acs.jmedchem.5b00256. Epub 2015 Apr 30. PubMed PMID: 25856009.

Explore Compound Types